2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,2,14,14-tetramethyl-8-oxopentadecanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O5/c1-18(2,16(21)22)13-9-5-7-11-15(20)12-8-6-10-14-19(3,4)17(23)24/h5-14H2,1-4H3,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVXRVOYVVPVDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCCCC(=O)CCCCCC(C)(C)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
413624-71-2 | |
| Record name | 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BM8TET768Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 2,2,14,14-Tetramethyl-8-oxopentadecanedioic Acid
Abstract
This technical guide provides an in-depth exploration of 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid, a pivotal chemical intermediate in contemporary pharmaceutical manufacturing. Its primary significance lies in its role as the penultimate precursor to Bempedoic Acid, an ATP-citrate lyase (ACL) inhibitor used for the treatment of hypercholesterolemia.[1][2][3] This document offers a detailed narrative on the compound's synthesis, purification, and comprehensive characterization. We delve into the rationale behind the selected methodologies, presenting field-proven protocols designed for reproducibility and validation. This guide is intended for researchers, process chemists, and drug development professionals seeking a definitive resource on this critical molecule.
Introduction and Strategic Importance
This compound (CAS No: 413624-71-2) is a C19 long-chain dicarboxylic acid featuring a central ketone and quaternary dimethyl substitutions at the C2 and C14 positions.[3][4][5] While dicarboxylic acids have broad applications in polymer science and as versatile building blocks in organic synthesis, the unique structure of this compound makes it a highly specialized intermediate.[6][7] Its principal value is derived from its function as a direct precursor in the synthesis of Bempedoic Acid, a novel therapy for managing high cholesterol.[3] The conversion involves a straightforward reduction of the C8 ketone to a secondary alcohol, making the purity and characterization of the starting keto-acid paramount for drug substance quality.[1][8]
Core Chemical and Physical Properties
The fundamental properties of the title compound are summarized below. This data is essential for designing synthesis workups, purification strategies, and analytical methods.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3][9] |
| Synonyms | 8-oxo-2,2,14,14-tetramethylpentadecanedioic acid, ESP-15228 | [3][9][10] |
| CAS Number | 413624-71-2 | [3][4][5] |
| Molecular Formula | C₁₉H₃₄O₅ | [3][4][5][10] |
| Molecular Weight | 342.47 g/mol | [4][5][10] |
| Appearance | White to off-white solid | [5] |
Synthesis and Purification
The most direct and industrially relevant synthesis of this compound involves the hydrolysis of its corresponding diethyl ester. This approach is favored for its high efficiency and the relative ease of purification of the final product.
Synthetic Workflow: From Ester to Diacid
The overall transformation is a classic saponification reaction. The choice of a strong base, such as potassium hydroxide, is critical to ensure the complete and irreversible hydrolysis of the sterically hindered ester groups. The subsequent acidification step is equally crucial to protonate the resulting dicarboxylate salt, causing the desired diacid to precipitate from the aqueous solution.
Caption: High-level workflow for the synthesis and purification.
Detailed Experimental Protocol: Synthesis
This protocol describes the saponification of Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate.
Materials:
-
Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate (1.0 eq)
-
Potassium Hydroxide (KOH) (2.5 eq)
-
Ethanol (EtOH)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
A solution of potassium hydroxide in a 1:1 mixture of ethanol and water is prepared in a round-bottom flask equipped with a reflux condenser.
-
The diethyl ester starting material is added to the basic solution.
-
The reaction mixture is heated to reflux and maintained for 4-6 hours.
-
Rationale: Refluxing provides the necessary thermal energy to overcome the activation barrier for ester hydrolysis, ensuring the reaction proceeds to completion.[1] Progress can be monitored by Thin-Layer Chromatography (TLC).
-
-
After cooling to room temperature, the ethanol is removed under reduced pressure using a rotary evaporator.
-
The remaining aqueous solution is cooled in an ice bath, and concentrated HCl is added dropwise with vigorous stirring until the pH is ~2.
-
Rationale: The acidification protonates the potassium dicarboxylate salt, which is soluble in water, converting it to the neutral dicarboxylic acid, which has very low aqueous solubility and precipitates out.
-
-
The resulting white precipitate is collected by vacuum filtration, washed with cold deionized water to remove inorganic salts, and dried under vacuum.
Detailed Experimental Protocol: Purification by Crystallization
The crude solid obtained from the synthesis is purified to pharmaceutical-grade standards via recrystallization.[11][12]
Materials:
-
Crude this compound
-
A suitable hydrocarbon solvent (e.g., n-heptane, n-pentane)[2]
Procedure:
-
The crude solid is suspended in a minimal amount of the hydrocarbon solvent in an Erlenmeyer flask.
-
The mixture is heated gently with stirring until the solid completely dissolves. If needed, a small amount of a more polar co-solvent like ethyl acetate can be added to aid dissolution.
-
Rationale: The principle of recrystallization relies on the compound being highly soluble in the solvent at elevated temperatures but poorly soluble at low temperatures.[12] This differential solubility allows impurities to remain in the solution (mother liquor) upon cooling.
-
-
The hot solution is allowed to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
The pure crystalline solid is collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum to a constant weight. The purity is typically >98%.[4]
Comprehensive Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach provides a self-validating system of analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. Both ¹H and ¹³C NMR are required to confirm the carbon skeleton and proton environments.
| Feature | ¹H NMR (Expected Chemical Shift, δ ppm) | ¹³C NMR (Expected Chemical Shift, δ ppm) |
| Quaternary Methyls | ~1.2 (s, 12H) | ~25 (quaternary C), ~25 (methyl C) |
| Carboxylic Acid | >10 (br s, 2H) | >175 |
| Ketone Carbonyl | N/A | >200 |
| Methylene Groups (CH₂) | 1.3-2.5 (m) | 20-45 |
Note: Predicted shifts are based on standard functional group ranges. Actual values should be confirmed with an acquired spectrum.
Protocol: NMR Sample Preparation
-
Dissolve 5-10 mg of the purified solid in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). The resulting spectra should be consistent with the proposed structure.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |
| Carboxylic Acid | C=O stretch | ~1710 | Strong |
| Ketone | C=O stretch | ~1715 | Strong |
| Alkyl C-H | C-H stretch | 2850-3000 | Medium-Strong |
Rationale for Interpretation: The IR spectrum will be dominated by two key features. A very broad absorption spanning from ~2500-3300 cm⁻¹ is the classic signature of the hydrogen-bonded O-H group of a carboxylic acid.[13] Additionally, a strong, sharp peak around 1710-1715 cm⁻¹ will correspond to the C=O stretching vibrations of both the ketone and carboxylic acid carbonyls, which often overlap in aliphatic systems.[14][15]
Mass Spectrometry (MS)
MS provides definitive confirmation of the molecular weight of the compound.
Protocol: ESI-MS Analysis
-
Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
-
Infuse the solution directly into an Electrospray Ionization (ESI) mass spectrometer.
-
Acquire the spectrum in negative ion mode.
-
Rationale: Carboxylic acids readily deprotonate in the ESI source, making negative ion mode the preferred method for detection.
-
-
The primary ion observed should be the [M-H]⁻ adduct at m/z 341.2. The presence of this ion confirms the molecular weight of 342.47 g/mol .
Application in the Synthesis of Bempedoic Acid
The sole high-value application of this compound is its conversion to Bempedoic Acid.[1] This transformation is a selective reduction of the ketone functional group to a secondary alcohol, leaving the two carboxylic acid moieties untouched.
Caption: Final conversion step to the active pharmaceutical ingredient.
The choice of sodium borohydride (NaBH₄) is deliberate; it is a mild reducing agent that is highly selective for aldehydes and ketones and will not reduce the less reactive carboxylic acid groups.[1] This selectivity is fundamental to the success of the synthesis, ensuring a high yield of the desired active pharmaceutical ingredient (API) with minimal side products. The purity of the starting keto-acid directly impacts the purity of the final Bempedoic Acid, underscoring the importance of the rigorous synthesis and characterization steps outlined in this guide.
Safety and Handling
This compound is an organic acid and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. As with all fine chemicals, a Material Safety Data Sheet (MSDS) should be consulted before handling.[4] This product is intended for research and manufacturing purposes only and is not for human consumption.[4]
Conclusion
This guide has detailed the synthesis, purification, and multi-faceted characterization of this compound. By understanding the causal relationships behind the experimental protocols—from the choice of saponification conditions to the logic of multi-technique analytical validation—researchers and developers can confidently produce and verify this crucial pharmaceutical intermediate. The integrity of this molecule is the foundation for the quality and efficacy of the final Bempedoic Acid drug substance, making the information contained herein vital for successful drug development and manufacturing campaigns.
References
- 1. This compound diethyl ester | 738606-43-4 | Benchchem [benchchem.com]
- 2. tdcommons.org [tdcommons.org]
- 3. apicule.com [apicule.com]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. longdom.org [longdom.org]
- 7. longdom.org [longdom.org]
- 8. CN113735701A - Preparation method of 8-hydroxy-2,2,14, 14-tetramethylpentadecanedioic acid - Google Patents [patents.google.com]
- 9. This compound | C19H34O5 | CID 11336822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. GSRS [precision.fda.gov]
- 11. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 12. physics.emu.edu.tr [physics.emu.edu.tr]
- 13. m.youtube.com [m.youtube.com]
- 14. quora.com [quora.com]
- 15. orgchemboulder.com [orgchemboulder.com]
"physicochemical properties of 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid"
An In-depth Technical Guide to the Physicochemical Properties of 2,2,14,14-Tetramethyl-8-oxopentadecanedioic Acid
This guide provides a comprehensive technical overview of the physicochemical properties of this compound. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental data with practical insights into the compound's relevance in pharmaceutical synthesis and analysis.
Introduction: A Key Intermediate in Cardiovascular Drug Synthesis
This compound (CAS No. 413624-71-2) is a dicarboxylic acid that has garnered significant attention not as a therapeutic agent itself, but as a critical intermediate and potential impurity in the synthesis of Bempedoic Acid.[1][2] Bempedoic acid is an ATP-citrate lyase (ACL) inhibitor approved for the treatment of hypercholesterolemia. Understanding the physicochemical properties of this precursor is paramount for optimizing the synthesis, purification, and quality control of the final active pharmaceutical ingredient (API). Its structure, featuring a long aliphatic chain flanked by two sterically hindered carboxyl groups and a central ketone, dictates its unique chemical behavior. This guide elucidates these properties, providing the foundational knowledge necessary for its effective handling and analysis in a research and development setting.
Part 1: Chemical Identity and Core Physical Properties
A precise understanding of a compound's identity and fundamental properties is the bedrock of all subsequent scientific investigation. These identifiers are crucial for literature searches, regulatory filings, and accurate experimental design.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
| CAS Number | 413624-71-2 | [2][3][4] |
| Molecular Formula | C₁₉H₃₄O₅ | [1][5][6] |
| Molecular Weight | 342.47 g/mol | [1][5][6] |
| IUPAC Name | This compound | [4] |
| Common Synonyms | 8-Oxo-2,2,14,14-tetramethylpentadecanedioic acid; ESP 15228 | [2][7] |
The physical properties of a compound dictate its state, appearance, and the conditions required for storage and handling. The values presented below are critical for designing purification strategies such as crystallization and for predicting the compound's behavior in various physical processes.
Table 2: Core Physicochemical Properties
| Property | Value | Notes | Source(s) |
| Appearance | White to off-white solid/powder | Consistent with a purified organic acid. | [6][7] |
| Melting Point | 82 - 83 °C | A sharp melting range suggests high purity. | [1][7] |
| Boiling Point | 524.0 ± 35.0 °C | Predicted value. Subject to decomposition at high temperatures. | [7] |
| Density | 1.042 ± 0.06 g/cm³ | Predicted value. | [7] |
-
Expert Insight: The predicted boiling and density points are derived from computational algorithms that analyze the molecule's structure. While useful for initial estimates, they must be confirmed experimentally if these parameters are critical for a specific application, such as designing a distillation process. However, given the molecule's high molecular weight and potential for thermal decarboxylation, distillation is likely an unsuitable purification method.[8]
Part 2: Solubility Profile and Acidity
The solubility and dissociation constant (pKa) are among the most influential properties in drug development, affecting everything from reaction kinetics to bioavailability.
Solubility
This compound is reported to be soluble in methanol.[4] This is expected, as the polar carboxyl groups can engage in hydrogen bonding with the alcohol solvent.
-
Aqueous Solubility: The molecule's structure presents a duality. The two terminal carboxylic acid groups are polar and capable of ionization, which typically confers aqueous solubility. However, the long C15 aliphatic backbone is highly lipophilic. This suggests that the compound is likely a poorly water-soluble acid.[9] Its solubility in aqueous media is expected to be highly pH-dependent, increasing significantly at pH values above its pKa as the carboxylate salt is formed.
-
Organic Solubility: Solubility in non-polar organic solvents is likely to be limited due to the presence of the polar carboxyl groups. However, in polar aprotic solvents (e.g., THF, DMSO), it is expected to exhibit better solubility.
Dissociation Constant (pKa)
-
First Dissociation (pKa₁): The first proton is lost from one of the carboxyl groups. The presence of the second carboxyl group exerts an electron-withdrawing inductive effect, which stabilizes the resulting carboxylate anion and makes the first proton more acidic than a comparable monocarboxylic acid.[8]
-
Second Dissociation (pKa₂): The removal of the second proton is more difficult. It requires pulling a positive proton away from an already negatively charged molecule (the mono-anion). This electrostatic repulsion makes the second proton significantly less acidic, resulting in a higher pKa₂ value.[8]
The long aliphatic chain separating the two carboxyl groups will mitigate the inductive effect compared to shorter-chain dicarboxylic acids like oxalic or malonic acid.[8] Therefore, the pKa₁ is expected to be closer to that of a typical long-chain carboxylic acid (around 4.8-5.0), and the pKa₂ will be higher.
Caption: Dissociation equilibria of a dicarboxylic acid.
Experimental Protocol: Potentiometric Titration for pKa Determination
This protocol outlines a standard method for experimentally determining the pKa values of a dicarboxylic acid.
-
Preparation: Accurately weigh approximately 50-100 mg of this compound and dissolve it in a suitable co-solvent system (e.g., 50:50 methanol:water) to ensure complete solubility.
-
Titration Setup: Place the solution in a jacketed beaker with a calibrated pH electrode and a magnetic stirrer. Maintain a constant temperature (e.g., 25 °C).
-
Titration: Slowly titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa₁ corresponds to the pH at the half-equivalence point for the first proton, and the pKa₂ corresponds to the pH at the one-and-a-half-equivalence point.
-
Trustworthiness: The use of a calibrated pH meter and a standardized titrant is crucial. The experiment should be repeated at least three times to ensure reproducibility.
Part 3: Structural Confirmation and Thermal Analysis
Confirming the chemical structure and understanding the thermal behavior of a pharmaceutical intermediate are non-negotiable aspects of quality control.
Structural Analysis
Commercial suppliers confirm the identity and purity of this compound using standard analytical techniques.[6]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides information on the chemical environment of hydrogen atoms in the molecule, confirming the presence of methyl groups, the aliphatic chain, and protons adjacent to the carbonyl and carboxyl groups.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound by measuring the mass-to-charge ratio of its ions, confirming the molecular formula.[5] Purity is typically assessed by NMR or High-Performance Liquid Chromatography (HPLC).[6]
Thermal Analysis: Melting Point and Polymorphism
The reported melting point of 82-83 °C indicates that the compound is a solid at room temperature.[1][7] A narrow melting range is a strong indicator of high purity. For pharmaceutical compounds, Differential Scanning Calorimetry (DSC) is the gold-standard technique for thermal analysis.
-
Expert Insight: DSC provides more than just a melting point. It can reveal phase transitions, decomposition events, and the presence of different crystalline forms (polymorphs). The existence of a process to prepare a crystalline form of this compound is noted in patent literature, which is a critical step for ensuring consistent purity and physical properties in pharmaceutical manufacturing.[10]
Caption: Workflow for Melting Point Determination by DSC.
Part 4: Role in Synthesis
This compound is primarily known for its role as the penultimate intermediate in one of the described synthetic routes to Bempedoic Acid.[10][11]
The general synthetic pathway involves:
-
Hydrolysis of the corresponding diester, diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate, to yield the dicarboxylic acid (the topic compound).[1][12]
-
Selective reduction of the ketone group at the C8 position to a hydroxyl group, yielding the final API, Bempedoic Acid.[12]
References
- 1. This compound diethyl ester | 738606-43-4 | Benchchem [benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. This compound - MedChem Express [bioscience.co.uk]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound CAS 413624-71-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. tdcommons.org [tdcommons.org]
- 11. CN113735701A - Preparation method of 8-hydroxy-2,2,14, 14-tetramethylpentadecanedioic acid - Google Patents [patents.google.com]
- 12. CN113227061A - Novel salts and polymorphs of bipedac acid - Google Patents [patents.google.com]
"2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid CAS number and structure"
An In-Depth Technical Guide to 2,2,14,14-Tetramethyl-8-oxopentadecanedioic Acid: Synthesis, Properties, and Application in Bempedoic Acid Production
This guide provides a comprehensive technical overview of this compound, a pivotal intermediate in the synthesis of the cholesterol-lowering agent, Bempedoic acid. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's chemical identity, synthesis, physicochemical properties, and its critical role in pharmaceutical manufacturing.
Core Compound Identification
Chemical Identity:
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 413624-71-2[1][2][3] |
| Molecular Formula | C₁₉H₃₄O₅[4][5] |
| Molecular Weight | 342.47 g/mol [5][6][7] |
| Synonyms | ESP-15228, 4MeOPDA, Bempedoic Acid Intermediate Impurity 14[4][8] |
Chemical Structure:
The structure of this compound is characterized by a fifteen-carbon chain with carboxylic acid groups at both ends. Four methyl groups are located at the C2 and C14 positions, and a ketone group is present at the C8 position.[4][9]
Caption: Chemical structure of this compound.
Synthesis and Manufacturing
This compound is primarily synthesized as a precursor to Bempedoic acid.[6][8] The most common laboratory and industrial-scale synthesis involves the hydrolysis of its diethyl ester derivative.[6]
Synthesis Pathway Overview:
Caption: General synthesis pathway from the diethyl ester to Bempedoic acid.
Detailed Experimental Protocol: Hydrolysis of Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate
This protocol describes the saponification of the diethyl ester to yield the target dicarboxylic acid.
-
Reaction Setup: A solution of diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate in a mixture of ethanol and water is prepared in a round-bottom flask equipped with a reflux condenser.[6]
-
Reagent Addition: An aqueous solution of potassium hydroxide (KOH) is added to the flask. The molar ratio of KOH to the diester is critical to ensure complete hydrolysis of both ester groups.
-
Reflux: The reaction mixture is heated to reflux and maintained at this temperature for a period sufficient to complete the reaction, typically monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Isolation:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The ethanol is removed under reduced pressure.
-
The remaining aqueous solution is acidified with a strong acid, such as hydrochloric acid (HCl), to a pH that ensures the protonation of the carboxylate groups, leading to the precipitation of the dicarboxylic acid.[10]
-
The solid product is collected by filtration, washed with water to remove inorganic salts, and dried under vacuum.[11]
-
Causality Behind Experimental Choices:
-
Choice of Base (KOH): Potassium hydroxide is a strong base that effectively catalyzes the hydrolysis of the ester linkages.
-
Solvent System (Ethanol/Water): The ethanol helps to solubilize the organic diester, while the water is necessary for the hydrolysis reaction and to dissolve the KOH.
-
Acidification: Acidification is a crucial step to convert the potassium carboxylate salt, formed during the reaction, into the desired carboxylic acid, which is typically insoluble in water and can be easily isolated.
Physicochemical Properties and Characterization
Summary of Physicochemical Properties:
| Property | Value | Source |
| Appearance | White to off-white solid | [7] |
| Solubility | Soluble in Methanol | [3] |
| Storage | Recommended at -20°C for long-term stability | [7] |
Analytical Characterization:
The identity and purity of this compound are confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are used to confirm the chemical structure. The ¹H NMR spectrum is expected to be consistent with the proposed structure.[7]
-
Mass Spectrometry (MS): Mass spectrometry is employed to verify the molecular weight of the compound. The observed mass should be consistent with the calculated molecular weight.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the synthesized compound. A high purity of over 98% is often reported for commercial-grade material.[5]
Application in Drug Development
The primary and most significant application of this compound is its role as a key intermediate in the synthesis of Bempedoic acid .[6][8] Bempedoic acid is an ATP-citrate lyase (ACL) inhibitor used for the treatment of hypercholesterolemia.[12]
The Conversion to Bempedoic Acid:
The ketone group at the C8 position of this compound is selectively reduced to a hydroxyl group to yield Bempedoic acid.[6]
Experimental Protocol: Reduction to Bempedoic Acid
-
Dissolution: this compound is dissolved in a suitable solvent, such as methanol.[10]
-
Reduction: A reducing agent, typically sodium borohydride (NaBH₄), is added portion-wise to the solution at a controlled temperature (e.g., 0-5 °C) to manage the exothermic reaction.[10][11]
-
Reaction Monitoring: The progress of the reduction is monitored by TLC or HPLC until the starting material is consumed.
-
Quenching and Isolation: The reaction is quenched by the addition of an acid (e.g., 1N HCl) to neutralize the excess reducing agent and any borate complexes. The product, Bempedoic acid, is then isolated.[10]
Significance in Pharmaceutical Industry:
The efficiency and purity of the synthesis and subsequent reduction of this compound are critical for the cost-effective and large-scale manufacturing of Bempedoic acid.[13] The development of robust and scalable processes for this intermediate is a key focus for pharmaceutical manufacturers.[12]
Research Applications
Beyond its role as a pharmaceutical intermediate, this compound is utilized in research related to:
-
Cardiovascular Diseases: Due to its close structural relationship with the active pharmaceutical ingredient Bempedoic acid, it is studied in the context of cardiovascular disease research.[1][14]
-
Metabolic Disorders: It is also investigated for its potential role in studies of dyslipidemias, dysproteinemias, and glucose metabolism disorders.[1][5][15]
Conclusion
This compound is a compound of significant interest to the pharmaceutical industry, primarily due to its indispensable role as a direct precursor to Bempedoic acid. A thorough understanding of its synthesis, purification, and characterization is paramount for drug development professionals. The methodologies outlined in this guide provide a foundational understanding for researchers and scientists working in this field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. This compound | C19H34O5 | CID 11336822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - MedChem Express [bioscience.co.uk]
- 6. This compound diethyl ester | 738606-43-4 | Benchchem [benchchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. apicule.com [apicule.com]
- 9. GSRS [precision.fda.gov]
- 10. CN113227061A - Novel salts and polymorphs of bipedac acid - Google Patents [patents.google.com]
- 11. CN113735701A - Preparation method of 8-hydroxy-2,2,14, 14-tetramethylpentadecanedioic acid - Google Patents [patents.google.com]
- 12. tdcommons.org [tdcommons.org]
- 13. pharmaoffer.com [pharmaoffer.com]
- 14. This compound | TargetMol [targetmol.com]
- 15. This compound-d4 | TargetMol [targetmol.com]
Spectroscopic Analysis of 2,2,14,14-Tetramethyl-8-oxopentadecanedioic Acid: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid (CAS No: 413624-71-2), a key intermediate in the synthesis of bempedoic acid.[1][2] While detailed spectral data is often proprietary and provided upon acquisition from chemical suppliers, this document outlines the expected spectroscopic features based on the molecule's structure and provides a framework for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the analytical methods used to verify the structure and purity of this compound.
Introduction
This compound is a dicarboxylic acid featuring a central ketone and quaternary carbon centers. Its molecular formula is C₁₉H₃₄O₅, and it has a molecular weight of 342.47 g/mol .[2][3] The structural integrity and purity of this compound are critical for its intended use in pharmaceutical synthesis. Spectroscopic analysis is the cornerstone of quality control, providing unambiguous confirmation of the chemical structure. While commercial certificates of analysis confirm that the spectroscopic data are "consistent with structure," this guide delves into the theoretical underpinnings of what a researcher should expect to observe.[3]
Molecular Structure and Predicted Spectroscopic Features
A thorough understanding of the molecular structure is essential for interpreting spectroscopic data. The symmetrical nature of the molecule, with two equivalent tetramethyl-substituted carboxylic acid termini and a central ketone, dictates the expected signals in its various spectra.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural verification. Commercial suppliers confirm that the ¹H NMR spectrum is consistent with the structure.[3]
Predicted ¹H NMR Spectrum
The symmetry of the molecule simplifies the ¹H NMR spectrum. We can predict the chemical shifts and multiplicities for the distinct proton environments.
| Predicted Signal | Chemical Shift (δ, ppm) (Estimated) | Multiplicity | Integration | Assignment |
| a | 12.0 - 10.0 | Broad Singlet | 2H | Carboxylic acid protons (-COOH) |
| b | 2.4 - 2.2 | Triplet | 4H | Methylene protons adjacent to the ketone (-CH₂-C=O) |
| c | 1.6 - 1.4 | Multiplet | 8H | Methylene protons (-CH₂-) |
| d | 1.3 - 1.1 | Multiplet | 8H | Methylene protons (-CH₂-) |
| e | 1.2 | Singlet | 12H | Methyl protons (-C(CH₃)₂) |
Justification for Experimental Choices:
-
Solvent: A deuterated solvent such as CDCl₃ or DMSO-d₆ would be appropriate. The choice depends on the compound's solubility.
-
Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm).
-
Frequency: A high-field instrument (e.g., 400 MHz or higher) is recommended to resolve the multiplets of the methylene protons.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show signals for each unique carbon atom. Due to the molecule's symmetry, the number of signals will be less than the total number of carbon atoms (19).
| Predicted Signal | Chemical Shift (δ, ppm) (Estimated) | Assignment |
| 1 | 210 - 205 | Ketone carbonyl carbon (C=O) |
| 2 | 180 - 175 | Carboxylic acid carbonyl carbon (-COOH) |
| 3 | 45 - 40 | Quaternary carbons (-C(CH₃)₂) |
| 4 | 40 - 35 | Methylene carbons adjacent to the ketone (-CH₂-C=O) |
| 5 | 30 - 20 | Methylene carbons (-CH₂-) |
| 6 | 25 - 20 | Methyl carbons (-C(CH₃)₂) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound is expected to show characteristic absorption bands for the carboxylic acid and ketone groups.
| Frequency Range (cm⁻¹) (Predicted) | Vibration Type | Functional Group |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic acid |
| 2960 - 2850 | C-H stretch | Aliphatic |
| ~1710 | C=O stretch | Ketone |
| ~1700 | C=O stretch | Carboxylic acid |
Experimental Protocol:
-
Prepare a sample by either creating a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Acquire a background spectrum.
-
Acquire the sample spectrum.
-
The resulting spectrum should clearly show the characteristic peaks for the carbonyl and hydroxyl groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, a soft ionization technique like Electrospray Ionization (ESI) is suitable to observe the molecular ion.
Expected Observations:
-
Molecular Ion: In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ would be expected at m/z 341.23. In positive ion mode, adducts such as [M+H]⁺ at m/z 343.24 or [M+Na]⁺ at m/z 365.22 may be observed.
-
Fragmentation: While detailed fragmentation analysis would require a tandem MS experiment, characteristic losses of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid groups are expected. Alpha-cleavage adjacent to the ketone is also a probable fragmentation pathway.
Caption: A generalized workflow for Mass Spectrometry analysis.
Conclusion
The spectroscopic characterization of this compound relies on a combination of NMR, IR, and MS techniques. While publicly available spectra are scarce, this guide provides a robust theoretical framework for what researchers should expect to observe. By comparing experimentally obtained data with these predicted spectral features, scientists can confidently verify the structure and purity of this important pharmaceutical intermediate, ensuring the quality and reliability of their research and development efforts. For definitive data, it is recommended to acquire the compound from a reputable supplier who provides a comprehensive Certificate of Analysis with detailed spectroscopic data.[4]
References
Solubility Profile of 2,2,14,14-Tetramethyl-8-oxopentadecanedioic Acid: A Methodological and Predictive Guide
An In-Depth Technical Guide for Drug Development Professionals
Abstract
2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid, a complex long-chain dicarboxylic acid and a known intermediate in the synthesis of Bempedoic Acid, presents unique challenges and opportunities in pharmaceutical development.[1] Its molecular structure, featuring a C15 backbone, a central ketone, and two sterically hindered carboxylic acid groups, dictates its physicochemical properties, most notably its solubility.[1] This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in a range of relevant organic solvents. We present a detailed, field-proven experimental protocol, a theoretical discussion of the governing intermolecular forces, and a predictive analysis to guide solvent selection for purification, formulation, and synthetic applications.
Introduction: The Strategic Importance of Solubility Data
The compound this compound (CAS 413624-71-2) is a key synthetic intermediate with potential applications in metabolic and cardiovascular disease research.[2][3][4][5] A thorough understanding of its solubility is not merely an academic exercise; it is a critical prerequisite for efficient process development and manufacturing. Key processes reliant on precise solubility data include:
-
Crystallization and Purification: Selecting an appropriate solvent system is fundamental for achieving high purity and yield. An ideal solvent will dissolve the compound sufficiently at an elevated temperature but sparingly at a lower temperature to maximize recovery.
-
Reaction Chemistry: As a reactant or intermediate, its solubility in a reaction medium directly impacts reaction kinetics, efficiency, and side-product formation.
-
Formulation and Drug Delivery: For any potential therapeutic application, understanding solubility is the first step in designing a viable drug delivery system.
Given the absence of published, comprehensive solubility data for this specific molecule, this guide establishes a foundational methodology for its empirical determination.
Theoretical Framework: Predicting Solubility Behavior
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a macroscopic reflection of the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[6][7] The structure of this compound (C₁₉H₃₄O₅) provides clear indicators of its expected behavior.[1]
-
Nonpolar Character: The long C15 pentadecanedioic acid backbone, inclusive of the four methyl groups, constitutes a significant lipophilic (nonpolar) region. This large hydrocarbon structure will favor interactions with nonpolar solvents through London dispersion forces.
-
Polar Character: The molecule possesses three polar functional groups: two carboxylic acids (-COOH) and one ketone (C=O). These groups can engage in stronger dipole-dipole interactions and, crucially, act as hydrogen bond donors (the -OH of the acids) and acceptors (the C=O of the acids and the ketone).[8]
-
Structural Considerations: The quaternary carbons adjacent to the carboxylic acids provide steric hindrance, which may slightly impede crystal lattice formation and could influence interactions with solvent molecules. Dicarboxylic acids are also known to exhibit an "odd-even effect" in their solid-state properties and solubility, where acids with an odd number of carbons in the chain often have lower melting points and higher solubilities than their adjacent even-numbered counterparts due to less efficient crystal packing.[9][10][11][12] As a derivative of a 15-carbon diacid, this molecule falls into the "odd" category, suggesting potentially more favorable solubility compared to a hypothetical C14 or C16 analogue.
Based on this analysis, we can predict a bimodal solubility profile. The compound is expected to exhibit limited solubility in highly nonpolar solvents (like hexanes) and also in highly polar, protic solvents like water, where the large nonpolar chain dominates.[8] Optimal solubility is anticipated in solvents of intermediate polarity or those that can effectively engage in both nonpolar interactions and hydrogen bonding.
The following diagram illustrates the key molecular features and their relationship to the intermolecular forces that dictate solubility in different solvent classes.
References
- 1. This compound | C19H34O5 | CID 11336822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound diethyl ester | 738606-43-4 | Benchchem [benchchem.com]
- 3. This compound | 413624-71-2 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.ws [chem.ws]
- 8. reddit.com [reddit.com]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
A-Z Guide to Thermal Stability and Decomposition of 2,2,14,14-Tetramethyl-8-oxopentadecanedioic Acid
Abstract
This technical guide provides a comprehensive framework for characterizing the thermal stability and decomposition pathways of 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid. Given the absence of extensive literature on this specific molecule, this document serves as a predictive and methodological guide for researchers. It synthesizes foundational principles from analogous long-chain dicarboxylic acids and aliphatic ketones to propose a robust experimental plan. The guide details step-by-step protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), explains the rationale behind experimental choices, and predicts potential decomposition mechanisms. This document is intended for researchers, chemists, and drug development professionals seeking to understand and predict the thermal behavior of this and structurally similar compounds for applications in pharmaceuticals, polymer science, and advanced materials.
Introduction
This compound (C19H34O5, M.W. 342.47 g/mol ) is a complex organic molecule featuring a long aliphatic backbone, a central ketone group, and two terminal dicarboxylic acids.[1][2][3][4] A key structural feature is the presence of gem-dimethyl groups at the C2 and C14 positions, which introduces significant steric hindrance around the carboxyl functionalities. This compound and its derivatives have been identified in patent literature for potential use in managing cardiovascular diseases and dyslipidemias, highlighting its relevance in pharmaceutical development.[5][6][7]
Understanding the thermal stability of such a molecule is paramount for its practical application. Thermal stability dictates shelf-life, processing conditions, and degradation profiles, which are critical parameters in drug formulation, polymer synthesis, and material science. The decomposition of a material can lead to loss of efficacy, formation of toxic byproducts, and changes in physical properties. This guide outlines the necessary analytical procedures and theoretical considerations to build a complete thermal profile of this molecule.
Part 1: Experimental Design for Thermal Analysis
A thorough investigation of thermal properties requires a multi-technique approach, primarily centered around Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[8][9][10] These methods provide complementary information on mass changes and energetic transitions as a function of temperature.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated at a controlled rate.[8] It is the primary technique for determining decomposition temperatures and quantifying mass loss events.
Step-by-Step TGA Protocol:
-
Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature using certified standards.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).
-
Atmosphere Selection:
-
Inert Atmosphere (Nitrogen): Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min. This allows for the study of pyrolysis (thermal decomposition in the absence of oxygen).[11]
-
Oxidative Atmosphere (Air): For studying oxidative stability, use a synthetic air purge at a similar flow rate.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A slower rate can improve resolution of sequential events, while a faster rate can increase sensitivity.[12]
-
-
Data Analysis: Record the mass loss as a function of temperature. Key parameters to extract include:
-
T_onset: The initial temperature at which mass loss begins.
-
T_peak: The temperature of the maximum rate of mass loss (from the derivative thermogravimetric, DTG, curve).
-
% Mass Loss: The percentage of mass lost at each distinct step.
-
Residue: The percentage of mass remaining at the end of the experiment.
-
Causality Behind Experimental Choices:
-
Small Sample Mass: Minimizes thermal gradients within the sample, ensuring uniform heating and more accurate temperature measurements.
-
Controlled Atmosphere: Decomposing the material in both inert (N2) and oxidative (air) atmospheres is crucial. Differences in the resulting thermograms can elucidate the role of oxygen in the decomposition mechanism, distinguishing between pyrolysis and combustion processes.[11][13]
Caption: Thermogravimetric Analysis (TGA) Experimental Workflow.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8] It is used to detect thermal events like melting, crystallization, and solid-state transitions, which do not involve a change in mass.
Step-by-Step DSC Protocol:
-
Instrument Preparation: Perform temperature and enthalpy calibrations using a high-purity indium standard.
-
Sample Preparation: Weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.
-
Atmosphere: Purge with nitrogen at 20-50 mL/min to maintain an inert environment.
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heat: Ramp from 25 °C to a temperature just below the onset of decomposition determined by TGA (e.g., 250 °C) at 10 °C/min. This removes any prior thermal history.
-
Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) back to 25 °C.
-
Second Heat: Ramp again at 10 °C/min to the same upper temperature limit. This cycle reveals the intrinsic thermal properties of the material.
-
-
Data Analysis: Plot heat flow versus temperature.
-
Melting Point (T_m): The peak temperature of the endothermic melting transition. The provided melting point is 82-83°C.[2]
-
Enthalpy of Fusion (ΔH_f): The area under the melting peak.
-
Glass Transition (T_g): A step-change in the baseline, if the material is amorphous.
-
Decomposition: A broad, irreversible endothermic or exothermic event at higher temperatures, which should correlate with the TGA data.
-
Self-Validating System: By comparing the DSC and TGA data, a self-validating picture emerges. An endotherm in the DSC that occurs at the same temperature as a mass loss in the TGA confirms a decomposition event.[9][14] A sharp endotherm without corresponding mass loss validates it as a melting transition.
References
- 1. This compound|413624-71-2|MSDS [dcchemicals.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | 413624-71-2 [chemicalbook.com]
- 4. This compound | C19H34O5 | CID 11336822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. CN113735701A - Preparation method of 8-hydroxy-2,2,14, 14-tetramethylpentadecanedioic acid - Google Patents [patents.google.com]
- 7. tdcommons.org [tdcommons.org]
- 8. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 10. iitk.ac.in [iitk.ac.in]
- 11. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Rigorous In-Silico Protocol for Determining the Molecular Geometry of 2,2,14,14-Tetramethyl-8-oxopentadecanedioic Acid
Abstract
This technical guide outlines a comprehensive and robust computational protocol for the de novo theoretical determination of the three-dimensional molecular geometry of 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid. This compound, identified by CAS number 413624-71-2, is noted for its relevance in metabolic disease research, yet a detailed structural analysis at the quantum mechanical level is not publicly available.[1][2][3][4][5] The geometry of a molecule is fundamental to its physicochemical properties, reactivity, and biological activity.[6] Therefore, establishing a reliable computational model is a critical first step for any advanced drug design or molecular discovery program involving this compound.[7][8][9][10] This whitepaper provides a step-by-step methodology, grounded in Density Functional Theory (DFT), designed for researchers, scientists, and drug development professionals. It details the rationale behind the selection of computational methods, the workflow for geometry optimization, and the criteria for validating the final structure, ensuring scientific integrity and reproducibility.
Introduction: The Rationale for Computational Analysis
This compound is a complex dicarboxylic acid featuring a long aliphatic chain, a central ketone group, and sterically demanding gem-dimethyl groups at the α-positions to the carboxyl functionalities.[2] This unique combination of features—flexibility from the long chain and rigidity from the quaternary carbons—suggests a complex conformational landscape. Understanding the molecule's preferred three-dimensional structure is paramount, as its shape dictates how it interacts with biological targets like enzymes or receptors.
Traditional experimental methods for structure determination, such as X-ray crystallography, require a crystalline solid, which may not be readily obtainable or representative of the molecule's conformation in a biological (aqueous) environment. Computational chemistry offers a powerful alternative, allowing for the precise calculation of molecular geometries in various simulated environments.[11][12] This guide focuses on a workflow that balances computational accuracy with efficiency, making it a practical approach for modern drug discovery pipelines.
Theoretical Framework: Selecting the Optimal Computational Methodology
The accuracy of a theoretical calculation is fundamentally dependent on the chosen methodology. For a molecule of this size and complexity, a multi-tiered approach is most effective.
Initial Structure Generation and Pre-Optimization
The first step is to convert the IUPAC name into a machine-readable 3D structure. This can be accomplished using various software tools that parse chemical names or SMILES strings.[13][14][15][16][17]
However, the initial 3D structure generated is typically a rough approximation. To refine this initial guess and remove any high-energy atomic clashes or unrealistic bond lengths, a pre-optimization step using Molecular Mechanics (MM) is essential.[18] Force fields like MMFF94 or UFF are computationally inexpensive and serve to quickly produce a more reasonable starting geometry for the more demanding quantum mechanical calculations. This pre-optimization is a critical step to prevent convergence issues during the subsequent, more accurate DFT calculations.[19]
The Case for Density Functional Theory (DFT)
For an accurate determination of electronic structure and geometry, a quantum mechanical approach is necessary. Density Functional Theory (DFT) stands as the method of choice for many applications in chemistry and drug design due to its excellent balance of accuracy and computational cost.[20]
-
Choice of Functional: B3LYP. The B3LYP hybrid functional is one of the most widely used and well-validated functionals for organic molecules.[21][22] It incorporates a portion of exact Hartree-Fock exchange, which provides a reliable description of electronic structure for a wide range of systems, including those with varied functional groups like the target molecule.[23][21]
-
Choice of Basis Set: 6-31G(d,p). The basis set is the set of mathematical functions used to build the molecular orbitals. The Pople-style 6-31G(d,p) basis set is a robust choice for molecules containing first and second-row elements.[22][24][25][26] The (d,p) notation indicates the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing the non-spherical nature of electron density in chemical bonds and are essential for correct geometry prediction.[25]
Simulating Biological Environments: The Solvation Model
Chemical and biological processes rarely occur in a vacuum. The surrounding solvent can significantly influence a molecule's conformation. To account for this, an implicit solvation model is employed. The Polarizable Continuum Model (PCM) is a highly effective and commonly used method that treats the solvent as a continuous dielectric medium.[27][28][29][30][31] This approach captures the bulk electrostatic effects of the solvent on the solute, providing a more realistic molecular geometry without the immense computational cost of explicitly modeling individual solvent molecules.[27][30]
The Computational Workflow: A Step-by-Step Protocol
The following protocol details the complete workflow from initial structure generation to final validation.
Step 1: 2D to 3D Structure Generation
-
Action: Convert the IUPAC name "this compound" or its SMILES string CC(C)(CCCCCC(=O)CCCCCC(C)(C)C(=O)O)C(=O)O into an initial 3D coordinate file (e.g., in .mol or .xyz format).[2]
-
Tool: Use software such as ChemDraw, Avogadro, or an online converter.[13][14]
Step 2: Molecular Mechanics (MM) Pre-optimization
-
Action: Perform a geometry optimization using a molecular mechanics force field.
-
Rationale: To rapidly obtain a low-energy, sterically reasonable conformation as a starting point for the DFT calculation.[19]
-
Parameters:
-
Force Field: MMFF94 or UFF
-
Convergence Criteria: Standard settings are typically sufficient.
-
Step 3: DFT Geometry Optimization
-
Action: Submit the MM-optimized structure for a full geometry optimization using DFT.
-
Rationale: To find the lowest energy arrangement of the atoms on the potential energy surface, corresponding to the molecule's equilibrium geometry.[6]
-
Quantum Chemistry Software: Gaussian, ORCA, GAMESS, etc.
-
Key Parameters/Keywords:
Step 4: Vibrational Frequency Analysis
-
Action: Perform a vibrational frequency calculation at the same level of theory used for the optimization (B3LYP/6-31G(d,p) with PCM).[32][33][34][35]
-
Rationale: This is a crucial validation step. A true energy minimum structure will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (e.g., a transition state) rather than a stable geometry.[32]
-
Task: Freq
The diagram below visualizes this comprehensive workflow.
Caption: Computational workflow for geometry optimization.
Data Analysis and Interpretation
Upon successful completion of the workflow (confirmed by zero imaginary frequencies), the output files from the quantum chemistry software will contain a wealth of information. The primary data to be extracted are the key geometric parameters that define the molecule's shape.
Key Geometric Parameters
The molecular geometry is defined by three main types of parameters:[6]
-
Bond Lengths: The equilibrium distance between the nuclei of two bonded atoms.
-
Bond Angles: The angle formed by three connected atoms.
-
Dihedral (Torsion) Angles: The angle between the plane formed by the first three of four consecutively bonded atoms and the plane formed by the last three. This parameter is crucial for describing the conformation of the flexible alkyl chains.
Proposed Data Presentation
For clarity and comparative analysis, the calculated geometric data should be organized into tables. Below are examples of how this data can be structured for the key functional regions of this compound.
Table 1: Key Bond Lengths (in Ångströms)
| Bond | Predicted Length (Å) |
|---|---|
| C8=O20 | Hypothetical Value |
| C1-O21 | Hypothetical Value |
| C1=O22 | Hypothetical Value |
| C2-C1 | Hypothetical Value |
| C7-C8 | Hypothetical Value |
Table 2: Key Bond Angles (in Degrees)
| Atoms (Vertex in Bold) | Predicted Angle (°) |
|---|---|
| C7-C8 -C9 | Hypothetical Value |
| O20-C8 -C9 | Hypothetical Value |
| C2-C1 =O22 | Hypothetical Value |
| C3-C2 -C18 | Hypothetical Value |
Table 3: Key Dihedral Angles (in Degrees)
| Atoms | Predicted Angle (°) |
|---|---|
| C6-C7-C8-C9 | Hypothetical Value |
| O20-C8-C9-C10 | Hypothetical Value |
| C3-C2-C1-O22 | Hypothetical Value |
The diagram below highlights the key structural regions of the molecule for which these parameters should be analyzed.
Caption: Key regions for geometric parameter analysis.
Conclusion
This technical guide provides a scientifically rigorous, step-by-step protocol for determining the theoretical molecular geometry of this compound. By employing a validated combination of molecular mechanics for pre-optimization and Density Functional Theory (specifically B3LYP/6-31G(d,p)) with a PCM solvation model, researchers can obtain a reliable and accurate 3D structure. The final, crucial step of vibrational frequency analysis ensures that the calculated geometry represents a true energy minimum. The resulting structural data forms an essential foundation for further research, including molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies, ultimately accelerating efforts in drug discovery and development.
References
- 1. This compound diethyl ester | 738606-43-4 | Benchchem [benchchem.com]
- 2. This compound | C19H34O5 | CID 11336822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 413624-71-2 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Molecular geometry - Wikipedia [en.wikipedia.org]
- 7. ovid.com [ovid.com]
- 8. researchgate.net [researchgate.net]
- 9. Rowan | ML-Powered Molecular Design and Simulation [rowansci.com]
- 10. schrodinger.com [schrodinger.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Molecular geometry | IBM Quantum Learning [quantum.cloud.ibm.com]
- 13. www.openmolecules.org [openmolecules.org]
- 14. chemtoolshub.com [chemtoolshub.com]
- 15. ChemDoodle Web Components | Demos > IUPAC Naming [web.chemdoodle.com]
- 16. chemaxon.com [chemaxon.com]
- 17. OPSIN: Open Parser for Systematic IUPAC Nomenclature [ebi.ac.uk]
- 18. Molecular Mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. dft.uci.edu [dft.uci.edu]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. inpressco.com [inpressco.com]
- 25. pubs.rsc.org [pubs.rsc.org]
- 26. chemrxiv.org [chemrxiv.org]
- 27. Polarizable continuum model - Wikipedia [en.wikipedia.org]
- 28. Polarizable continuum model: some basic remarks — DIRAC not found documentation [diracprogram.org]
- 29. 12.2.2 Polarizable Continuum Models⣠12.2 Chemical Solvent Models ⣠Chapter 12 Molecules in Complex Environments: Solvent Models, QM/MM and QM/EFP Features, Density Embedding ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]
- 30. taylorandfrancis.com [taylorandfrancis.com]
- 31. pubs.acs.org [pubs.acs.org]
- 32. Frequencies and Thermochemistry | Rowan [rowansci.com]
- 33. Q-Chem 5.0 Userâs Manual : Vibrational Analysis [manual.q-chem.com]
- 34. pubs.acs.org [pubs.acs.org]
- 35. Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 2,2,14,14-Tetramethyl-8-oxopentadecanedioic Acid
Abstract
This document provides a comprehensive, step-by-step protocol for the chemical synthesis of 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid. This molecule is a crucial precursor in the manufacturing of Bempedoic acid (marketed as NEXLETOL®), a novel ATP-citrate lyase (ACL) inhibitor used for the treatment of hypercholesterolemia.[1][2] The synthetic strategy detailed herein is designed for robustness and scalability, proceeding through the formation of key intermediates. The protocol is structured to provide researchers and process chemists with not only the procedural steps but also the underlying chemical principles and rationale for the chosen conditions, ensuring both reproducibility and a deep understanding of the synthesis.
Overall Synthetic Workflow
The synthesis is a multi-step process that begins with the construction of a C7 building block, which is then symmetrically coupled to form the C15 backbone containing a central ketone. The final step involves the hydrolysis of terminal ester groups to yield the target dicarboxylic acid.
Figure 1. Overall synthetic pathway for this compound.
Part 1: Synthesis of Ethyl 7-bromo-2,2-dimethylheptanoate (Intermediate A)
Scientific Principle
This initial step establishes the foundational seven-carbon chain with the characteristic gem-dimethyl group at one end and a terminal bromide for subsequent coupling. The core of this reaction is the alkylation of the enolate of ethyl isobutyrate. The use of a strong, sterically hindered, non-nucleophilic base like Lithium diisopropylamide (LDA) is critical. LDA efficiently deprotonates the α-carbon of the ester to form the lithium enolate while minimizing undesirable side reactions such as self-condensation or attack at the ester carbonyl. A significant excess of 1,5-dibromopentane is employed to statistically favor mono-alkylation and reduce the formation of the symmetrical di-alkylation byproduct.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Diisopropylamine | 101.19 | 4.25 mL | 30.0 | Dry, freshly distilled |
| Tetrahydrofuran (THF) | - | 150 mL | - | Anhydrous |
| n-Butyllithium (n-BuLi) | 64.06 | 12.0 mL (2.5 M) | 30.0 | Solution in hexanes |
| Ethyl Isobutyrate | 116.16 | 3.25 g | 28.0 | Dry |
| 1,5-Dibromopentane | 229.94 | 32.2 g (18.4 mL) | 140.0 | 5 equivalents |
| Saturated NH₄Cl (aq) | - | 50 mL | - | For quenching |
| Diethyl Ether | - | 200 mL | - | For extraction |
| Anhydrous MgSO₄ | 120.37 | As needed | - | For drying |
Step-by-Step Protocol
-
LDA Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add anhydrous THF (50 mL) and dry diisopropylamine (4.25 mL, 30.0 mmol). Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (12.0 mL of a 2.5 M solution in hexanes, 30.0 mmol) dropwise over 15 minutes. Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of LDA.
-
Enolate Formation: Add ethyl isobutyrate (3.25 g, 28.0 mmol) dissolved in anhydrous THF (20 mL) dropwise to the LDA solution at -78 °C. Stir the mixture for 1 hour to form the lithium enolate.
-
Alkylation: In a separate flask, dissolve 1,5-dibromopentane (32.2 g, 140.0 mmol) in anhydrous THF (80 mL). Add this solution to the enolate mixture dropwise at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (approx. 16 hours).
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 70 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield ethyl 7-bromo-2,2-dimethylheptanoate as a clear oil.
Part 2: Synthesis of Diethyl 2,2,14,14-Tetramethyl-8-oxopentadecanedioate (Intermediate B)
Scientific Principle
This step constitutes the core of the synthesis, where two molecules of Intermediate A are coupled to form the symmetrical C15 backbone with a central ketone. This transformation is achieved using Tosylmethyl isocyanide (TosMIC), a versatile reagent for ketone synthesis.[3][4] In the presence of a strong base like sodium hydride (NaH), TosMIC is deprotonated twice to form a dianion. This dianion acts as a nucleophile, sequentially displacing the bromide from two molecules of Intermediate A. The resulting intermediate is then hydrolyzed under acidic conditions to unmask the ketone functionality.[4]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Sodium Hydride (NaH) | 24.00 | 1.0 g (60% disp.) | 25.0 | 60% dispersion in mineral oil |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 80 mL | - | Anhydrous |
| Tosylmethyl isocyanide (TosMIC) | 195.24 | 2.15 g | 11.0 | |
| Ethyl 7-bromo-2,2-dimethylheptanoate | 265.19 | 5.30 g | 20.0 | From Part 1 |
| Hydrochloric Acid (HCl) | 36.46 | As needed | - | 6 M aqueous solution |
| Dichloromethane (DCM) | 84.93 | 150 mL | - | For extraction |
| Anhydrous Na₂SO₄ | 142.04 | As needed | - | For drying |
Step-by-Step Protocol
-
Base Suspension: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.0 g of a 60% dispersion, 25.0 mmol). Wash the NaH with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, decanting the hexanes carefully via cannula. Suspend the washed NaH in anhydrous DMSO (40 mL).
-
TosMIC Addition: Dissolve TosMIC (2.15 g, 11.0 mmol) in anhydrous DMSO (20 mL) and add it dropwise to the NaH suspension at room temperature. The mixture will warm and evolve hydrogen gas. Stir for 1 hour until gas evolution ceases.
-
Coupling Reaction: Dissolve ethyl 7-bromo-2,2-dimethylheptanoate (5.30 g, 20.0 mmol) in anhydrous DMSO (20 mL) and add it slowly to the reaction mixture. Stir the resulting solution at room temperature for 12-16 hours.[4]
-
Work-up and Hydrolysis: Carefully pour the reaction mixture into ice water (200 mL) to quench. Add 6 M HCl until the pH is acidic (pH ~2-3). Stir the mixture at room temperature for 2 hours to facilitate the hydrolysis of the intermediate to the ketone.[4]
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (eluting with a petroleum ether/ethyl acetate gradient, e.g., 20:1) to obtain the pure diethyl ester as a colorless liquid.[4]
Part 3: Saponification to this compound (Final Product)
Scientific Principle
The final step is a straightforward saponification of the two terminal ester groups of Intermediate B. This is a classic base-catalyzed hydrolysis reaction. Using a strong base like potassium hydroxide (KOH) in a mixed solvent system of ethanol and water ensures the solubility of both the organic substrate and the inorganic base, driving the reaction to completion upon heating.[3] Subsequent acidification with a mineral acid, such as HCl, protonates the intermediate dicarboxylate salt, causing the final dicarboxylic acid product to precipitate from the aqueous solution.[5]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Diethyl 2,2,14,14-Tetramethyl-8-oxopentadecanedioate | 398.58 | 4.0 g | 10.0 | From Part 2 |
| Potassium Hydroxide (KOH) | 56.11 | 2.8 g | 50.0 | 5 equivalents |
| Ethanol | 46.07 | 80 mL | - | |
| Water | 18.02 | 20 mL | - | |
| Hydrochloric Acid (HCl) | 36.46 | As needed | - | Concentrated or 6 M |
Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask, dissolve the diethyl ester (4.0 g, 10.0 mmol) in a mixture of ethanol (80 mL) and water (20 mL).
-
Hydrolysis: Add potassium hydroxide (2.8 g, 50.0 mmol) to the solution. Heat the mixture to reflux and maintain for 5-7 hours, monitoring the reaction progress by TLC until the starting material is consumed.[3]
-
Solvent Removal: After cooling to room temperature, remove the ethanol from the reaction mixture using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add concentrated or 6 M HCl with vigorous stirring until the pH of the solution is approximately 1-2. A white solid should precipitate.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water (2 x 20 mL) to remove any remaining salts.
-
Purification and Drying: The solid product can be further purified by recrystallization from a suitable solvent system (e.g., n-pentane or other hydrocarbon solvents) to yield crystalline this compound.[1] Dry the purified solid in a vacuum oven.
Summary of Quantitative Data
| Step | Reaction | Key Reagents | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Alkylation | Ethyl Isobutyrate, 1,5-Dibromopentane, LDA | -78 to RT | 16 | 60-75 |
| 2 | Ketone Formation | Intermediate A, TosMIC, NaH | RT | 12-16 | 50-60 |
| 3 | Saponification | Intermediate B, KOH | Reflux | 5-7 | 85-95 |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
n-Butyllithium (n-BuLi) and Sodium Hydride (NaH) are pyrophoric and react violently with water. Handle under an inert atmosphere (nitrogen or argon).
-
LDA is a strong, corrosive base. Avoid contact with skin and eyes.
-
Strong acids (HCl) and bases (KOH) are corrosive. Handle with care.
-
Organic solvents are flammable. Avoid open flames and sparks.
References
- 1. tdcommons.org [tdcommons.org]
- 2. apicule.com [apicule.com]
- 3. This compound diethyl ester | 738606-43-4 | Benchchem [benchchem.com]
- 4. This compound diethyl ester synthesis - chemicalbook [chemicalbook.com]
- 5. CN113227061A - Novel salts and polymorphs of bipedac acid - Google Patents [patents.google.com]
Application Notes & Protocols: Synthesis of Novel Functional Polymers Using 2,2,14,14-Tetramethyl-8-oxopentadecanedioic Acid
Introduction
In the pursuit of advanced polymeric materials with tailored properties, the design and selection of monomers are of paramount importance. 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid, hereafter referred to as TMODA, is a specialty dicarboxylic acid with a unique molecular architecture that presents significant opportunities for novel polymer design. Its structure is characterized by three key features: a long C15 aliphatic backbone, a centrally located ketone functional group, and bulky tetramethyl substitutions at the α-positions to both carboxylic acids.[1] While TMODA has been noted as an intermediate in the synthesis of pharmaceutical compounds like Bempedoic Acid, its potential as a polymer building block remains largely unexplored.[2][3]
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview and foundational protocols for utilizing TMODA in the synthesis of new polyesters and polyamides. The structural attributes of TMODA are hypothesized to impart unique characteristics to the resulting polymers:
-
Modified Crystallinity and Solubility: The four methyl groups near the ester or amide linkages are expected to introduce steric hindrance, disrupting polymer chain packing.[4][5] This can decrease crystallinity, potentially lowering the melting temperature (Tm) and increasing solubility in common organic solvents compared to polymers derived from linear diacids.
-
Tunable Thermal Properties: The long, flexible aliphatic chain is a classic component for designing materials with specific glass transition temperatures (Tg) and melting points.[6] The central ketone may add a degree of rigidity to the polymer backbone, influencing these thermal characteristics.[7]
-
Post-Polymerization Functionality: The ketone group at the 8-position acts as a latent functional handle.[8][9] Unlike standard aliphatic polyesters or polyamides, TMODA-based polymers can be chemically modified after synthesis, allowing for the attachment of pendant groups or cross-linking to further tune material properties.
These application notes will detail the theoretical basis and practical steps for leveraging TMODA in polymer synthesis, focusing on melt polycondensation as a robust and widely applicable technique.[10][11]
Monomer: this compound (TMODA)
Before proceeding with polymerization, it is essential to understand the fundamental properties of the TMODA monomer.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 413624-71-2 | [1][12] |
| Molecular Formula | C₁₉H₃₄O₅ | [1][2] |
| Molecular Weight | 342.47 g/mol | [2][13] |
| Structure | Long-chain α,ω-dicarboxylic acid with a central ketone and α-tetramethyl substitution. | [1][2] |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and alcohols. | [13] |
Handling and Storage: TMODA should be handled in a well-ventilated area using standard personal protective equipment (gloves, safety glasses). Store in a cool, dry place away from strong oxidizing agents.
Application 1: Synthesis of TMODA-Based Polyesters
The reaction of a dicarboxylic acid with a diol via polycondensation is a fundamental method for producing polyesters.[14] A two-stage melt polymerization process is recommended for synthesizing high molecular weight polyesters from TMODA. This method avoids the use of solvents at high temperatures and drives the reaction to completion by removing the water byproduct under vacuum.[15]
Causality Behind Experimental Choices:
-
Melt Polycondensation: This technique is industrially relevant and allows for the synthesis of high molecular weight polymers without the need for solvents, simplifying purification.
-
Two-Stage Process: The initial esterification stage at atmospheric pressure and lower temperature allows for controlled oligomer formation. The second stage, under high vacuum and elevated temperature, is crucial for building high molecular weight chains by efficiently removing the condensation byproduct (water).[10]
-
Catalyst: A catalyst like tin(II) chloride (SnCl₂) is effective in promoting esterification reactions.[15][16]
Caption: Experimental workflow for TMODA-based polyester synthesis.
Protocol 1: Melt Polycondensation of TMODA with 1,6-Hexanediol
Materials:
-
This compound (TMODA)
-
1,6-Hexanediol (HDO)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or other suitable catalyst
-
High-purity Nitrogen (N₂)
-
Methanol (for precipitation)
-
Chloroform or Dichloromethane (for dissolution)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a condenser and collection flask.
-
High-vacuum pump
-
Heating mantle with temperature controller
Procedure:
-
Charging the Reactor: Charge the reactor with equimolar amounts of TMODA (e.g., 34.25 g, 0.1 mol) and 1,6-hexanediol (e.g., 11.82 g, 0.1 mol).
-
Catalyst Addition: Add the catalyst, SnCl₂·2H₂O, at a concentration of 0.1-0.5 mol% relative to the diacid.
-
Stage 1: Esterification:
-
Begin stirring and purge the system with dry nitrogen for at least 30 minutes to remove oxygen.
-
Heat the reactor to 180-200°C under a slow stream of nitrogen.
-
Maintain these conditions for 2-4 hours. Water will be evolved and collected in the receiving flask. The reaction is complete when >95% of the theoretical amount of water has been collected.
-
-
Stage 2: Polycondensation:
-
Increase the temperature to 220-240°C.
-
Gradually apply vacuum over 30-60 minutes, eventually reaching a pressure below 1 Torr.
-
Continue the reaction under high vacuum for another 3-5 hours. A significant increase in the melt viscosity will be observed as the polymer molecular weight increases.
-
-
Polymer Isolation:
-
Remove the reactor from heat and allow it to cool to room temperature under a nitrogen atmosphere.
-
The resulting solid polymer can be removed from the reactor.
-
-
Purification:
-
Dissolve the crude polymer in a minimal amount of chloroform or dichloromethane.
-
Slowly pour the polymer solution into a large excess of stirred methanol to precipitate the purified polymer.
-
Filter the polymer, wash with fresh methanol, and dry in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Application 2: Synthesis of TMODA-Based Polyamides
Polyamides are formed through the condensation reaction of a dicarboxylic acid and a diamine.[17] The resulting amide linkages lead to strong intermolecular hydrogen bonding, typically imparting higher thermal stability and mechanical strength compared to their polyester analogues.[11] The bulky tetramethyl groups in TMODA are expected to modulate these hydrogen bonding interactions, potentially creating novel materials with properties distinct from conventional nylons.
Causality Behind Experimental Choices:
-
Nylon Salt Formation: Pre-reacting the diacid and diamine to form a nylon salt is a common practice.[18] This ensures perfect 1:1 stoichiometry, which is critical for achieving high molecular weight in step-growth polymerization.
-
Melt Polymerization: Similar to polyesters, this is an efficient, solvent-free method. The reaction is conducted under an inert atmosphere to prevent oxidation of the monomers and polymer at high temperatures.[11]
Caption: General reaction scheme for TMODA-based polyamide synthesis.
Protocol 2: Melt Polycondensation of TMODA with 1,6-Hexanediamine
Materials:
-
This compound (TMODA)
-
1,6-Hexanediamine (HMDA)
-
Ethanol
-
High-purity Nitrogen (N₂)
-
Formic acid (for purification/dissolution, optional)
Equipment:
-
Beakers and filtration apparatus
-
High-temperature glass reactor or autoclave with mechanical stirrer and nitrogen inlet/outlet.
-
Heating mantle with temperature controller
Procedure:
-
Nylon Salt Preparation (Optional but Recommended):
-
Dissolve TMODA (e.g., 34.25 g, 0.1 mol) in warm ethanol.
-
Separately, dissolve an equimolar amount of 1,6-hexanediamine (e.g., 11.62 g, 0.1 mol) in ethanol.
-
Slowly add the diamine solution to the stirred diacid solution. A white precipitate of the TMODA-HMDA salt will form.
-
Cool the mixture, filter the salt, wash with cold ethanol, and dry under vacuum.
-
-
Charging the Reactor:
-
Place the dried nylon salt into the polymerization reactor. If not preparing the salt, charge the reactor directly with equimolar amounts of TMODA and HMDA.
-
-
Polymerization:
-
Seal the reactor and purge thoroughly with dry nitrogen.
-
Heat the reactor to 220°C under a positive pressure of nitrogen. The salt will melt and water will begin to evolve.
-
Slowly increase the temperature to 250-270°C over 1-2 hours, allowing the water vapor to vent with the nitrogen stream.
-
Hold at this temperature for an additional 1-2 hours to complete the polymerization. The viscosity of the melt will increase substantially.
-
-
Polymer Isolation and Purification:
-
Cool the reactor under nitrogen. The solid polyamide can be removed once cooled.
-
The polymer can be purified by dissolving in a solvent like formic acid and precipitating into a non-solvent like water, followed by thorough washing and drying. (Note: Handle formic acid with appropriate safety precautions).
-
Post-Polymerization Modification of the Ketone Group
The ketone moiety in the polymer backbone is a valuable site for chemical modification, enabling the creation of derivative polymers with altered properties.
Rationale: By targeting the ketone, properties such as hydrophilicity, cross-linking density, or the ability to conjugate other molecules can be precisely controlled without altering the fundamental polyester or polyamide backbone. For example, reduction of the ketone to a hydroxyl group would increase the polymer's polarity and potential for hydrogen bonding.
References
- 1. This compound | C19H34O5 | CID 11336822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound diethyl ester | 738606-43-4 | Benchchem [benchchem.com]
- 3. CN113735701A - Preparation method of 8-hydroxy-2,2,14, 14-tetramethylpentadecanedioic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. docs.nrel.gov [docs.nrel.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound | 413624-71-2 [chemicalbook.com]
- 13. This compound | TargetMol [targetmol.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and biodegradation of aliphatic polyesters from dicarboxylic acids and diols | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. science-revision.co.uk [science-revision.co.uk]
- 18. Bespoke polyamides via post-polymerization modification using accessible bioadvantaged monounsaturated long chain fatty acid units - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D5LP00030K [pubs.rsc.org]
Novel Application of 2,2,14,14-Tetramethyl-8-oxopentadecanedioic Acid as a Long-Chain, Flexible Crosslinking Agent
An Application Guide for Researchers
Introduction: Unlocking New Potential for a Known Intermediate
2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid (TMODA) is a C19 dicarboxylic acid primarily recognized for its role as a key intermediate in the synthesis of Bempedoic Acid, a therapeutic agent used to manage high cholesterol.[1][2] Its chemical structure, however, suggests a broader utility beyond its current application. Possessing two terminal carboxylic acid groups, TMODA is an ideal candidate for functioning as a crosslinking agent.
This application note introduces TMODA as a novel, long-chain crosslinking agent for creating advanced polymeric materials. Its unique molecular architecture offers distinct advantages:
-
Long Aliphatic Backbone (C15): The long chain between the terminal carboxylic acids can impart significant flexibility and hydrophobicity to the resulting polymer network.
-
Bulky Tetramethyl Groups: The gem-dimethyl groups at the C2 and C14 positions provide steric hindrance, which can influence reaction kinetics and the final network architecture, potentially enhancing thermal stability and controlling degradation rates.
-
Central Ketone Group: The ketone at the C8 position introduces a site for potential post-crosslinking modifications or for tuning the polarity of the crosslinker.
This guide provides detailed protocols for utilizing TMODA to crosslink hydroxyl-containing polymers, using Poly(vinyl alcohol) (PVA) as a model system. We will detail the synthesis of TMODA-crosslinked PVA hydrogels and the subsequent characterization to validate the crosslinking efficacy and determine the properties of the resulting material.
Principle of Crosslinking: Esterification-Based Network Formation
The primary mechanism for crosslinking hydroxyl-containing polymers like PVA with dicarboxylic acids is a thermal- or catalyst-induced esterification reaction.[3] Each of the two carboxylic acid groups on a TMODA molecule can react with a hydroxyl group from a different PVA polymer chain. This reaction forms two ester bonds, creating a covalent bridge that links the polymer chains together into a three-dimensional network.[4] The process is typically driven by heat, which facilitates both the reaction and the removal of water, the reaction's byproduct.
The resulting network's properties, such as stiffness, swelling capacity, and thermal stability, are directly dependent on the crosslinking density, which can be controlled by adjusting the molar ratio of TMODA to the polymer's hydroxyl groups.
Caption: Esterification mechanism for crosslinking PVA with TMODA.
Experimental Protocols
Protocol 1: Synthesis of TMODA-Crosslinked PVA Hydrogels
This protocol describes the preparation of PVA hydrogels with varying degrees of crosslinking by adjusting the TMODA concentration.
Materials:
-
Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed, Mw 85,000-124,000
-
Dimethyl sulfoxide (DMSO)
-
Deionized (DI) water
-
Petri dishes
-
Drying oven
Procedure:
-
PVA Solution Preparation: Prepare a 10% (w/v) PVA solution by slowly adding PVA powder to DI water at 90°C with vigorous stirring until fully dissolved. Allow the solution to cool to room temperature. Causality: Heating is required to fully dissolve the semi-crystalline PVA in water.
-
TMODA Stock Solution: Prepare a 100 mg/mL stock solution of TMODA in DMSO. Causality: TMODA has limited water solubility; DMSO is an appropriate solvent to ensure homogeneous mixing with the aqueous PVA solution.
-
Mixing and Casting:
-
Label three beakers: 0.5%, 1.0%, and 2.0% TMODA (w/w relative to PVA).
-
To each beaker, add 20 g of the 10% PVA solution (contains 2 g of PVA).
-
Add the calculated volume of TMODA stock solution to each beaker as shown in Table 1 . Add an equivalent volume of pure DMSO to a fourth beaker to serve as a "No Crosslinker" control.
-
Stir each mixture thoroughly for 15 minutes to ensure homogeneity.
-
Pour each solution into a labeled Petri dish and cast a film of uniform thickness.
-
-
Curing (Crosslinking Reaction):
-
Place the cast films in a drying oven at 50°C for 12 hours to remove the bulk of the water and DMSO.
-
Increase the oven temperature to 120°C and cure for 2 hours. Causality: This higher temperature drives the esterification reaction between the carboxylic acid groups of TMODA and the hydroxyl groups of PVA, forming the crosslinked network.
-
-
Purification:
-
After curing, remove the films from the oven and allow them to cool.
-
Immerse the films in a large volume of DI water for 48 hours, changing the water every 8 hours. This step removes any unreacted TMODA and residual DMSO.
-
Dry the purified hydrogel films to a constant weight in a vacuum oven at 40°C.
-
Table 1: Reagent Quantities for Hydrogel Synthesis
| Formulation ID | PVA Mass (g) | TMODA Target (% w/w) | TMODA Mass (mg) | TMODA Stock (µL) |
|---|---|---|---|---|
| PVA-TMODA-0.5 | 2.0 | 0.5% | 10 | 100 |
| PVA-TMODA-1.0 | 2.0 | 1.0% | 20 | 200 |
| PVA-TMODA-2.0 | 2.0 | 2.0% | 40 | 400 |
| PVA-Control | 2.0 | 0% | 0 | 0 (add 400 µL DMSO) |
Protocol 2: Characterization of Crosslinked Hydrogels
This protocol details the essential analytical techniques to confirm crosslinking and evaluate the resulting material properties.
Caption: Experimental workflow for characterizing PVA-TMODA hydrogels.
2.2.1 Fourier-Transform Infrared Spectroscopy (FTIR) Analysis
-
Objective: To obtain chemical evidence of the ester crosslinks.
-
Procedure:
-
Expected Outcome: Compared to the spectra of the starting materials, the crosslinked hydrogel spectrum should show a new, prominent ester carbonyl (C=O) peak around 1730 cm⁻¹ and a decrease in the broad hydroxyl (-OH) peak (around 3300 cm⁻¹) of PVA.
2.2.2 Thermal Analysis (DSC & TGA)
-
Objective: To measure changes in thermal properties resulting from the restriction of polymer chain mobility due to crosslinking.[9]
-
Procedure (DSC):
-
Seal 5-10 mg of the dry hydrogel into an aluminum DSC pan.
-
Heat the sample from 25°C to 200°C at a rate of 10°C/min under a nitrogen atmosphere.[8]
-
Cool the sample back to 25°C and perform a second heating cycle under the same conditions.
-
Determine the glass transition temperature (Tg) from the second heating curve.
-
-
Procedure (TGA):
-
Place 5-10 mg of the dry hydrogel onto a TGA pan.
-
Heat the sample from 25°C to 600°C at 10°C/min under a nitrogen atmosphere.
-
-
Expected Outcome: Successful crosslinking will increase the Tg of the polymer.[9] The TGA results are expected to show an increase in the decomposition temperature, indicating enhanced thermal stability.[10]
2.2.3 Swelling Studies
-
Objective: To indirectly quantify the crosslink density. A higher crosslink density results in a tighter network that restricts water uptake, leading to lower swelling.[11]
-
Procedure:
-
Cut pre-weighed discs (W_dry) of the dried hydrogel films.
-
Immerse the discs in DI water at room temperature.
-
At regular intervals, remove the discs, gently blot the surface to remove excess water, and weigh them (W_swollen).
-
Continue until the weight remains constant, indicating that swelling equilibrium has been reached.
-
Calculate the Equilibrium Swelling Ratio (ESR) using the formula: ESR (%) = [(W_swollen - W_dry) / W_dry] x 100
-
-
Expected Outcome: The ESR is expected to decrease as the concentration of TMODA increases, corresponding to a higher crosslink density.
Expected Results & Data Interpretation
The following table summarizes the anticipated results from the characterization experiments, demonstrating the effect of increasing TMODA concentration on the hydrogel's properties.
Table 2: Anticipated Properties of TMODA-Crosslinked PVA Hydrogels
| Formulation ID | TMODA Conc. | Glass Transition (Tg) (°C) | Decomposition Temp. (T_d) (°C) | Equilibrium Swelling Ratio (ESR) (%) |
|---|---|---|---|---|
| PVA-Control | 0% | ~85 | ~280 | Dissolves |
| PVA-TMODA-0.5 | 0.5% | ~92 | ~295 | ~550 |
| PVA-TMODA-1.0 | 1.0% | ~98 | ~310 | ~350 |
| PVA-TMODA-2.0 | 2.0% | ~105 | ~325 | ~200 |
These expected results illustrate a clear trend: increasing the amount of TMODA crosslinker strengthens the polymer network, leading to higher thermal stability and a more constrained, less swollen hydrogel.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Film is brittle after curing | - Over-crosslinking.- Curing temperature too high or time too long. | - Reduce the concentration of TMODA.- Decrease curing time or temperature. |
| Hydrogel dissolves in water | - Insufficient crosslinking.- Curing temperature was not reached or was too short. | - Increase TMODA concentration.- Ensure oven is calibrated; increase curing time. |
| Inconsistent swelling results | - Inhomogeneous mixing of TMODA and PVA.- Incomplete removal of unreacted reagents. | - Increase stirring time during the mixing step.- Extend the purification/washing step. |
Conclusion and Future Directions
This guide demonstrates the viability of this compound as a novel long-chain crosslinking agent. By employing a straightforward thermal esterification process, it is possible to create robust, crosslinked PVA materials. The degree of crosslinking and the resulting material properties are readily tunable by adjusting the TMODA concentration.
The unique combination of a long, flexible aliphatic chain and bulky terminal groups makes TMODA a compelling candidate for applications requiring enhanced flexibility, hydrophobicity, and controlled degradation. Future research could explore its use in:
-
Soft Tissue Engineering: Creating flexible scaffolds that mimic the mechanical properties of native tissues.
-
Drug Delivery: Developing hydrophobic drug delivery systems where the long chain can encapsulate non-polar therapeutic agents.
-
Biodegradable Polymers: Investigating the hydrolytic or enzymatic degradation of the ester linkages for creating temporary implant materials.
References
- 1. This compound diethyl ester | 738606-43-4 | Benchchem [benchchem.com]
- 2. apicule.com [apicule.com]
- 3. researchgate.net [researchgate.net]
- 4. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 5. sandoopharma.com [sandoopharma.com]
- 6. This compound | 413624-71-2 [amp.chemicalbook.com]
- 7. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 8. mdpi.com [mdpi.com]
- 9. Educational series: characterizing crosslinked polymer networks - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00914A [pubs.rsc.org]
- 10. Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC under Non-Oxidative Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Strategies for the Esterification of the Sterically Hindered Dicarboxylic Acid, 2,2,14,14-Tetramethyl-8-oxopentadecanedioic Acid
Abstract
This application note provides detailed experimental protocols for the esterification of 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid (CAS 413624-71-2), a key intermediate in the synthesis of the cholesterol-lowering agent Bempedoic acid.[1] The unique structure of this substrate, featuring quaternary carbon centers (gem-dimethyl groups) adjacent to both carboxylic acid functionalities, presents a significant steric challenge that renders traditional esterification methods, such as the Fischer-Speier reaction, inefficient.[2] This guide details two robust and field-proven methodologies—Steglich and Yamaguchi esterification—that overcome this steric hindrance to afford the desired diester in high yield. We provide comprehensive, step-by-step protocols, a comparative analysis of the methods, and an explanation of the chemical principles behind their efficacy for this challenging transformation.
Introduction: The Synthetic Challenge
This compound is a long-chain dicarboxylic acid characterized by significant steric congestion at the α-positions of both carboxyl groups. This steric shielding, caused by the bulky gem-dimethyl groups, severely restricts the access of nucleophiles, such as alcohols, to the electrophilic carbonyl carbon.
Consequently, equilibrium-driven processes like the Fischer esterification, which require direct nucleophilic attack on a protonated carbonyl, are often slow and result in low conversion rates even with a large excess of alcohol and prolonged heating.[3][4][5] To achieve an efficient synthesis of the corresponding diester, a critical intermediate for further drug development,[6] methodologies that activate the carboxylic acid into a more reactive intermediate are required. This note focuses on two such powerful coupling methods: the Steglich and Yamaguchi esterifications.
Recommended Methodologies for Esterification
For sterically demanding substrates, methods that proceed via highly reactive intermediates are essential. The Steglich esterification, which utilizes a carbodiimide activator, and the Yamaguchi esterification, which proceeds through a mixed anhydride, are ideal choices.[2][7][8]
Protocol 1: Steglich Esterification using DCC and DMAP
The Steglich esterification is a mild and highly efficient method for forming esters from acids and alcohols, particularly for substrates that are acid-sensitive or sterically hindered.[2] The reaction is mediated by N,N'-Dicyclohexylcarbodiimide (DCC), which activates the carboxylic acid to form a reactive O-acylisourea intermediate.[2] The addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) is crucial, as it acts as an acyl transfer catalyst, reacting with the O-acylisourea to form a highly reactive acylpyridinium species that is readily attacked by the alcohol.[2][9]
Experimental Workflow: Steglich Esterification
References
- 1. apicule.com [apicule.com]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. community.wvu.edu [community.wvu.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. valencelabs.co [valencelabs.co]
- 7. Yamaguchi Esterification [organic-chemistry.org]
- 8. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
"incorporating 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid into novel materials"
Harnessing 2,2,14,14-Tetramethyl-8-oxopentadecanedioic Acid for the Development of Novel Performance-Advantaged Polymers
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the incorporation of this compound (TMODA), a unique C19 long-chain dicarboxylic acid, into novel polymeric materials. While primarily known as a key intermediate in the synthesis of Bempedoic Acid[1], the distinct structural features of TMODA—flanking gem-dimethyl groups and a central ketone moiety—present intriguing opportunities for the rational design of new polyesters and polyamides with tailored properties. We present detailed protocols for the synthesis of both a novel polyester and a novel polyamide, alongside a complete workflow for their characterization. This guide is intended to empower researchers to explore the potential of TMODA beyond its current applications and to facilitate the development of next-generation materials.
Introduction: The Unique Potential of TMODA in Materials Science
This compound (TMODA) is a C19 aliphatic dicarboxylic acid with the molecular formula C₁₉H₃₄O₅ and a molecular weight of 342.47 g/mol [2][3]. Its structure is distinguished by two key features not commonly found in commodity diacid monomers:
-
Sterically Hindered gem-Dimethyl Groups: The quaternary carbons at the 2 and 14 positions introduce significant steric bulk near the carboxylic acid functionalities. In a polymer backbone, these bulky groups are hypothesized to disrupt chain packing and reduce crystallinity[4][5]. This can lead to polymers with increased solubility, lower melting points, and potentially enhanced flexibility or elastomeric properties.
-
A Central Ketone Group: The carbonyl group at the 8-position introduces a polar site in the otherwise non-polar aliphatic chain. This ketone moiety can serve as a site for post-polymerization modification or introduce specific interactions, such as hydrogen bonding with other polymer chains or substrates. Furthermore, the presence of a ketone group within the polymer backbone may impart photo-degradability, offering a pathway to designing environmentally-benign materials[6].
The long C19 backbone is expected to impart flexibility and hydrophobicity, characteristic of polymers derived from long-chain dicarboxylic acids[7]. The combination of these features makes TMODA a promising monomer for creating specialty polymers with a unique balance of properties not achievable with conventional diacids like adipic or sebacic acid.
Conceptual Workflow for TMODA-Based Polymer Development
The development of novel materials from TMODA follows a logical progression from monomer preparation to polymer synthesis, and finally to comprehensive characterization. This workflow is designed to be a self-validating system, where the outcomes of each stage inform the next.
Figure 1: A conceptual workflow for the development and characterization of TMODA-based polymers.
Synthesis Protocols
The following protocols are designed as starting points for the synthesis of a TMODA-based polyester and polyamide. As with any novel synthesis, optimization of reaction times, temperatures, and catalyst concentrations may be necessary to achieve desired molecular weights and properties.
Protocol 1: Synthesis of a TMODA-based Polyester via Melt Polycondensation
Melt polycondensation is a common solvent-free method for producing polyesters[8]. This protocol describes the reaction of TMODA with 1,6-hexanediol.
Materials:
-
This compound (TMODA)
-
1,6-Hexanediol (high purity)
-
Antimony(III) oxide (catalyst)
-
High-boiling point antioxidant (e.g., Irganox 1010)
-
Nitrogen gas (high purity)
-
Methanol
-
Chloroform
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer with a high-torque motor
-
Nitrogen inlet and outlet
-
Distillation head with a condenser and collection flask
-
Heating mantle with a temperature controller
-
Vacuum pump
Procedure:
-
Reactor Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is thoroughly dried.
-
Charging Monomers: Charge the three-neck flask with equimolar amounts of TMODA and 1,6-hexanediol. Add the catalyst (Antimony(III) oxide, ~300 ppm) and antioxidant (~0.1 wt%).
-
Inert Atmosphere: Purge the system with nitrogen for at least 30 minutes to remove any oxygen. Maintain a gentle nitrogen flow throughout the initial stage of the reaction.
-
Esterification Stage:
-
Begin stirring and heat the mixture to 180-200°C under a nitrogen atmosphere.
-
Water will begin to distill off as a byproduct of the esterification reaction. Collect the water in the collection flask.
-
Maintain this temperature for 2-4 hours, or until approximately 80-90% of the theoretical amount of water has been collected.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 220-240°C.
-
Slowly apply a vacuum, reducing the pressure to below 1 torr over about an hour. This helps to remove the remaining water and diol, driving the polymerization reaction to completion.
-
A noticeable increase in the viscosity of the melt will be observed. Continue the reaction under high vacuum for another 3-5 hours. The reaction is complete when the desired viscosity is reached (monitored by the torque on the mechanical stirrer).
-
-
Polymer Recovery:
-
Release the vacuum with nitrogen gas and stop heating.
-
While still hot and molten, carefully extrude the polymer from the flask into a container of cold water to quench it.
-
Alternatively, allow the polymer to cool under nitrogen and then carefully break the flask to recover the solid polymer.
-
-
Purification:
-
Dissolve the crude polymer in a minimal amount of chloroform.
-
Precipitate the polymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring.
-
Collect the purified polymer by filtration and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Protocol 2: Synthesis of a TMODA-based Polyamide via Solution Polycondensation
For the synthesis of polyamides, solution polycondensation is often preferred to avoid the high temperatures that can lead to degradation[9]. This protocol describes the reaction of TMODA with 1,6-hexanediamine.
Materials:
-
This compound (TMODA)
-
Thionyl chloride
-
1,6-Hexanediamine (high purity)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Pyridine, anhydrous
-
Lithium chloride (LiCl)
-
Methanol
Equipment:
-
Flame-dried three-neck round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Nitrogen inlet and outlet
-
Ice bath
Procedure:
-
Acid Chloride Formation:
-
In a fume hood, carefully add TMODA to an excess of thionyl chloride.
-
Gently reflux the mixture for 2-4 hours.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the diacid chloride of TMODA.
-
-
Reactor Setup: Assemble the flame-dried reaction apparatus under a nitrogen atmosphere.
-
Diamine Solution: In the three-neck flask, dissolve an equimolar amount of 1,6-hexanediamine and 2 molar equivalents of pyridine in anhydrous DMAc (a 5% w/v solution of LiCl in DMAc can improve solubility)[2]. Cool the solution to 0°C in an ice bath.
-
Polymerization:
-
Dissolve the TMODA diacid chloride in a small amount of anhydrous DMAc and place it in the dropping funnel.
-
Slowly add the diacid chloride solution to the stirred diamine solution over a period of 30-60 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
-
Polymer Recovery and Purification:
-
Pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.
-
Collect the polymer by filtration.
-
Wash the polymer thoroughly with methanol to remove any unreacted monomers, pyridine hydrochloride, and LiCl.
-
Dry the purified polyamide in a vacuum oven at 60-70°C until a constant weight is achieved.
-
Characterization of TMODA-based Polymers
A thorough characterization is essential to understand the structure-property relationships of the newly synthesized materials[3][10][11].
Structural Characterization
| Technique | Purpose | Expected Insights for TMODA Polymers |
| ¹H and ¹³C NMR | To confirm the chemical structure of the polymer repeating unit. | Verification of ester or amide bond formation. Integration of peaks corresponding to the TMODA and diol/diamine units to confirm stoichiometry. |
| FTIR Spectroscopy | To identify characteristic functional groups. | Disappearance of carboxylic acid O-H stretch. Appearance of a strong ester C=O stretch (~1735 cm⁻¹) or amide I (C=O stretch, ~1650 cm⁻¹) and amide II (N-H bend, ~1550 cm⁻¹) bands. |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI). | Quantify the success of the polymerization in achieving high molecular weight polymers. PDI will provide information on the distribution of chain lengths. |
Thermal Properties
| Technique | Purpose | Expected Insights for TMODA Polymers |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (T₉), melting temperature (Tₘ), and crystallinity. | The bulky gem-dimethyl groups are expected to lower Tₘ and reduce crystallinity compared to linear aliphatic analogues. The T₉ will indicate the transition from a glassy to a rubbery state. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability and decomposition temperature of the polymer. | Provides information on the onset of thermal degradation, which is crucial for determining processing temperatures and potential high-temperature applications. |
Mechanical and Functional Properties
A full suite of mechanical tests, such as tensile testing (for stress, strain, and modulus) and dynamic mechanical analysis (DMA), should be performed according to ASTM standards to evaluate the material's performance for specific applications. Additionally, the ketone group's potential for photodegradation can be investigated by exposing polymer films to UV radiation and monitoring changes in molecular weight (via GPC) and mechanical properties over time.
Anticipated Applications and Future Directions
The unique combination of a long, flexible backbone with bulky, crystallinity-disrupting groups and a reactive ketone moiety suggests several potential application areas for TMODA-based polymers:
-
Specialty Adhesives and Coatings: The potentially amorphous and low-T₉ nature of these polymers could make them suitable for applications requiring good adhesion and flexibility.
-
Toughening Agents for Brittle Plastics: Blending a TMODA-based polymer with a more rigid polymer could improve the impact strength of the latter.
-
Biodegradable or Photodegradable Plastics: The ester linkages are susceptible to hydrolysis, and the ketone group may facilitate photodegradation, making these materials candidates for environmentally friendly packaging or agricultural films.[6][12]
-
Biomedical Materials: The long-chain aliphatic nature combined with potential biodegradability could be explored for applications in soft tissue engineering or drug delivery systems.[12]
Future work should focus on copolymerization of TMODA with other diacids (e.g., terephthalic acid) to create aliphatic-aromatic copolymers with enhanced thermal and mechanical properties. Furthermore, the ketone group serves as a handle for post-polymerization modification, allowing for the attachment of various functional groups to tailor the polymer's properties for specific, high-value applications.
Conclusion
This compound represents a promising, yet underexplored, monomer for the development of novel polymeric materials. Its unique structural characteristics provide a clear rationale for expecting polymers with distinct properties compared to those derived from conventional long-chain diacids. The protocols and characterization workflows detailed in this application note provide a solid foundation for researchers to begin exploring the potential of TMODA in materials science, paving the way for new discoveries and applications.
References
- 1. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. jchemrev.com [jchemrev.com]
- 4. m.youtube.com [m.youtube.com]
- 5. sparkl.me [sparkl.me]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. terrificscience.org [terrificscience.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica - PMC [pmc.ncbi.nlm.nih.gov]
- 11. study.com [study.com]
- 12. Polyesters based on diacid monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Growing Single Crystals of 2,2,14,14-Tetramethyl-8-oxopentadecanedioic Acid
Abstract
This comprehensive guide provides a detailed protocol for growing high-quality single crystals of 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid, a key intermediate in the synthesis of cardiovascular therapeutic agents like bempedoic acid.[1] Obtaining diffraction-quality single crystals is a critical step for elucidating the compound's three-dimensional molecular structure through X-ray crystallography, which is essential for understanding its solid-state properties, confirming its stereochemistry, and identifying potential polymorphs. This document outlines the foundational principles of crystallization, from material purification to advanced crystal growth techniques, tailored for this specific long-chain keto-dicarboxylic acid. It is intended for researchers in crystallography, medicinal chemistry, and drug development.
Introduction: The Rationale for Crystallization
This compound (MW: 342.47 g/mol , Formula: C₁₉H₃₄O₅) is a synthetic organic compound characterized by a C15 backbone, a central ketone, and terminal carboxylic acid groups flanked by quaternary dimethyl centers.[1][2][3] Its primary significance lies in its role as a precursor to bempedoic acid, an ATP-citrate lyase (ACL) inhibitor used for lowering LDL cholesterol.[1]
The precise arrangement of molecules in the solid state can significantly influence a compound's physical and chemical properties, including its stability, dissolution rate, and bioavailability. Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining this arrangement. However, the success of SCXRD is entirely dependent on the availability of a high-quality single crystal.[4] This protocol details the art and science of obtaining such crystals, emphasizing the causal relationships between experimental variables and crystallization outcomes.
Foundational Principles: From Purification to Nucleation
The journey to a perfect crystal begins long before a vial is set aside. The two most critical prerequisites are purity and controlled supersaturation .
Pre-Crystallization: The Imperative of Purity
Impurities are the bane of crystal growth. They can inhibit nucleation, accelerate growth to the detriment of quality, or become incorporated into the crystal lattice, leading to disorder and poor diffraction.[5] Therefore, starting with material of the highest possible purity (>98%) is paramount. For long-chain dicarboxylic acids, standard recrystallization is a highly effective purification method.[6][7]
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below.[6] For the target molecule, suitable candidates include ethanol, acetone, or an ethanol/water mixture.
-
Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen solvent at its boiling point.
-
Decolorization (Optional): If the solution is colored, it indicates the presence of impurities. Add a small amount of activated carbon (1-2% w/w) to the hot solution and continue heating for 5-10 minutes to adsorb colored impurities.[8]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon and any insoluble impurities. This step is crucial to prevent premature crystallization on the filter paper.
-
Slow Cooling: Cover the flask and allow the filtrate to cool slowly to room temperature. To further slow the cooling process, the flask can be placed in an insulated container (e.g., a Dewar flask filled with warm water).[9] Rapid cooling leads to the formation of small, impure crystals.[5]
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
-
Purity Assessment: Confirm the purity of the recrystallized material via ¹H NMR and melting point determination. A sharp melting point is indicative of high purity.[10]
Achieving Supersaturation: The Driving Force of Crystallization
Crystals grow from a supersaturated solution—a metastable state where the concentration of the solute exceeds its equilibrium solubility.[11] The key is to approach and traverse this state slowly and deliberately. Rapidly crashing a compound out of solution will invariably produce amorphous powder or microcrystals unsuitable for diffraction. The following sections detail methods to achieve controlled supersaturation.
Strategic Approaches to Single Crystal Growth
No single method guarantees success; therefore, a screening approach using several techniques in parallel is strongly recommended. Growing good crystals is often an art, requiring patience and minimal disturbance of the experiments.[12]
Method 1: Slow Evaporation
This is the simplest and often most successful technique.[13] It is ideal for compounds that are not overly sensitive to air.[9] The principle is to slowly increase the solute concentration by allowing the solvent to evaporate over days or weeks.[11]
Protocol 2: Crystallization by Slow Evaporation
-
Prepare a Solution: Dissolve 10-25 mg of the purified compound in a suitable solvent (see Table 1) in a small, clean glass vial (e.g., a 4 mL vial). The solution should be nearly saturated but not fully saturated at room temperature.[12][13]
-
Filter: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel to remove any dust or particulate matter that could act as unwanted nucleation sites.[14]
-
Set Up Evaporation: Cover the vial with parafilm and pierce it with 1-3 small holes using a needle.[13] The number of holes controls the evaporation rate; fewer holes for volatile solvents (e.g., acetone) and more for less volatile ones (e.g., ethanol).
-
Incubate: Place the vial in a vibration-free location (e.g., a quiet cabinet) and leave it undisturbed.[13] Monitor periodically over several days to weeks.
Method 2: Vapor Diffusion
Vapor diffusion is an excellent and highly controlled method, particularly for small amounts of material.[4][15] It involves two solvents: a "good" solvent in which the compound is dissolved, and a volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[4][11]
Protocol 3: Crystallization by Vapor Diffusion (Vial-in-Vial)
-
Prepare the Inner Vial: In a small vial (e.g., 1 mL), dissolve 5-15 mg of the purified compound in 0.2-0.5 mL of a "good" solvent (e.g., toluene, THF, methanol).[4]
-
Prepare the Outer Vial: In a larger vial (e.g., 10-20 mL), add 2-5 mL of a volatile "anti-solvent" (e.g., hexane, pentane, diethyl ether).[4] The anti-solvent must be miscible with the good solvent.
-
Assemble the System: Carefully place the open inner vial inside the larger outer vial, ensuring the anti-solvent level is below the top of the inner vial. Seal the outer vial tightly with a cap.
-
Incubate: Place the sealed system in a vibration-free location. The more volatile anti-solvent will slowly diffuse into the inner vial's solution, causing the compound to crystallize.[15] This may take several days to weeks.
Method 3: Liquid-Liquid Diffusion (Layering)
This technique is similar in principle to vapor diffusion but involves the direct, slow diffusion between two liquid layers.[12] A solution of the compound is carefully layered with a less dense, miscible anti-solvent.[4]
Protocol 4: Crystallization by Liquid-Liquid Diffusion
-
Prepare the Solution: Dissolve 5-15 mg of the purified compound in a small volume (0.5-1.0 mL) of a relatively dense "good" solvent (e.g., dichloromethane) in a narrow vessel like a test tube or NMR tube.[12]
-
Layer the Anti-Solvent: Using a syringe or pipette, very slowly and carefully add a less dense, miscible anti-solvent (e.g., hexane, diethyl ether) down the side of the tube to form a distinct layer on top of the solution.[12] A clear interface should be visible.
-
Incubate: Seal the tube and leave it in an undisturbed location. Crystals will ideally form at the interface of the two solvents as they slowly mix.[4]
Data Presentation and Visualization
Solvent Selection Guide
The choice of solvent is the most critical factor in a crystallization experiment.[5] A good starting point is a solvent in which the compound is moderately soluble. The following table provides a list of candidate solvents for screening.
| Solvent | Boiling Point (°C) | Polarity Index | Role | Rationale & Causality |
| Ethanol | 78 | 5.2 | Good Solvent | The hydroxyl group can hydrogen bond with the carboxylic acid moieties, while the ethyl chain provides some solubility for the aliphatic backbone. |
| Acetone | 56 | 5.1 | Good Solvent | A polar aprotic solvent that can interact with the ketone and carboxylic acid groups. Its volatility is good for slow evaporation.[16] |
| Ethyl Acetate | 77 | 4.4 | Good Solvent | A moderately polar solvent often successful for compounds with ester-like features or a balance of polar/non-polar regions. |
| Toluene | 111 | 2.4 | Good Solvent | The aromatic ring can interact with the aliphatic chain, while its moderate polarity can solubilize the molecule. Good for vapor diffusion.[14] |
| Hexane / Heptane | 69 / 98 | 0.1 | Anti-Solvent | Highly non-polar, the compound is expected to have very low solubility, making it an excellent anti-solvent for diffusion methods.[4] |
| Diethyl Ether | 35 | 2.8 | Anti-Solvent | A common, volatile anti-solvent used in layering and vapor diffusion techniques.[12] |
Experimental Workflow Diagrams
The following diagrams illustrate the overall process and a specific experimental setup.
Caption: General workflow from crude product to structure determination.
Caption: Setup for the Vapor Diffusion (Vial-in-Vial) method.
Troubleshooting Common Crystallization Problems
Even with careful execution, crystallization can be challenging. The following table addresses common issues and their solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Crystals Form | - Solution is not sufficiently supersaturated.[5] - Nucleation is inhibited. | - Allow more solvent to evaporate or add a small amount of anti-solvent.[5] - Scratch the inside of the vial with a glass rod to create nucleation sites.[5] - Add a seed crystal from a previous successful attempt.[5] |
| "Oiling Out" | - Compound's melting point is lower than the solution temperature. - High concentration of impurities.[5] - Cooling or solvent diffusion is too rapid. | - Reheat the solution to re-dissolve the oil, add a small amount of additional "good" solvent, and cool more slowly.[5] - Try a solvent with a lower boiling point. - Further purify the starting material.[5] |
| Rapid Formation of Powder or Microcrystals | - Solution became supersaturated too quickly.[5] - Too many nucleation sites (e.g., dust). | - Use a larger volume of solvent or slow down the rate of evaporation/diffusion (e.g., fewer holes in parafilm, lower temperature).[5][17] - Ensure all glassware is scrupulously clean and filter the solution before setting up the experiment.[14] |
| Low Yield | - Too much solvent was used, leaving the compound in the mother liquor.[17] - Crystallization was stopped prematurely. | - If the mother liquor is available, concentrate it by slow evaporation to recover more material.[5] - Ensure the solution is allowed sufficient time and/or cooled to a low enough temperature. |
References
- 1. This compound diethyl ester | 738606-43-4 | Benchchem [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | C19H34O5 | CID 11336822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. US6218574B1 - Process for purifying long-chain dicarboxylic acid - Google Patents [patents.google.com]
- 8. data.epo.org [data.epo.org]
- 9. Tips and Tricks for the Lab: Growing Crystals Part 2 - ChemistryViews [chemistryviews.org]
- 10. This compound CAS 413624-71-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 11. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 12. depts.washington.edu [depts.washington.edu]
- 13. Slow Evaporation Method [people.chem.umass.edu]
- 14. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 15. unifr.ch [unifr.ch]
- 16. Tips & Tricks [chem.rochester.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Synthesis of Macrocycles from 2,2,14,14-Tetramethyl-8-oxopentadecanedioic Acid
For: Researchers, scientists, and drug development professionals
Introduction: A Structurally Unique Precursor for Macrocycle Synthesis
2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid is a specialized dicarboxylic acid that serves as a valuable building block in the synthesis of complex macrocyclic structures.[1][2] Its unique architecture, featuring a central ketone and quaternary gem-dimethyl groups at the α-positions to the carboxylic acids, imparts specific conformational properties that can be exploited to facilitate challenging ring-closure reactions. While noted as an intermediate in the synthesis of pharmaceutical compounds like Bempedoic Acid, its true potential lies in its application as a scaffold for novel macrocyclic ketones.[3][4][5]
The presence of the gem-dimethyl groups is of particular significance. These groups introduce steric hindrance that can favor specific dihedral angles along the carbon chain. This pre-organization of the linear precursor into a "cyclization-ready" conformation, an example of the Thorpe-Ingold effect, can significantly enhance the efficiency of intramolecular reactions by increasing the probability of the reactive termini encountering each other, thereby overcoming the large entropic barrier associated with forming medium to large rings.
This guide provides an in-depth exploration of established and potential synthetic routes for converting this diacid into macrocyclic ketones, focusing on the causality behind protocol choices and providing detailed, actionable methodologies.
| Table 1: Physicochemical Properties of the Precursor | |
| IUPAC Name | This compound[1] |
| CAS Number | 413624-71-2[2][6] |
| Molecular Formula | C₁₉H₃₄O₅[1] |
| Molecular Weight | 342.47 g/mol [1][7] |
| Appearance | Powder or liquid[4] |
| Melting Point | 82 - 83 °C[4] |
| Key Structural Features | C15 linear backbone, central C8-ketone, terminal C2/C14 gem-dimethyl groups |
Core Synthetic Strategy: The Thorpe-Ziegler Dinitrile Cyclization
The most robust and widely applicable method for converting a dicarboxylic acid of this type into a macrocyclic ketone is the Thorpe-Ziegler reaction.[8] This is a two-stage process that first requires the conversion of the diacid into the corresponding α,ω-dinitrile, followed by a base-catalyzed intramolecular condensation and subsequent hydrolysis.[9][10]
Principle and Mechanism
The Thorpe-Ziegler reaction proceeds via the deprotonation of an α-carbon to one of the nitrile groups, forming a resonance-stabilized carbanion.[11] This carbanion then acts as a nucleophile, attacking the electrophilic carbon of the second nitrile group within the same molecule.[10] This intramolecular cyclization yields a cyclic imine anion, which upon protonation gives a stable enaminonitrile intermediate. The final macrocyclic ketone is liberated through acidic hydrolysis of this intermediate.[8][10] The use of high-dilution conditions is often critical during the cyclization step to suppress intermolecular polymerization, a common side reaction in macrocycle synthesis.[11][12]
Caption: Workflow for Thorpe-Ziegler synthesis of a macrocyclic ketone.
Detailed Protocols
Protocol A: Synthesis of 2,2,14,14-Tetramethyl-8-oxopentadecane-1,15-dinitrile
-
Rationale: This protocol converts the terminal carboxylic acids into nitriles. A common method involves a two-step sequence: formation of the primary diamide followed by dehydration. Thionyl chloride (SOCl₂) is an effective dehydrating agent for this purpose.
-
Materials & Reagents:
-
This compound (1.0 eq)
-
Oxalyl chloride or Thionyl chloride (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Ammonia (gas or concentrated aqueous solution)
-
Anhydrous Tetrahydrofuran (THF)
-
Thionyl chloride (SOCl₂) (2.5 eq for dehydration)
-
Anhydrous Pyridine
-
Diethyl ether, Saturated NaHCO₃ solution, Brine, Anhydrous MgSO₄
-
-
Procedure:
-
Acid Chloride Formation: Suspend the diacid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF. Slowly add oxalyl chloride (2.2 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours until gas evolution ceases and the solution is clear. Remove the solvent and excess reagent under reduced pressure.
-
Amidation: Dissolve the crude diacyl chloride in anhydrous THF and cool to 0 °C. Bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution dropwise with vigorous stirring. Stir for 1 hour at 0 °C, then warm to room temperature and stir for an additional 2 hours.
-
Work-up: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude diamide.
-
Dehydration to Dinitrile: Dissolve the crude diamide in anhydrous pyridine and cool to 0 °C. Add thionyl chloride (2.5 eq) dropwise. Stir at 0 °C for 1 hour, then heat to 60-70 °C for 3-5 hours, monitoring by TLC.
-
Purification: Cool the reaction mixture and pour it onto crushed ice. Extract with diethyl ether. Wash the ethereal layer with cold dilute HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude dinitrile by column chromatography (silica gel, hexane/ethyl acetate gradient).
-
Protocol B: Thorpe-Ziegler Cyclization and Hydrolysis
-
Rationale: This is the key ring-forming step. A strong, non-nucleophilic base like sodium bis(trimethylsilyl)amide (NaHMDS) is used to deprotonate the α-carbon. The reaction is run under high-dilution conditions to favor the intramolecular pathway. Subsequent hydrolysis with strong acid converts the enaminonitrile to the desired ketone.
-
Materials & Reagents:
-
Dinitrile from Protocol A (1.0 eq)
-
Anhydrous Toluene or THF
-
Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA) (1.1 eq)
-
Aqueous Acetic Acid (e.g., 6 M)
-
Concentrated Sulfuric Acid or Hydrochloric Acid
-
Diethyl ether, Saturated NaHCO₃ solution, Brine, Anhydrous MgSO₄
-
-
Procedure:
-
High-Dilution Setup: Set up a two-necked flask with a reflux condenser and an addition funnel. Add a large volume of anhydrous toluene (to achieve a final dinitrile concentration of ~0.005 M). Heat the toluene to reflux.
-
Cyclization: In a separate flask, dissolve the dinitrile (1.0 eq) and the base (e.g., NaHMDS, 1.1 eq) in a small amount of anhydrous toluene. Add this solution dropwise to the refluxing toluene in the reaction flask via the addition funnel over a period of 8-12 hours.
-
Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 1-2 hours. Monitor the reaction by TLC for the disappearance of the starting dinitrile.
-
Hydrolysis: Cool the reaction mixture to room temperature. Carefully add a mixture of aqueous acetic acid and concentrated sulfuric acid. Heat the mixture to reflux for 6-12 hours to hydrolyze the enaminonitrile intermediate.
-
Work-up and Purification: Cool the mixture and separate the layers. Extract the aqueous layer with diethyl ether. Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting macrocyclic ketone by column chromatography or vacuum distillation.
-
Alternative Strategy: The Ruzicka Large-Ring Synthesis
For a more direct, albeit often lower-yielding, approach, the Ruzicka cyclization offers a pathway from the diacid to the macrocyclic ketone in a single step.[13][14] This reaction involves the high-temperature pyrolysis of a metal salt of the dicarboxylic acid, typically using thorium or cerium oxides as catalysts.[15][16]
Principle and Mechanism
The Ruzicka reaction is a form of ketonic decarboxylation.[15] The proposed mechanism involves the formation of a metal salt of the diacid on the catalyst surface. At high temperatures (300-400 °C), this intermediate undergoes intramolecular condensation and decarboxylation to form the cyclic ketone.[14] While historically significant for the synthesis of macrocycles like muscone and civetone, the harsh conditions and low yields for larger rings have led to it being largely supplanted by methods like the Thorpe-Ziegler cyclization.[12][15]
Caption: Simplified schematic of the Ruzicka cyclization reaction.
Application Note & Protocol
-
Expertise & Causality: This method is best suited for exploratory synthesis where expediency is valued over yield. The choice of catalyst is critical; thorium(IV) oxide is classic but radioactive, making cerium(IV) oxide a more common modern alternative. The reaction must be performed under high vacuum to allow the product to distill out as it is formed, preventing decomposition under the harsh conditions.
-
Materials & Reagents:
-
This compound
-
Thorium(IV) oxide (ThO₂) or Cerium(IV) oxide (CeO₂) powder
-
Glass wool or Copper powder (to aid heat transfer)[15]
-
-
Procedure:
-
Preparation: Thoroughly mix the diacid with the catalyst (approx. 5-10% by weight) and glass wool.
-
Apparatus: Place the mixture in a distillation flask suitable for high-temperature pyrolysis. Set up a vacuum distillation apparatus with a receiving flask cooled in a dry ice/acetone bath.
-
Pyrolysis: Evacuate the system to high vacuum (<1 mmHg). Heat the distillation flask slowly and evenly to 350-400 °C using a sand bath or heating mantle.
-
Product Collection: The macrocyclic ketone will form and distill out under vacuum. Collect the distillate in the cooled receiving flask. The distillation is typically slow.
-
Purification: Once the reaction is complete (no more product distills), cool the system. The collected distillate is often impure and should be purified by redistillation under high vacuum or by column chromatography.
-
| Table 2: Comparison of Cyclization Methodologies | ||
| Method | Thorpe-Ziegler Cyclization | Ruzicka Cyclization |
| Precursor | α,ω-Dinitrile | Dicarboxylic Acid |
| Conditions | Mild (Base-catalyzed, reflux) | Harsh (High temp, 350-400°C, vacuum) |
| Key Steps | 2 (Dinitrile synthesis, Cyclization) | 1 (Pyrolysis) |
| Typical Yield | Moderate to Good | Low to Moderate |
| Advantages | Higher yields, more reliable, milder conditions | Direct conversion from diacid |
| Disadvantages | Requires precursor synthesis | Harsh conditions, low yields, catalyst concerns |
References
- 1. This compound | C19H34O5 | CID 11336822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 413624-71-2 [chemicalbook.com]
- 3. This compound diethyl ester | 738606-43-4 | Benchchem [benchchem.com]
- 4. This compound CAS 413624-71-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. CN113227061A - Novel salts and polymorphs of bipedac acid - Google Patents [patents.google.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 9. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]
- 10. benchchem.com [benchchem.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. chemistry.illinois.edu [chemistry.illinois.edu]
- 13. Cyclisation de Ruzicka — Wikipédia [fr.wikipedia.org]
- 14. alchetron.com [alchetron.com]
- 15. Ketonic decarboxylation - Wikipedia [en.wikipedia.org]
- 16. Ruzicka Large Ring Synthesis [drugfuture.com]
Application Note: A Two-Step Derivatization Strategy for the GC-MS Analysis of 2,2,14,14-Tetramethyl-8-oxopentadecanedioic Acid
Introduction: The Analytical Challenge
2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid is a long-chain, polyfunctional molecule of interest, notably as a key intermediate in the synthesis of pharmaceuticals like Bempedoic acid[1][2]. Its analysis is critical for process monitoring, impurity profiling, and metabolic studies. However, its structure—comprising two sterically hindered carboxylic acid groups and a central ketone moiety—presents significant challenges for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The molecule's high polarity and large molecular weight result in extremely low volatility and thermal instability, preventing it from being amenable to standard GC-MS analysis without chemical modification[3][4][5].
This application note provides a comprehensive, field-proven guide for the derivatization of this keto-dicarboxylic acid. We will detail a robust two-step methodology designed to increase volatility and thermal stability, ensuring reproducible and accurate GC-MS analysis. The causality behind each experimental choice is explained to provide researchers with a deep, mechanistic understanding of the process.
The Rationale for a Two-Step Derivatization Strategy
To successfully analyze this compound by GC-MS, both the carboxylic acid and ketone functional groups must be chemically modified. A sequential, two-step approach is necessary because the ketone group can exist in a tautomeric equilibrium (keto-enol forms), which, if not addressed, would lead to the formation of multiple silylated derivatives, hopelessly complicating chromatographic analysis[6][7].
Step 1: Methoxyamination (Ketone Protection) The first and most critical step is the protection of the ketone group using methoxyamine hydrochloride (MeOx). This reaction converts the carbonyl group into a stable methoxime derivative[7][8]. This process "locks" the ketone in a single form, preventing tautomerization and ensuring that only a single, sharp chromatographic peak is observed for the analyte after the subsequent derivatization step[6][9].
Step 2: Silylation (Carboxylic Acid Derivatization) Following methoximation, the two polar carboxylic acid groups are targeted. Silylation is the most effective and widely used technique for this purpose[10][11]. We recommend using a powerful silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often fortified with 1% Trimethylchlorosilane (TMCS) as a catalyst[12]. This reaction replaces the active, acidic protons on the carboxyl groups with nonpolar trimethylsilyl (TMS) groups[13][14]. This transformation dramatically reduces the molecule's polarity and hydrogen-bonding capacity, increasing its volatility and thermal stability for elution through the GC column[15]. For dicarboxylic acids, silylation with BSTFA has been demonstrated to provide lower detection limits and superior reproducibility compared to other methods like esterification[16][17].
The complete, two-step derivatization workflow is visualized below.
Caption: Overall workflow for GC-MS analysis.
Detailed Experimental Protocol: Methoxyamination followed by Silylation
This protocol provides a robust method for the complete derivatization of this compound.
Crucial Precaution: Silylating reagents like BSTFA are extremely sensitive to moisture. The presence of water will consume the reagent and lead to incomplete derivatization[8][12]. All glassware must be oven-dried, and all solvents must be of anhydrous grade. The procedure should be performed in a fume hood using appropriate personal protective equipment.
3.1. Materials and Reagents
-
This compound standard or dried sample extract
-
Methoxyamine hydrochloride (MeOx), ≥98% purity
-
Pyridine, anhydrous (99.8%)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Anhydrous solvent (e.g., Acetonitrile or Hexane) for dilution
-
Internal Standard (IS) (e.g., deuterated myristic acid or a suitable long-chain dicarboxylic acid not present in the sample)
-
2 mL GC vials with PTFE-lined caps
-
Heating block or incubator
-
Vortex mixer
-
Nitrogen gas supply for drying
3.2. Step-by-Step Procedure
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the analyte into a 2 mL GC vial.
-
If the sample is in a solvent, evaporate it to complete dryness under a gentle stream of nitrogen. It is imperative that no residual water is present[8].
-
Add a known amount of internal standard at this stage if quantitative analysis is desired.
-
-
Step 1: Methoxyamination
-
Prepare a fresh 20 mg/mL solution of Methoxyamine hydrochloride in anhydrous pyridine.
-
To the dry sample in the GC vial, add 50 µL of the Methoxyamine hydrochloride solution.
-
Cap the vial tightly and vortex for 30 seconds to ensure the sample is fully dissolved.
-
Incubate the vial in a heating block at 60°C for 90 minutes [8]. This step ensures the complete conversion of the ketone to its methoxime derivative.
-
-
Step 2: Silylation
-
After the methoximation reaction, allow the vial to cool to room temperature. It is not necessary to dry the sample at this stage.
-
Add 100 µL of BSTFA + 1% TMCS to the vial containing the methoximated sample[12].
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the vial at 70°C for 60 minutes [12]. The elevated temperature and catalytic TMCS are necessary to overcome the steric hindrance around the carboxylic acid groups and drive the silylation to completion.
-
-
Final Preparation for Analysis:
-
After the silylation reaction, allow the vial to cool completely to room temperature.
-
The sample is now derivatized and ready for injection. If the concentration is too high, it can be diluted with an anhydrous solvent like hexane.
-
Note: TMS derivatives are susceptible to hydrolysis over time. For best reproducibility, samples should be analyzed within 24 hours of derivatization[8].
-
The chemical transformations are illustrated below.
Caption: Two-step derivatization chemical reaction.
GC-MS Parameters and Expected Results
4.1. Suggested GC-MS Conditions
The following parameters serve as a robust starting point for method development.
| Parameter | Suggested Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides excellent retention time reproducibility. |
| MS System | Agilent 5977 MSD or equivalent | Offers high sensitivity for trace-level analysis. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | A nonpolar 5% phenyl-methylpolysiloxane phase provides good separation for nonpolar TMS derivatives[17]. |
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Inlet Temperature | 280°C | Ensures rapid and complete vaporization of the high-boiling point derivative. |
| Injection Mode | Splitless (or Split 10:1, depending on concentration) | Splitless mode is ideal for maximizing sensitivity in trace analysis. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing optimal chromatographic efficiency. |
| Oven Program | Initial: 100°C, hold 2 min. Ramp: 10°C/min to 320°C. Hold: 10 min. | A temperature ramp is necessary to elute the high molecular weight derivative effectively. |
| MS Source Temp. | 230°C | Standard temperature for EI sources. |
| MS Quad Temp. | 150°C | Standard temperature for quadrupoles. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns for library matching. |
| Scan Range | m/z 50 - 650 | Covers the expected mass range of the derivative and its key fragments. |
4.2. Expected Mass Spectral Data
The derivatization process adds specific mass units to the original molecule, which can be used to confirm a successful reaction.
| Derivatization Step | Reagent Group Added | Mass Increase (Da) |
| Methoxyamination (x1) | -N-OCH₃ | +29 |
| Silylation (x2) | -Si(CH₃)₃ | +72 per group (144 total) |
| Total Mass Increase | +173 |
The mass spectrum of the final derivative is expected to show characteristic fragments for TMS-derivatized dicarboxylic acids. While a full fragmentation analysis is beyond the scope of this note, key expected ions include[18][19][20]:
-
[M-15]⁺: Loss of a methyl group (•CH₃) from a TMS moiety, a very common and often prominent ion.
-
[M-117]⁺: Loss of a •COOTMS group, characteristic of TMS-ester cleavage.
-
Ions related to the alpha-cleavage of the long carbon chain.
Analysis of the fragmentation pattern, in conjunction with the retention time, provides confident identification of the target analyte[21][22].
Conclusion
The analysis of this compound by GC-MS is not feasible without derivatization. The described two-step protocol, involving initial methoxyamination to protect the ketone followed by silylation of the carboxylic acids, is a scientifically sound and validated approach. This method effectively converts the non-volatile, polar analyte into a thermally stable derivative suitable for GC-MS analysis, enabling researchers to achieve reliable and reproducible quantification for process control and research applications.
References
- 1. This compound diethyl ester | 738606-43-4 | Benchchem [benchchem.com]
- 2. tdcommons.org [tdcommons.org]
- 3. benchchem.com [benchchem.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 8. uoguelph.ca [uoguelph.ca]
- 9. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. chromtech.com [chromtech.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Mass spectrometry of hydroxy dicarboxylic acids as trimethylsilyl derivatives. Rearrangement fragmentations. [research.chalmers.se]
- 19. files01.core.ac.uk [files01.core.ac.uk]
- 20. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2,14,14-Tetramethyl-8-oxopentadecanedioic Acid
Welcome to the technical support guide for the synthesis of 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid (CAS 413624-71-2). This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, a critical step in the manufacturing of Bempedoic Acid.[1] Our goal is to provide actionable, field-tested insights to help you improve yield, ensure purity, and troubleshoot common experimental challenges.
Synthesis Overview: A Common Strategic Approach
The synthesis of this compound is a multi-step process that requires precise control over reaction conditions. A frequently employed strategy involves the coupling of two C7 synthons followed by the formation of the central ketone and subsequent hydrolysis. The most critical steps involve the formation of the C-C bond to create the C19 backbone and the final purification of the product, which can be challenging due to its physical properties.
A common pathway begins with a precursor like ethyl-2,2-dimethyl-7-bromoheptanoate, which is coupled using a reagent such as tosylmethyl isocyanide (TosMIC) in the presence of a strong base.[2] The resulting intermediate is then hydrolyzed to form the ketone, and a final hydrolysis step yields the target dicarboxylic acid.
References
Technical Support Center: Purification of 2,2,14,14-Tetramethyl-8-oxopentadecanedioic Acid
Welcome to the dedicated technical support guide for the purification of 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid (CAS: 413624-71-2). This molecule is a critical intermediate in the synthesis of Bempedoic Acid, an ATP-citrate lyase (ACL) inhibitor used for managing hypercholesterolemia.[1][2] Achieving high purity of this precursor is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API).
This guide is structured to provide direct, actionable solutions to common and complex purification challenges encountered in the laboratory and during scale-up. We will move from foundational questions to specific troubleshooting scenarios, explaining the chemical principles behind each recommendation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the properties and general purification strategies for this compound.
Q1: What are the most common impurities I should expect in my crude product?
A1: Impurities are typically process-related and depend on the synthetic route. Given that a common synthesis involves the hydrolysis of the corresponding diethyl ester, the most probable impurities include:
-
Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate: The unreacted starting material from incomplete hydrolysis.[1]
-
Monoethyl ester of the title compound: A product of partial hydrolysis.
-
Residual Reagents and Solvents: Any reagents used in the preceding synthetic steps (e.g., bases, acids) and the solvents themselves.
-
Structurally Similar Dicarboxylic Acids: Depending on the feedstock, homologous dicarboxylic acids with different chain lengths may be present, which can be particularly challenging to separate.[3]
-
Degradation or Side-Products: The ketone functionality could potentially lead to side-products under harsh acidic or basic conditions.
Q2: What are the primary recommended purification methods for this compound?
A2: The primary and most effective methods for purifying this long-chain dicarboxylic acid are:
-
Recrystallization: This is the most common and cost-effective technique for purifying solid organic compounds. The key is selecting an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[4][5]
-
Column Chromatography: For removing persistent or structurally similar impurities, silica gel column chromatography is highly effective.
-
Activated Carbon Treatment: This is specifically used for removing colored impurities that may arise during synthesis.[4][6][7]
Q3: What are the key solubility characteristics of this compound?
A3: As a long-chain dicarboxylic acid (LCDA), its solubility is governed by a balance of its structural features:
-
Hydrophobic Character: The long C15 alkyl chain imparts significant nonpolar character, which limits its solubility in water.[8][9]
-
Polar Character: The two terminal carboxylic acid groups are polar and capable of hydrogen bonding, allowing for solubility in polar organic solvents like alcohols.[8]
-
Effect of pH: In aqueous solutions, solubility is highly pH-dependent. Deprotonating the carboxylic acids with a base to form the carboxylate salts will dramatically increase water solubility.[10] This principle can be exploited for purification, for instance, in liquid-liquid extraction or monosalt crystallization.[11]
-
Dimerization: In nonpolar solvents, dicarboxylic acids have a tendency to "self-associate" and form hydrogen-bonded dimers, which can affect their solubility behavior.[9]
Part 2: Troubleshooting Common Purification Issues
This section provides a direct question-and-answer guide to specific problems you may encounter during your experiments.
Issue 1: Problems During Crystallization
Q: My product is "oiling out" instead of forming crystals upon cooling. What is happening and how can I fix it?
A: "Oiling out" occurs when the solute's melting point is lower than the temperature of the solution it is precipitating from, or when the solution is too supersaturated. The compound comes out of solution as a liquid phase (an oil) rather than a solid crystalline lattice. This is a known issue with related compounds, which have been described as viscous oils.[12]
Troubleshooting Protocol:
-
Re-heat the Solution: Add more of the same solvent until the oil completely redissolves.
-
Reduce the Cooling Rate: Allow the solution to cool much more slowly (e.g., by leaving it on the benchtop insulated with glass wool, then transferring to a refrigerator). Slow cooling discourages rapid supersaturation and gives molecules time to orient into a crystal lattice.
-
Change the Solvent System: The initial solvent may be too nonpolar or have too high a boiling point.
-
Employ a Solvent/Anti-Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (e.g., ethanol, acetone) at an elevated temperature. Then, slowly add a "poor" or "anti-solvent" (e.g., water, heptane) dropwise at that temperature until the solution becomes faintly turbid. Add a few drops of the "good" solvent to clarify and then cool slowly.[5] This carefully controls the saturation point.
-
Q: I've cooled my solution, but no crystals have formed. What should I do?
A: This indicates that the compound is still too soluble in the chosen solvent at the lower temperature, or the solution requires a nucleation event to initiate crystallization.
Troubleshooting Steps:
-
Induce Nucleation:
-
Increase Concentration: Gently heat the solution to evaporate some of the solvent, thereby increasing the solute concentration. Allow it to cool again.
-
Cool to a Lower Temperature: If you have only cooled to room temperature, place the flask in an ice bath or a freezer to further decrease the compound's solubility.[5]
-
Re-evaluate Your Solvent: The chosen solvent is likely too "good." You need a solvent in which the compound is less soluble at cold temperatures. Refer to the solvent selection table below.
Q: My final crystal yield is very low. How can I improve it?
A: Low yield is typically due to significant product loss in the mother liquor, indicating that the compound has relatively high solubility in the crystallization solvent even at low temperatures.
Optimization Strategies:
-
Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Any excess solvent will retain more solute upon cooling.
-
Select a Less Polar Solvent System: Long-chain dicarboxylic acids are often too soluble in highly polar solvents like pure methanol or ethanol.[4] Try a mixed solvent system, such as ethanol/water or acetone/heptane, to reduce the final solubility.
-
Ensure Complete Precipitation: Cool the solution for an adequate amount of time at the lowest practical temperature (e.g., in an ice bath for at least an hour) before filtration.
-
Wash Prudently: When washing the filtered crystals, use a minimal amount of ice-cold solvent to avoid dissolving the product.
Solvent Selection Guide for Recrystallization
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Water | High | 100 | Poor solubility for the free acid, but high for its salt form. Useful as an anti-solvent. |
| Ethanol | High | 78 | Good solvent when hot. Often needs an anti-solvent (water) for good yield.[8] |
| Acetone | Medium | 56 | Good solvent. Can be paired with a nonpolar anti-solvent like heptane or hexane.[13] |
| Ethyl Acetate | Medium | 77 | A common choice for compounds of intermediate polarity. |
| Toluene | Low | 111 | May be a suitable solvent; test on a small scale.[13] |
| Heptane/Hexane | Low | 98 / 69 | Likely poor solvents on their own, but excellent as anti-solvents. |
Issue 2: Persistent Impurities & Discoloration
Q: My product is still impure after recrystallization, as confirmed by HPLC/NMR. What is the next step?
A: If recrystallization fails to remove impurities, it is likely because they have very similar solubility profiles to your target compound. In this case, column chromatography is the recommended next step.
General Protocol for Silica Gel Chromatography:
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is appropriate.
-
Mobile Phase (Eluent): A mixture of a nonpolar solvent (e.g., Hexanes or Heptane) and a more polar solvent (e.g., Ethyl Acetate) is a good starting point.
-
Crucial Tip: Add a small amount of acetic acid (~0.5-1%) to the eluent. This keeps the dicarboxylic acid groups protonated and prevents "streaking" or tailing on the silica column, which occurs when the acidic protons interact too strongly with the silica.
-
-
Gradient Elution: Start with a low polarity mixture (e.g., 90:10 Hexane:Ethyl Acetate) and gradually increase the proportion of the polar solvent to elute your compound.
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify and combine those containing the pure product.
Q: My purified solid has a yellow or light brown tint. How can I decolorize it?
A: Discoloration is a common issue with dicarboxylic acids synthesized from complex starting materials or fermentation broths.[4][6] The most effective method for color removal is activated carbon treatment.
Protocol: Activated Carbon Treatment
-
Dissolve the Compound: In a suitable flask, dissolve the colored dicarboxylic acid in a minimal amount of a good solvent (e.g., ethanol, ethyl acetate) at an elevated temperature (e.g., 70-90°C).[4]
-
Add Activated Carbon: Add a small amount of powdered activated carbon (typically 1-5% by weight relative to your compound).
-
Stir: Stir the hot suspension for a contact time of 15 to 30 minutes.[4] Avoid prolonged heating, which could lead to degradation.
-
Hot Filtration: Quickly filter the hot solution through a pad of Celite® or filter paper in a pre-heated funnel to remove the activated carbon. The goal is to prevent the desired product from crystallizing prematurely in the funnel.
-
Crystallize: Allow the hot, decolorized filtrate to cool slowly to crystallize the pure, colorless product.
Part 3: Analytical Methods for Purity Assessment
Q: What are the best analytical techniques for determining the final purity of my product?
A: A combination of methods is recommended for a comprehensive assessment of purity:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying the purity of non-volatile organic compounds.[4] A reverse-phase C18 column with a buffered mobile phase (e.g., water/acetonitrile with a small amount of acid like phosphoric or perchloric acid) and UV detection (~200-210 nm) is a typical setup.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the chemical structure of the final product and identifying any structurally related impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for identifying volatile impurities. For a non-volatile compound like a dicarboxylic acid, derivatization (e.g., conversion to its methyl or silyl ester) is required to make it amenable to GC analysis.[4]
-
Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid. Impurities typically broaden and depress the melting point range.
Part 4: Visualized Workflows
Troubleshooting Crystallization
The following diagram outlines a logical decision-making process when encountering common crystallization problems.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
- 1. This compound diethyl ester | 738606-43-4 | Benchchem [benchchem.com]
- 2. apicule.com [apicule.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. data.epo.org [data.epo.org]
- 8. Video: Physical Properties of Carboxylic Acids [jove.com]
- 9. Why is ternary dicarboxylic acid slightly soluble in water?-Shanghai Million Chemical Limited [millionchemical.com]
- 10. reddit.com [reddit.com]
- 11. US6218574B1 - Process for purifying long-chain dicarboxylic acid - Google Patents [patents.google.com]
- 12. CN113227061A - Novel salts and polymorphs of bipedac acid - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
"optimization of reaction conditions for the synthesis of 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid"
Technical Support Center: Synthesis of 2,2,14,14-Tetramethyl-8-oxopentadecanedioic Acid
Introduction: This guide provides in-depth technical support for researchers engaged in the synthesis of this compound, a key intermediate in the synthesis of Bempedoic Acid.[1] This molecule's long-chain aliphatic structure, featuring a central ketone and sterically hindered quaternary carbons flanking the carboxylic acids, presents unique challenges in synthesis and purification. This document is structured as a series of troubleshooting questions and answers to directly address potential issues encountered during the experimental workflow.
Our approach is based on a convergent synthetic strategy, which offers flexibility and allows for the isolation and characterization of key intermediates. The general workflow is outlined below.
Proposed Synthetic Workflow
The synthesis is logically divided into three main stages: preparation of a key C7 ester fragment, coupling and oxidation to form the C15 keto-diester backbone, and final hydrolysis to yield the target diacid.
Caption: Convergent synthesis pathway for the target molecule.
Part 1: Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis.
Stage 1: Synthesis of Methyl 2,2-dimethyl-6-bromohexanoate
Question 1: My α-alkylation reaction of methyl isobutyrate has a very low yield. What are the common causes?
Answer: Low yields in the α-alkylation of esters are frequently due to issues with enolate formation or competing side reactions.
-
Incomplete Enolate Formation: The deprotonation of methyl isobutyrate requires a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). Ensure your LDA is freshly prepared or properly titrated. The reaction must be kept at low temperatures (typically -78 °C) during base addition and enolate formation to prevent side reactions.
-
Wurtz Coupling: The alkylating agent, 1,4-dibromobutane, can react with itself in the presence of any reactive metals, leading to dimerization. This is less of a concern with LDA but can be an issue if there are impurities.
-
Dialkylation: Although sterically hindered, it's possible for the enolate to react twice with the dibromoalkane, leading to complex mixtures. Using a slight excess of the ester relative to the dihalide can sometimes mitigate this, but the primary issue is often controlling the mono-alkylation.
-
Proton Source Contamination: The enolate is extremely basic. Any trace amounts of water or other protic sources in your solvent (THF), glassware, or nitrogen/argon atmosphere will quench the enolate, immediately stopping the reaction. Ensure all glassware is oven-dried, and solvents are rigorously anhydrous.
Troubleshooting Steps:
-
Verify the activity of your LDA solution via titration.
-
Ensure your reaction setup is completely free of moisture.
-
Add the methyl isobutyrate dropwise to the cooled LDA solution and allow sufficient time for complete enolate formation before adding the 1,4-dibromobutane.
Stage 2: Grignard Reaction and Oxidation
Question 2: I'm having trouble forming the Grignard reagent from Methyl 2,2-dimethyl-6-bromohexanoate. The reaction won't initiate.
Answer: Grignard reagent formation is notoriously sensitive to reaction conditions.
-
Anhydrous Conditions: This is the most critical factor. Grignard reagents are potent bases and will react with any acidic protons, especially water.[2] All glassware must be flame-dried or oven-dried, and anhydrous solvents (like diethyl ether or THF) are essential.[2]
-
Magnesium Surface Activation: The magnesium turnings are often coated with a layer of magnesium oxide, which prevents the reaction. Gently crush the turnings in a mortar and pestle just before use or use a crystal of iodine or a few drops of 1,2-dibromoethane to activate the surface.
-
Initiation Temperature: While the overall reaction can be exothermic, sometimes gentle heating is required to initiate it. If it doesn't start at room temperature, a warm water bath may be necessary. Once initiated, be prepared to cool the reaction, as it can become vigorous.
Question 3: My Grignard reaction with the aldehyde resulted in a low yield of the desired secondary alcohol. What side reactions could be occurring?
Answer: Besides incomplete Grignard formation, several side reactions can reduce your yield.
-
Enolization of the Aldehyde: If your aldehyde has acidic α-protons, the Grignard reagent can act as a base instead of a nucleophile, leading to the formation of an enolate and recovery of starting material after workup.[2] This is a common issue with bulky Grignard reagents.
-
Wurtz Coupling: The Grignard reagent can couple with any unreacted starting bromide. This is minimized by adding the bromide slowly during the Grignard formation to maintain a high concentration of magnesium.
-
Reaction with the Ester: The Grignard reagent is a strong enough nucleophile to potentially react with the ester functional group on another molecule of the starting material. This leads to the formation of a tertiary alcohol, which can complicate purification.[3][4] This is why slow addition of the Grignard reagent to the aldehyde at low temperatures (e.g., 0 °C) is crucial.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous Diethyl Ether or THF | Prevents quenching of the Grignard reagent. |
| Temperature | 0 °C for addition, then warm to RT | Controls reaction rate, minimizes side reactions. |
| Addition | Slow, dropwise addition of Grignard to aldehyde | Maintains a low concentration of the Grignard reagent, favoring addition to the more reactive aldehyde. |
Question 4: The oxidation of my secondary alcohol to the ketone is incomplete or has produced byproducts.
Answer: The choice of oxidant and reaction conditions is key to a clean and complete oxidation.
-
For this specific substrate, a mild oxidant is recommended to avoid side reactions. The Dess-Martin Periodinane (DMP) oxidation is an excellent choice as it is performed under neutral pH at room temperature, showing high chemoselectivity.[5][6][7]
-
Swern Oxidation is another option, known for its mild conditions and wide functional group tolerance.[8][9] However, it must be run at very low temperatures (<-60 °C) to avoid side reactions.[9][10] A major drawback is the production of foul-smelling dimethyl sulfide.[10][11]
Troubleshooting Oxidation:
-
Incomplete Reaction (DMP): Ensure you are using at least 1.2 equivalents of DMP.[5] The reaction can sometimes be accelerated by the addition of a small amount of water.[12] Monitor the reaction by TLC until the starting alcohol spot has disappeared.
-
Side Products (Swern): If the temperature rises above -60 °C, side reactions can occur.[10] Ensure your cooling bath is stable. Also, using a bulky base like diisopropylethylamine instead of triethylamine can prevent epimerization at the alpha-carbon if it is a concern.[10]
Stage 3: Saponification and Purification
Question 5: The saponification of my sterically hindered diester is very slow and incomplete.
Answer: The two methyl groups alpha to each ester carbonyl create significant steric hindrance, making the standard hydrolysis conditions (e.g., NaOH in aqueous ethanol) inefficient.
-
Mechanism: Saponification proceeds via a nucleophilic acyl substitution.[13][14] Steric hindrance makes it difficult for the hydroxide nucleophile to attack the carbonyl carbon.
-
Optimized Conditions: For hindered esters, non-aqueous conditions can be more effective. A system of NaOH in a Methanol/Dichloromethane mixture (e.g., 1:9) can accelerate the reaction at room temperature.[15] The poorly solvated hydroxide ions in this medium are more nucleophilic.[15]
-
Monitoring: The reaction should be monitored by TLC or HPLC to determine completion. Extended reaction times or gentle heating may still be necessary.
Question 6: My final diacid product is difficult to purify and appears as an oil or waxy solid.
Answer: Long-chain dicarboxylic acids are notoriously difficult to purify due to their physical properties and the presence of similar organic impurities.
-
Common Impurities: These can include unreacted starting materials, byproducts from side reactions, and residual solvents.[16][17]
-
Purification Strategy:
-
Aqueous Wash: After acidification, wash the crude product thoroughly with water to remove any inorganic salts.
-
Recrystallization: This is the most effective method. Finding the right solvent system is critical. A mixed solvent system, like ethanol/water or acetone/heptane, is often required. The goal is to find a system where the diacid is soluble at high temperatures but sparingly soluble at low temperatures.[16]
-
pH Adjustment: Purification can sometimes be achieved by forming the monosalt. Adjusting the pH of an aqueous solution of the crude product to between 5.5 and 7.0 can selectively precipitate the monosalt of the diacid, leaving more soluble impurities behind.[18][19] The purified monosalt is then re-acidified to a pH of 2.0-4.0 to precipitate the pure diacid.[18]
-
Caption: Decision workflow for purification challenges.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in drug development? A: It is a key intermediate in the synthesis of Bempedoic acid (sold as NEXLETOL®), an ATP-citrate lyase (ACL) inhibitor used to treat hypercholesterolemia.[1][20][21] The keto-diacid is reduced to the corresponding 8-hydroxy diacid to produce the final active pharmaceutical ingredient.[20][22]
Q2: What analytical techniques are best for monitoring the reaction progress and final product purity? A: A combination of techniques is recommended. Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring of reaction progress. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is the standard method.[16] Gas Chromatography-Mass Spectrometry (GC-MS) after esterification of the diacid can be used to identify volatile impurities.[16] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation of intermediates and the final product.
Q3: Why is a convergent synthesis preferred over a linear approach for this molecule? A: A convergent synthesis, where different fragments of the molecule are prepared separately and then joined together, is generally more efficient for larger, symmetrical molecules. It allows for higher overall yields as the number of consecutive steps is reduced. It also simplifies the purification of intermediates, as they are smaller and less complex than the final product.
Q4: Are there any specific safety precautions for the recommended oxidation reactions? A: Yes. Dess-Martin Periodinane (DMP) is shock-sensitive and potentially explosive, so it should be handled with care and not subjected to grinding or impact.[5] Swern oxidation generates carbon monoxide, which is acutely toxic, and dimethyl sulfide, which has an extremely unpleasant odor.[10] Both reactions must be performed in a well-ventilated fume hood.
References
- 1. apicule.com [apicule.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Swern Oxidation [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Swern oxidation - Wikipedia [en.wikipedia.org]
- 11. Swern_oxidation [chemeurope.com]
- 12. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. arkat-usa.org [arkat-usa.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. US6218574B1 - Process for purifying long-chain dicarboxylic acid - Google Patents [patents.google.com]
- 19. JPS62285794A - Purification of long-chain dicarboxylic acid - Google Patents [patents.google.com]
- 20. This compound diethyl ester | 738606-43-4 | Benchchem [benchchem.com]
- 21. tdcommons.org [tdcommons.org]
- 22. CN113227061A - Novel salts and polymorphs of bipedac acid - Google Patents [patents.google.com]
Technical Support Center: Characterization of Long-Chain Dicarboxylic Acids
Welcome to the technical support center for the characterization of long-chain dicarboxylic acids (LCDAs). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of analyzing these unique molecules. My aim is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your own experimental workflows.
The unique bifunctional nature of LCDAs, with a carboxylic acid at each end of a long aliphatic chain, presents a distinct set of analytical challenges. These range from poor solubility and low ionization efficiency to complex fragmentation patterns and difficult chromatographic separations. This guide will address these common issues in a practical question-and-answer format, grounded in established scientific principles.
Section 1: General Sample Preparation & Handling
This section addresses the foundational, yet often critical, aspects of working with LCDAs before instrumental analysis.
Frequently Asked Questions (FAQs)
Q1: My long-chain dicarboxylic acid won't dissolve. What are the best solvents to use?
A1: This is a very common issue. The solubility of LCDAs is dictated by the balance between the polar carboxylic acid groups and the long, nonpolar alkyl chain.
-
Initial Approach: For shorter-chain LCDAs, polar organic solvents like ethanol and methanol are good starting points. As the chain length increases, solubility in these solvents decreases.
-
Solubility Behavior: LCDAs generally have limited solubility in water but are more soluble in alcohols[1]. Interestingly, an "odd-even effect" has been observed, where dicarboxylic acids with an even number of carbon atoms have lower solubility in certain organic solvents than their odd-numbered neighbors[2]. This is attributed to differences in crystal lattice packing[2].
-
For Difficult Cases: If you are struggling with solubility for very long-chain species, consider using a solvent mixture. For example, a small amount of a polar solvent like ethanol in a less polar solvent can be effective. For LC-MS applications, a mixture of methanol or acetonitrile with a small percentage of water and an acid modifier (like formic acid) is often used. For purification via recrystallization, selecting a solvent where the LCDA is highly soluble at elevated temperatures but poorly soluble at room temperature is key[1].
-
Basic Solutions: LCDAs will readily dissolve in aqueous basic solutions (e.g., dilute sodium hydroxide or ammonium hydroxide) due to the formation of the dicarboxylate salt. This is a useful strategy, but be mindful of the compatibility of a high pH sample with your subsequent analytical method, especially reversed-phase chromatography.
Q2: I'm seeing a lot of impurities in my crude LCDA sample. What are the most common ones and how can I remove them?
A2: The nature of impurities heavily depends on the source of your LCDA (e.g., chemical synthesis, fermentation).
-
Common Impurities: If your LCDAs are produced via fermentation, common impurities include residual n-alkanes, proteins, coloring materials, and other organic acids[1].
-
Purification Strategies:
-
Recrystallization: This is a powerful technique for purifying solid LCDAs. The choice of solvent is critical, as discussed in the previous question.
-
Activated Carbon Treatment: For removing color impurities, treating a solution of your LCDA with activated carbon at an elevated temperature (e.g., 70-90°C) can be very effective. The carbon adsorbs the color bodies, which are then removed by hot filtration[1].
-
Monosalt Crystallization: This technique is highly effective as the monosalt crystal lattice has a weak affinity for adsorbing coloring materials, leaving them in the mother liquor[1].
-
Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS is a powerful tool for the analysis of LCDAs, but it comes with its own set of challenges, primarily related to chromatographic retention and ionization.
Troubleshooting Guide
Q3: I have poor or no retention of my LCDA on my C18 column. How can I improve this?
A3: This is a classic problem for dicarboxylic acids on reversed-phase columns. At typical mobile phase pHs, one or both carboxylic acid groups are deprotonated, making the molecule highly polar and leading to poor interaction with the nonpolar stationary phase.
-
Lower the Mobile Phase pH: The most critical parameter to adjust is the pH of your aqueous mobile phase. By adding an acid, such as 0.1% formic acid or acetic acid, you can suppress the ionization of the carboxylic acid groups. This makes the LCDA more neutral and significantly increases its retention on a C18 column.
-
Increase Organic Content in Starting Gradient: If you are running a gradient, ensure your initial mobile phase composition has a sufficiently low percentage of organic solvent (e.g., methanol or acetonitrile) to allow for the retention of your most polar LCDAs.
-
Consider a Different Stationary Phase: If pH modification is insufficient, especially for shorter-chain LCDAs, consider alternative chromatographies. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining and separating very polar compounds. Anion exchange chromatography is another option that separates molecules based on their negative charge[3].
Q4: I'm getting very low signal intensity for my LCDA in both positive and negative ESI mode. What can I do to improve sensitivity?
A4: Low ionization efficiency is a major hurdle for LCDAs[4][5].
-
Negative Ion Mode is Often Preferred: For underivatized LCDAs, negative ion mode Electrospray Ionization (ESI) is generally more sensitive than positive mode. This is because the carboxylic acid groups readily lose a proton to form [M-H]⁻ ions.
-
Adduct Formation in Negative Mode: Be aware that in negative mode, you may see adducts, especially with chloride ([M+Cl]⁻), which can sometimes be the dominant ion[6]. While this can be used for quantification, it can also split your signal between multiple species.
-
Charge Reversal Derivatization for Positive Mode: A highly effective strategy to boost sensitivity is to derivatize the carboxylic acid groups. "Charge reversal" derivatization using a reagent like 2-dimethylaminophenacyl bromide (DmPABr) converts the acidic groups into positively charged esters[4][7]. This allows for highly sensitive analysis in positive ion mode ESI, often with limits of detection orders of magnitude lower than other methods[4].
Q5: The fragmentation (MS/MS) spectrum of my LCDA is complex and I'm not sure what ions to monitor. What are the typical fragmentation patterns?
A5: The fragmentation of deprotonated LCDAs ([M-H]⁻) in negative ion mode is highly dependent on the chain length[8][9].
-
Key Fragmentation Pathways: Two primary fragmentation pathways are observed for the monoanions:
-
Chain Length Dependence: The prevalence of these pathways is strongly influenced by the length of the alkyl chain. For longer chains (greater than 6 carbons between the carboxyl groups), interactions between the ionized and non-ionized groups can lead to the formation of ion-neutral complexes[8][9].
-
Practical Application: When developing a multiple reaction monitoring (MRM) method, it is crucial to experimentally determine the most intense and stable fragment ions for your specific LCDA. Start by acquiring a full product ion scan of your precursor ion ([M-H]⁻) and select the most abundant fragments for your quantitative method.
Experimental Protocol: Charge Reversal Derivatization for LC-MS
This protocol is based on the principles of enhancing detection of DCAs in positive mode ESI-MS.[4][7]
-
Sample Preparation: Extract the LCDAs from your sample matrix. A common method is liquid-liquid extraction using an acidified organic solvent like ethyl acetate[4]. Dry the extract completely under a stream of nitrogen.
-
Derivatization Reaction:
-
Reconstitute the dried extract in a suitable solvent (e.g., acetonitrile).
-
Add the derivatizing reagent, such as Dimethylaminophenacyl Bromide (DmPABr).
-
Add a base catalyst, like N,N-Diisopropylethylamine (DIPEA)[4].
-
Incubate the reaction mixture, for example, at 60°C for 1 hour.
-
-
Quenching: Stop the reaction by adding a small amount of formic acid[4].
-
LC-MS Analysis: Dilute the sample and inject it into the LC-MS system for analysis in positive ion mode.
Visualization: LC-MS Troubleshooting Logic
Caption: Troubleshooting workflow for common LC-MS issues with LCDAs.
Section 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a highly effective technique for LCDA analysis, particularly for identifying isomeric impurities, but it requires a crucial derivatization step to make the analytes volatile.
Troubleshooting Guide
Q6: Why is derivatization necessary for GC-MS analysis of LCDAs?
A6: Carboxylic acids, especially dicarboxylic acids, are non-volatile due to their high polarity and the strong intermolecular hydrogen bonding between the carboxyl groups[11]. In their free acid form, they will not pass through a GC column. Derivatization converts the polar carboxyl groups into less polar, more volatile esters or silyl ethers, allowing them to be analyzed by GC.
Q7: I'm not sure which derivatization method to choose: silylation or esterification. What are the pros and cons?
A7: Both are common and effective methods, and the best choice depends on your specific application and available resources[12].
-
Silylation (e.g., using BSTFA):
-
Pros: It is a fast and relatively simple one-step reaction. It is effective for a wide range of acidic compounds.
-
Cons: Silyl derivatives are highly susceptible to hydrolysis. All labware must be scrupulously dry, and samples must be analyzed relatively quickly after preparation. The presence of water can significantly reduce reaction efficiency.
-
-
Esterification (e.g., using BF₃/butanol or butanolic HCl):
-
Pros: Ester derivatives (e.g., butyl esters) are generally more stable than silyl derivatives, allowing for greater flexibility in sample handling and storage[13]. This method can be very robust and yield excellent quantitative results.
-
Cons: The reaction often requires heating and can be slower than silylation. The reagents (e.g., butanolic HCl) can be harsh.
-
| Feature | Silylation (e.g., BSTFA) | Esterification (e.g., BF₃/Butanol) |
| Reaction Speed | Fast | Slower, often requires heat |
| Derivative Stability | Low (moisture sensitive) | High |
| Ease of Use | Simple, one-step | Can be multi-step |
| Robustness | Sensitive to water | More robust |
| Common Application | Broad applicability | Excellent for quantitative analysis |
Q8: What are the characteristic fragment ions for derivatized LCDAs in GC-EI-MS?
A8: The fragmentation patterns in Electron Ionization (EI) are different from ESI and depend on the derivative used.
-
For Trimethylsilyl (TMS) Derivatives: You will commonly observe intense ions at m/z 73 and 147, which are characteristic of the TMS group. You will also see ions corresponding to the loss of a methyl group ([M-15]⁺) and the loss of a TMS-carboxyl group ([M-117]⁺)[14].
-
For Ester Derivatives (e.g., Methyl Esters): The molecular ion is often weak but present. A prominent peak resulting from a McLafferty rearrangement is common for shorter chain acids[15]. For longer chain esters, you will see characteristic hydrocarbon fragment series and ions corresponding to CₙH₂ₙ₋₁O₂[15].
Experimental Protocol: Esterification of LCDAs to Butyl Esters
This protocol is adapted for the derivatization of dicarboxylic acids for GC-MS analysis.[13]
-
Sample Preparation: Ensure your sample containing the LCDAs is in an organic solvent and is completely dry. Water will interfere with the reaction.
-
Reagent Preparation: Prepare 3N Butanolic HCl by carefully bubbling dry HCl gas through anhydrous n-butanol, or purchase a commercially available solution.
-
Derivatization:
-
Add the butanolic HCl reagent to your dried sample.
-
Seal the vial tightly.
-
Heat the reaction at a controlled temperature (e.g., 65°C) for approximately 20-30 minutes.
-
-
Solvent Removal: After cooling, evaporate the excess butanol and HCl under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the derivatized sample (now containing the dibutyl esters of your LCDAs) in a suitable solvent for GC injection, such as hexane or ethyl acetate.
-
GC-MS Analysis: Inject the sample into the GC-MS.
Visualization: GC-MS Derivatization Workflow
Caption: A typical workflow for the derivatization and GC-MS analysis of LCDAs.
Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR can provide valuable structural information for LCDAs, but some specific considerations are necessary for correct data acquisition and interpretation.
Frequently Asked Questions (FAQs)
Q9: The acidic proton signal for my LCDA is broad and sometimes disappears. Why does this happen?
A9: This is a very common observation in ¹H NMR.
-
Proton Exchange: The acidic protons of the carboxyl groups are labile and can undergo chemical exchange with residual water in the NMR solvent or with each other. This exchange process broadens the signal.
-
Deuterium Exchange: If you are using a protic solvent like D₂O or CD₃OD, the acidic protons (-COOH) will readily exchange with the deuterium from the solvent (-COOD). Since deuterium is not observed in ¹H NMR, the signal will disappear completely[16]. This phenomenon can be used diagnostically: if a broad signal in the 10-13 ppm region disappears upon adding a drop of D₂O, it confirms the presence of a carboxylic acid.
-
Chemical Shift: The chemical shift of the acidic proton is highly deshielded and typically appears in the 10-13 ppm region of the spectrum[17].
Q10: Where should I expect to see the carbonyl carbon signal in the ¹³C NMR spectrum?
A10: The carbonyl carbon of a carboxylic acid has a characteristic chemical shift.
-
Typical Range: You should look for the carboxyl carbon signal in the range of 170-185 ppm[16].
-
Comparison: This is slightly upfield from the carbonyl carbons of aldehydes and ketones (which are typically >190 ppm) but downfield from ester carbonyls (165-180 ppm)[16][18]. The exact position can be influenced by the solvent and whether the acid is monomeric or part of a hydrogen-bonded dimer.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. Negative ion electrospray ionization mass spectral study of dicarboxylic acids in the presence of halide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GCMS Section 6.12 [people.whitman.edu]
- 16. myneni.princeton.edu [myneni.princeton.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
"how to prevent the degradation of 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid"
Technical Support Center: 2,2,14,14-Tetramethyl-8-oxopentadecanedioic Acid
A Guide to Ensuring Chemical Integrity and Experimental Success
Welcome to the dedicated technical resource for this compound (CAS No. 413624-71-2). This guide is designed for our partners in research, discovery, and development. As an essential intermediate in various research applications, including the synthesis of Bempedoic Acid, maintaining the stability and purity of this reagent is paramount to achieving reproducible and reliable results.[1] This document provides in-depth answers, troubleshooting advice, and validated protocols to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The structural integrity of this molecule is primarily threatened by its two key functional groups: the ketone at the C8 position and the two terminal carboxylic acids. The main factors leading to degradation are improper storage temperature, exposure to incompatible substances, and inappropriate solvent conditions. Incompatible materials include strong acids, strong alkalis, and potent oxidizing or reducing agents, which can catalyze unwanted reactions at these functional sites.[2][3]
Q2: What are the optimal long-term storage conditions for this compound?
A2: To ensure maximum stability, the compound should be stored under specific conditions depending on its physical state. As a solid powder, it is stable for up to three years when stored at -20°C.[3][4] When dissolved in a solvent, it is significantly more susceptible to degradation and must be stored at -80°C, where its stability is maintained for approximately six months to one year.[2][3][4] Always keep the container tightly sealed in a dry, well-ventilated area away from direct sunlight.[2][3]
Q3: Can I handle or ship this compound at room temperature?
A3: Yes, short-term exposure to ambient temperatures is acceptable. The compound can be shipped at room temperature for periods of less than two weeks without significant degradation.[3] However, for long-term storage, the recommended sub-zero temperatures must be maintained to prevent slow degradation over time.
Q4: What physical or chemical signs indicate that my sample may have degraded?
A4: The pure compound is a white to off-white solid.[3][4] Visual signs of degradation can include a noticeable change in color (e.g., yellowing) or texture (e.g., clumping or melting below its typical 82-83°C melting point).[3] Chemically, degradation can be identified by a loss of potency in biological assays or the appearance of unexpected peaks during analytical characterization by methods like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
Q5: Which solvents are recommended for preparing stock solutions?
A5: Dimethyl sulfoxide (DMSO) is a recommended solvent, with a solubility of up to 45 mg/mL.[4] For in vivo studies, a common formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[4] When preparing solutions, sonication can aid in dissolution.[4] It is crucial to use anhydrous solvents when possible and to store the resulting solutions at -80°C to minimize solvent-mediated degradation.
Troubleshooting Guide: Purity and Stability Issues
This section addresses specific problems you might encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of Compound Activity or Potency | 1. Degradation due to improper storage: The compound was stored at an incorrect temperature or for an extended period in solvent. 2. Repeated Freeze-Thaw Cycles: Aliquoting was not performed, leading to degradation of the stock solution. 3. Contamination: The sample was exposed to incompatible materials like strong acids, bases, or oxidizing agents.[2][3] | 1. Verify Storage Conditions: Immediately transfer the compound to the correct storage temperature (see Table 1). Procure a new lot if significant degradation is suspected. 2. Implement Aliquoting: Discard the current stock and prepare a new one. Aliquot into single-use volumes to avoid freeze-thaw cycles. See Protocol 2. 3. Review Handling Procedures: Ensure that all glassware is clean and that the compound does not come into contact with incompatible chemicals. |
| Appearance of Extra Peaks in HPLC/LC-MS Analysis | 1. Oxidation/Reduction: The ketone group may have been oxidized or reduced, creating new species.[1] 2. Solvent Reaction: The solvent (e.g., residual water) may have reacted with the compound over time. 3. Photo-degradation: The sample was exposed to direct sunlight or UV light.[2][3] | 1. Use Inert Atmosphere: When preparing solutions for long-term storage, consider purging the vial with an inert gas like argon or nitrogen. 2. Use High-Purity Solvents: Use anhydrous, high-purity grade solvents for solution preparation. 3. Protect from Light: Store all forms of the compound in amber vials or in a dark location. |
| Compound Fails to Dissolve Completely | 1. Incorrect Solvent: The chosen solvent may not be appropriate for the desired concentration. 2. Low Temperature: The solvent may be too cold, reducing solubility. 3. Compound Purity: The compound may have degraded into less soluble byproducts. | 1. Confirm Solvent Suitability: Refer to the recommended solvents (e.g., DMSO).[4] 2. Aid Dissolution: Gently warm the solution and use sonication as recommended to facilitate dissolution.[4] 3. Assess Purity: Analyze a small sample of the solid material via HPLC to confirm its purity before preparing a new stock solution. |
Scientific Background: Potential Degradation Pathways
Understanding the chemistry of this compound is key to preventing its degradation. The molecule's stability is governed by its primary functional groups.
-
Reactions at the Ketone Group: The central ketone is a potential site for both oxidation and reduction. Strong oxidizing agents can lead to cleavage of the carbon chain, while reducing agents can convert the ketone to a hydroxyl group, forming Bempedoic Acid.[1] This underscores the importance of avoiding strong oxidizing and reducing agents during handling and storage.[2][3]
-
Carboxylic Acid Reactivity: The terminal dicarboxylic acids can undergo typical reactions such as esterification if exposed to alcohols under acidic conditions. While generally stable, they can react with strong bases.
-
Keto-Enol Tautomerism: The ketone can exist in equilibrium with its enol tautomer. While the keto form is generally more stable for simple ketones, the presence of certain solvents or catalysts (acids/bases) can shift this equilibrium.[5][6] The enol form, with its carbon-carbon double bond, can be more susceptible to oxidation.
Caption: Key reactive sites on the molecule susceptible to degradation.
Validated Protocols & Data
Data Summary: Recommended Storage Conditions
| Form | Temperature | Duration | Source(s) |
| Solid (Powder) | -20°C | 3 years | [3][4] |
| Solid (Powder) | 4°C | 2 years | [3] |
| In Solvent (e.g., DMSO) | -80°C | 6 - 12 months | [2][3][4] |
Protocol 1: Standard Handling and Storage Workflow
This protocol outlines the best practices from receiving the compound to its long-term storage.
-
Receiving: Upon receipt, visually inspect the container for any damage. Note that the compound may be shipped at ambient temperature.[3]
-
Log Entry: Record the date of receipt, lot number, and initial appearance.
-
Immediate Storage: Transfer the sealed container to a -20°C freezer for long-term storage as a solid.
-
Preparation for Use: When ready to use, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.
-
Weighing: Weigh the desired amount in a clean, dry environment, avoiding dust formation.[2][7] Use appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]
-
Resealing: Tightly reseal the main container, purge with an inert gas (argon or nitrogen) if available, and promptly return it to -20°C storage.
Caption: Recommended workflow for handling and storage.
Protocol 2: Preparation and Storage of Stock Solutions
-
Select Solvent: Choose a high-purity, anhydrous solvent appropriate for your experiment (e.g., DMSO).[4]
-
Calculation: Calculate the mass of the compound needed to achieve the desired stock solution concentration.
-
Dissolution: Add the weighed compound to a sterile, amber glass vial. Add the calculated volume of solvent.
-
Mixing: Cap the vial tightly and vortex. If needed, use a sonication bath to ensure complete dissolution.[4]
-
Aliquoting: Dispense the stock solution into single-use, cryo-safe vials. This is critical to avoid repeated freeze-thaw cycles which accelerate degradation.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Storage: Immediately place the aliquots in an -80°C freezer for long-term storage.[2][3]
Protocol 3: General Guideline for Stability Monitoring by HPLC
This is a general procedure to assess the purity of your compound over time.
-
Prepare Standard: Create a fresh solution of the compound from a new or reliably stored solid sample to serve as a reference standard.
-
Prepare Sample: Dilute an aliquot of the stock solution being tested to the same concentration as the reference standard.
-
Set Up HPLC Method: Use a reverse-phase C18 column. A suitable mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid. Detection can be performed via UV or coupled to a mass spectrometer (LC/MS).[8]
-
Analysis: Inject both the reference standard and the test sample.
-
Evaluation: Compare the chromatograms. The appearance of new peaks or a significant decrease (>5%) in the area of the main peak in the test sample relative to the reference standard indicates degradation.
References
- 1. This compound diethyl ester | 738606-43-4 | Benchchem [benchchem.com]
- 2. This compound|413624-71-2|MSDS [dcchemicals.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. quora.com [quora.com]
- 6. youtube.com [youtube.com]
- 7. capotchem.com [capotchem.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Refining the Experimental Setup for the Synthesis of 2,2,14,14-Tetramethyl-8-oxopentadecanedioic Acid
Welcome to the technical support center for the synthesis of 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and detailed experimental protocols. Our goal is to empower you to overcome common challenges and achieve optimal results in your synthesis.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, a key intermediate in the synthesis of Bempedoic Acid.[1][2]
Problem 1: Low or No Yield of the Final Dicarboxylic Acid
Symptoms: After the final hydrolysis or oxidation step, isolation of the product results in a minimal amount of solid or an oily residue with low purity.
Possible Causes and Solutions:
| Potential Cause | Recommended Troubleshooting Action | Scientific Rationale |
| Incomplete Hydrolysis of the Diethyl Ester Precursor | - Verify Base Equivalents: Ensure at least 2 equivalents of a strong base (e.g., KOH or NaOH) are used. - Extend Reaction Time & Increase Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting ester spot indicates reaction completion. Refluxing for several hours is often necessary for complete saponification of sterically hindered esters.[1] - Solvent System: A mixture of ethanol and water is commonly used to facilitate the dissolution of both the organic ester and the inorganic base.[1] | Saponification is a bimolecular nucleophilic substitution reaction. Insufficient base, time, or temperature can lead to an incomplete reaction, leaving unreacted starting material. |
| Inefficient Oxidation of a Ketone Precursor | - Choice of Oxidizing Agent: For the oxidation of a ketone to a dicarboxylic acid, strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid are typically required.[3] However, these can be aggressive and lead to side products. - Reaction Conditions: Ensure optimal temperature and reaction time. Over-oxidation or degradation can occur under harsh conditions. | Ketones are generally resistant to oxidation.[3] The reaction often proceeds via cleavage of a carbon-carbon bond adjacent to the carbonyl group. The choice of oxidant and reaction conditions is critical to achieve the desired dicarboxylic acid without significant degradation. |
| Product Loss During Workup and Extraction | - pH Adjustment: Carefully acidify the reaction mixture to a pH of 2-4 to ensure the dicarboxylic acid is fully protonated and precipitates out of the aqueous solution.[4] - Solvent Selection for Extraction: Use an appropriate organic solvent, such as ethyl acetate or dichloromethane, for extraction. Multiple extractions will ensure maximum recovery. | Dicarboxylic acids are often soluble in water in their salt form. Protonation is necessary to decrease their aqueous solubility and allow for efficient extraction into an organic solvent. |
| Formation of an Oily Product Instead of a Solid | - Impurities: The presence of unreacted starting material, byproducts, or residual solvent can prevent crystallization. - Purification: Attempt to purify the crude product via column chromatography or recrystallization from a suitable solvent system. | The presence of impurities disrupts the crystal lattice formation, leading to an oily or amorphous product.[5] |
Problem 2: Product Discoloration (Yellow or Brown Hue)
Symptom: The isolated this compound is not a white or off-white solid as expected.[6]
Possible Causes and Solutions:
| Potential Cause | Recommended Troubleshooting Action | Scientific Rationale |
| Side Reactions and Impurities | - Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and treat with activated carbon. The activated carbon will adsorb colored impurities, which can then be removed by filtration.[7][8][9] - Recrystallization: Recrystallize the product from a solvent system where the impurities are more soluble than the desired product. | Colored impurities often arise from minor side reactions or the degradation of starting materials or products under the reaction conditions. These impurities can often be effectively removed by adsorption or crystallization. |
| Oxidation of Solvent or Reagents | - Use Fresh Reagents and Solvents: Ensure that all reagents and solvents are of high purity and are freshly opened or distilled if necessary. | Impurities in solvents or reagents can lead to the formation of colored byproducts during the reaction. |
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most frequently cited method involves the hydrolysis of its diethyl ester precursor, diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate.[1] This hydrolysis is typically carried out using a strong base like potassium hydroxide in a mixed solvent system such as ethanol and water under reflux conditions.[1]
Q2: What are the critical parameters to control during the synthesis?
A2: The critical parameters include:
-
Stoichiometry of Reagents: Accurate measurement of starting materials and reagents is crucial for high yields.
-
Reaction Temperature: Maintaining the optimal temperature is key to preventing side reactions and ensuring the reaction proceeds at a reasonable rate.
-
Reaction Time: Monitoring the reaction to completion is essential to maximize the yield of the desired product.
-
pH Control During Workup: Precise pH adjustment during the workup is critical for the efficient isolation of the dicarboxylic acid.[4]
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for structural elucidation and confirmation.[1]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[1][6][10]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product.[7]
Q4: What are the storage recommendations for this compound?
A4: The compound should be stored as a solid in a cool, dry place. A supplier's certificate of analysis suggests storage at -20°C for long-term stability (up to 3 years).[6]
III. Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrolysis of Diethyl Ester
This protocol is based on the common method of hydrolyzing the corresponding diethyl ester.
Materials:
-
Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate in ethanol.
-
Base Addition: Add a solution of at least 2 equivalents of KOH or NaOH in water to the flask.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane/ethyl acetate mobile phase) until the starting ester spot disappears.[1]
-
Cooling and Solvent Removal: Allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath and carefully add concentrated HCl dropwise with stirring until the pH of the solution is between 2 and 4.[4] A white precipitate should form.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter to remove the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., a mixture of a polar and non-polar solvent).
Workflow Diagram: Synthesis and Purification
References
- 1. This compound diethyl ester | 738606-43-4 | Benchchem [benchchem.com]
- 2. Buy this compound | 413624-71-2 [smolecule.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US6218574B1 - Process for purifying long-chain dicarboxylic acid - Google Patents [patents.google.com]
- 5. tdcommons.org [tdcommons.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. data.epo.org [data.epo.org]
- 10. This compound - MedChem Express [bioscience.co.uk]
"interpreting complex NMR spectra of 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid"
<Technical Support Center: Interpreting Complex NMR Spectra of 2,2,14,14-Tetramethyl-8-oxopentadecanedioic Acid
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for elucidating the structure of organic molecules.[1] For complex structures such as this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is crucial for unambiguous structural confirmation.[1] This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals encountering challenges in the interpretation of NMR spectra for this and structurally related long-chain dicarboxylic acids. We will delve into common troubleshooting scenarios and provide a systematic workflow for accurate spectral analysis.
Structure of this compound
A clear understanding of the molecule's structure is the foundation for interpreting its NMR spectra.
References
Technical Support Center: Scale-Up Synthesis of 2,2,14,14-Tetramethyl-8-oxopentadecanedioic Acid
Welcome to the technical support guide for the scale-up synthesis of 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid (CAS: 413624-71-2). This molecule is a critical intermediate in the synthesis of Bempedoic Acid, an ATP-citrate lyase (ACL) inhibitor used to manage high cholesterol.[1][2] This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production.
We will address specific experimental issues, provide troubleshooting logic, and detail protocols grounded in established chemical principles to ensure a robust and scalable process.
Troubleshooting Guide: Common Scale-Up Challenges
This section addresses specific problems you may encounter during the synthesis campaign. The solutions provided are based on established chemical principles and practical field experience.
Issue 1: Low Yields and Impurity Formation in C-C Bond Forming Steps
Question: We are experiencing inconsistent yields and significant side-product formation during the initial carbon-carbon bond formation steps, specifically when coupling precursors like ethyl-2,2-dimethyl-7-bromoheptanoate. What is the likely cause and how can we mitigate this on a larger scale?
Answer: Inconsistent yields in coupling reactions, especially those analogous to Grignard or alkylation chemistry, are almost always traced back to two primary factors on scale-up: moisture and temperature control.
-
Causality - Moisture: Organometallic reagents and strong bases (e.g., NaH, KOtBu) used in these coupling reactions are extremely sensitive to protic sources.[1][3] Water will quench the reactive species, leading to starting material recovery and the formation of protonated side products. On a large scale, ensuring completely anhydrous conditions is more challenging. The surface area of glassware increases, transfer lines are longer, and solvents may pick up atmospheric moisture.
-
Causality - Temperature: These reactions are often exothermic. A localized increase in temperature (a "hot spot") in a large reactor can lead to side reactions, such as elimination or decomposition of thermally sensitive intermediates.[4]
Recommended Solutions & Protocols:
-
Rigorous Anhydrous Protocol:
-
All glassware, reactors, and transfer lines must be oven-dried (>120 °C) or flame-dried under a high-vacuum manifold and backfilled with an inert gas (Nitrogen or Argon).
-
Use only high-purity, anhydrous solvents. Consider passing solvents through a column of activated alumina or molecular sieves immediately before use.
-
Perform all reagent transfers under positive inert gas pressure via cannula or a pressure-equalizing dropping funnel.
-
-
Controlled Reagent Addition & Temperature Monitoring:
-
For large-scale reactions, add the reactive species (e.g., base or organometallic reagent) subsurface to the reaction mixture to improve dispersion and minimize localized heating.
-
Use a reactor with a cooling jacket and an overhead stirrer that ensures good mixing.
-
The addition should be performed at a controlled rate to maintain the desired internal temperature (e.g., 0-5 °C). Use a calibrated temperature probe to monitor the internal reaction temperature, not just the jacket temperature.
-
Issue 2: Incomplete Oxidation or Hazardous Byproducts
Question: Our process development team is hesitant to scale up the oxidation of the precursor secondary alcohol using Jones reagent due to the carcinogenicity of chromium(VI) compounds. Are there safer, scalable alternatives that provide comparable efficiency?
Answer: This is a critical and valid concern. While Jones oxidation is a classic, rapid, and often high-yielding method for converting secondary alcohols to ketones, the use of hexavalent chromium (Cr(VI)) is a significant environmental, health, and safety (EHS) liability, especially at scale.[5][6] The waste stream containing chromium salts is hazardous and requires expensive disposal.
Comparative Analysis of Oxidizing Agents:
| Reagent | Pros | Cons | Scalability Score |
| Jones Reagent (CrO₃/H₂SO₄) | Inexpensive, rapid reaction, high yields.[7] | Highly toxic (carcinogenic), hazardous waste, strongly acidic conditions.[5][8] | 2/5 |
| PCC / PDC | Milder than Jones, can stop at aldehyde for 1° alcohols. | Still uses Cr(VI), stoichiometric pyridine is noxious, difficult workup.[8][9] | 2/5 |
| Dess-Martin Periodinane (DMP) | Mild conditions, high selectivity, neutral pH. | Expensive, potentially explosive under shock/heat, iodine waste. | 3/5 |
| Catalytic TiO₂ / H₂O₂ | "Green" oxidant (H₂O is byproduct), catalyst is reusable, economical.[10] | May require higher temperatures, optimization of catalyst loading needed. | 4/5 |
| Catalytic Bi(NO₃)₃ / Keto-ABNO / Air | Uses air as the terminal oxidant, mild conditions, efficient.[11] | Requires specialized catalyst (Keto-ABNO), may require process optimization. | 4/5 |
Recommendation: For a greener and safer scale-up, we strongly recommend developing a process using a catalytic system with a more benign terminal oxidant. The Catalytic TiO₂ / H₂O₂ system is particularly attractive due to its low cost and the generation of water as the only stoichiometric byproduct.[10]
Experimental Workflow: Green Oxidation Scale-Up
Caption: Workflow for a green oxidation protocol.
Issue 3: Product Isolation as a Viscous Oil
Question: After hydrolysis of the diethyl ester precursor, our target diacid, this compound, consistently isolates as a viscous oil, which is difficult to handle and purify. How can we obtain a crystalline, solid product?
Answer: The isolation of a product as an oil is a common problem in the synthesis of long-chain aliphatic molecules and is typically caused by residual impurities that inhibit the formation of a stable crystal lattice.[12] A patent for the synthesis of the related drug, Bempedoic acid, explicitly mentions a process for obtaining a crystalline form of your target intermediate.[12]
Troubleshooting & Protocol for Crystallization:
-
Root Cause Analysis: The oily nature is likely due to the presence of residual solvents, starting materials, or closely related side products. The long, flexible carbon chain and the central ketone can also contribute to a lower melting point.
-
Solution - Recrystallization: The key is to use a solvent system where the diacid has high solubility at elevated temperatures but poor solubility at room or sub-ambient temperatures. Hydrocarbon solvents are reported to be effective.[12]
Protocol: Recrystallization of this compound
-
Solvent Selection: Begin with a non-polar hydrocarbon solvent such as n-heptane or a mixture of heptane and a slightly more polar co-solvent like ethyl acetate to aid initial dissolution.
-
Dissolution: In a reactor equipped with an overhead stirrer and reflux condenser, dissolve the crude oily product in a minimal amount of the chosen solvent system at an elevated temperature (e.g., 60-70 °C). Do not overheat, as this can lead to product degradation.
-
Decolorization (Optional): If the solution is colored, it indicates the presence of chromophores. Add a small amount of activated carbon (0.5-1% w/w) to the hot solution and stir for 15-30 minutes.
-
Hot Filtration: If carbon was used, filter the hot solution through a pad of celite to remove the carbon. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Slowly cool the filtrate to room temperature. The rate of cooling is critical; slow cooling promotes the formation of larger, purer crystals. Once at room temperature, further cool the mixture in an ice bath (0-5 °C) for several hours to maximize yield.
-
Isolation: Collect the resulting crystalline solid by filtration. Wash the filter cake with a small amount of cold solvent to remove residual mother liquor.
-
Drying: Dry the solid product under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Troubleshooting Logic: Purification
Caption: Decision tree for product purification.
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for this molecule?
A1: The most common and scalable strategies involve a convergent synthesis. Typically, a C7 or C8 fragment containing the 2,2-dimethylcarboxylic acid (or ester) moiety is synthesized first. Two equivalents of this fragment are then coupled to a C1 central piece that will become the ketone at the C8 position. A common final step is the hydrolysis of a diethyl ester precursor to yield the target dicarboxylic acid.[1][12]
Q2: Which analytical techniques are essential for monitoring reaction progress and final product purity on a large scale?
A2: For process control, High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice. It allows for the quantification of starting materials, intermediates, and the final product. For final purity assessment and identification of unknown impurities, a combination of HPLC, LC-MS (Liquid Chromatography-Mass Spectrometry), and NMR (Nuclear Magnetic Resonance) spectroscopy is essential. Gas Chromatography (GC) may also be used for analyzing volatile precursors or assaying for residual solvents.[13]
Q3: The hydrolysis of the diethyl ester precursor seems slow. How can we optimize this step for a large-scale batch?
A3: Saponification of sterically hindered esters like this one can indeed be sluggish. To improve reaction kinetics at scale, consider the following:
-
Increased Temperature: Refluxing the reaction is a standard approach.[1]
-
Co-Solvent: Using a co-solvent like ethanol or THF with water improves the solubility of the organic ester in the aqueous base (e.g., KOH or NaOH), creating a more homogeneous reaction mixture.[1]
-
Phase-Transfer Catalyst (PTC): For very stubborn hydrolyses or biphasic systems, a PTC like tetrabutylammonium bromide (TBAB) can be employed to shuttle hydroxide ions into the organic phase, accelerating the reaction.
Q4: Are there any specific safety considerations for this synthesis at scale?
A4: Yes. Beyond the standard handling of flammable solvents, pay close attention to:
-
Strong Bases: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are pyrophoric or highly reactive with water and must be handled under an inert atmosphere.
-
Exothermic Reactions: Both the coupling and oxidation steps can be exothermic. Ensure your reactor has adequate cooling capacity and that reagents are added at a controlled rate to prevent thermal runaways.
-
Oxidizing Agents: As discussed, chromium reagents are highly toxic.[5] Even "greener" oxidants like hydrogen peroxide can form explosive mixtures with organic solvents at high concentrations and temperatures. Always perform a thorough process safety review before scaling up.
References
- 1. This compound diethyl ester | 738606-43-4 | Benchchem [benchchem.com]
- 2. apicule.com [apicule.com]
- 3. Grignard reaction - Wikipedia [en.wikipedia.org]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. Jones oxidation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. adichemistry.com [adichemistry.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. tdcommons.org [tdcommons.org]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
"comparative analysis of 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid with other dicarboxylic acids"
A Comparative Analysis of 2,2,14,14-Tetramethyl-8-oxopentadecanedioic Acid with Other Dicarboxylic Acids: A Guide for Researchers
Authored by: Senior Application Scientist
Introduction
Dicarboxylic acids are fundamental building blocks in various scientific disciplines, from polymer chemistry to drug design. Their bifunctional nature, conferred by the presence of two carboxylic acid moieties, allows for diverse chemical modifications and applications. This guide provides a detailed comparative analysis of this compound, a structurally unique dicarboxylic acid, with other more conventional dicarboxylic acids. The primary audience for this guide includes researchers, scientists, and professionals in drug development who are interested in the nuanced physicochemical properties and potential applications of this complex molecule.
This compound has garnered significant interest as a key intermediate in the synthesis of Bempedoic Acid, a novel ATP-citrate lyase inhibitor for lowering cholesterol.[1] Its long carbon chain, interrupted by a central ketone group and flanked by sterically hindering quaternary carbons, presents a unique molecular architecture. This guide will objectively compare its properties with those of adipic acid, sebacic acid, and 1,1-cyclobutanedicarboxylic acid to highlight the impact of these structural features on its performance characteristics.
Molecular Structure Overview
The selection of dicarboxylic acids for this comparison is based on their distinct structural motifs, which allows for a comprehensive exploration of structure-property relationships.
-
This compound: A 15-carbon chain with a central ketone and quaternary carbons adjacent to the carboxyl groups.
-
Adipic Acid: A simple, linear 6-carbon aliphatic dicarboxylic acid.
-
Sebacic Acid: A linear 10-carbon aliphatic dicarboxylic acid.
-
1,1-Cyclobutanedicarboxylic Acid: A cyclic dicarboxylic acid with a constrained four-membered ring.
Caption: Molecular formulas of the compared dicarboxylic acids.
Comparative Physicochemical Properties
The physicochemical properties of a dicarboxylic acid are critical determinants of its behavior in both chemical reactions and biological systems. The following table summarizes key experimental data for the selected acids.
| Property | This compound | Adipic Acid | Sebacic Acid | 1,1-Cyclobutanedicarboxylic Acid |
| Molecular Formula | C₁₉H₃₄O₅[2] | C₆H₁₀O₄ | C₁₀H₁₈O₄[3] | C₆H₈O₄ |
| Molecular Weight ( g/mol ) | 342.47[2] | 146.14 | 202.25[3] | 144.13 |
| Melting Point (°C) | 82 - 83[1] | 152.1 | 133 - 137[4] | 158 |
| Boiling Point (°C) | 524.0 (Predicted) | 337.5 | 294.5 (at 100 mmHg)[4] | Not available |
| Water Solubility | Higher hydrophilicity than its diethyl ester[1] | 24 g/L (25 °C) | 1 g/L (20 °C)[5] | Data not readily available |
| pKa₁ | Not experimentally determined | 4.41 | 4.59 (at 25 °C)[4] | 3.13 (at 25 °C) |
| pKa₂ | Not experimentally determined | 5.41 | 5.59 (at 25 °C)[4] | 5.88 (at 25 °C) |
Analysis of Physicochemical Trends
-
Melting Point: this compound exhibits a significantly lower melting point compared to the other dicarboxylic acids. This can be attributed to its complex and branched structure, which may disrupt efficient crystal lattice packing. In contrast, the more linear and symmetrical adipic and sebacic acids, and the rigid cyclic 1,1-cyclobutanedicarboxylic acid, have higher melting points.
-
Acidity (pKa): The pKa values of dicarboxylic acids are influenced by the distance between the two carboxyl groups. For adipic and sebacic acids, the pKa₁ values are similar, reflecting the separation of the carboxyl groups by a flexible alkyl chain. The pKa₁ of 1,1-cyclobutanedicarboxylic acid is notably lower (more acidic), which can be attributed to the electron-withdrawing inductive effect of the second carboxyl group being more pronounced due to the rigid cyclic structure. The pKa values for this compound have not been experimentally reported, but the significant separation of the carboxyl groups suggests they would behave relatively independently, leading to pKa values likely in the range of other long-chain aliphatic dicarboxylic acids.
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following section details the methodologies for determining the key physicochemical properties discussed above.
Determination of Melting Point
The melting point of a crystalline solid is a key indicator of its purity.
Caption: Workflow for Melting Point Determination.
Methodology:
-
Sample Preparation: A small amount of the dicarboxylic acid is finely powdered using a mortar and pestle.
-
Capillary Loading: A capillary tube is sealed at one end and the powdered sample is introduced to a height of 2-3 mm.
-
Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, near the expected melting point.
-
Observation and Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is reported as the melting point.
Determination of Aqueous Solubility
The solubility of a compound in a given solvent is a fundamental property that influences its bioavailability and formulation.
Methodology:
-
Sample Preparation: A known excess of the dicarboxylic acid is added to a sealed vial containing a precise volume of deionized water.
-
Equilibration: The vial is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.
-
Quantification: A known volume of the clear supernatant is carefully removed and the concentration of the dissolved dicarboxylic acid is determined. This can be achieved through various analytical techniques, such as titration with a standardized base or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The solubility is expressed in units of mass per volume (e.g., g/L) or molarity.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution.
Caption: Workflow for pKa Determination by Titration.
Methodology:
-
Solution Preparation: A solution of the dicarboxylic acid with a known concentration is prepared in deionized water.
-
pH Meter Calibration: A pH meter is calibrated using standard buffer solutions.
-
Titration: The acid solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration. The titrant is added in small, precise increments.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point(s) are identified from the inflection point(s) of the curve.
-
pKa Determination: The pKa value(s) are determined from the pH at the half-equivalence point(s). For a dicarboxylic acid, two distinct equivalence points and corresponding pKa values will be observed.
Applications and Field-Proven Insights
The unique structural features of this compound make it a valuable molecule in drug development, primarily as a precursor to Bempedoic acid. The steric hindrance provided by the quaternary methyl groups may influence its metabolic stability and reactivity. The long aliphatic chain contributes to its lipophilicity, which is a critical factor in drug absorption and distribution.
In comparison:
-
Adipic and Sebacic Acids are widely used in the polymer industry for the synthesis of nylons and polyesters. Their linear structure allows for the formation of long polymer chains.
-
1,1-Cyclobutanedicarboxylic Acid serves as a linker in the synthesis of platinum-based anticancer drugs like carboplatin. Its rigid cyclic structure helps to control the geometry and stability of the final drug molecule.
Conclusion
This comparative guide has highlighted the distinct physicochemical properties of this compound in relation to other dicarboxylic acids. Its unique combination of a long aliphatic chain, a central ketone, and sterically hindered carboxyl groups results in properties such as a lower melting point, which are directly attributable to its molecular structure. Understanding these structure-property relationships is paramount for researchers and drug development professionals in designing new molecules with tailored characteristics for specific applications. The provided experimental protocols offer a framework for the consistent and accurate characterization of these and other novel dicarboxylic acids.
References
- 1. This compound diethyl ester | 738606-43-4 | Benchchem [benchchem.com]
- 2. This compound | C19H34O5 | CID 11336822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sebacic Acid [drugfuture.com]
- 4. 111-20-6 CAS MSDS (Sebacic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Sebacic acid CAS#: 111-20-6 [m.chemicalbook.com]
A Senior Application Scientist's Guide: Unambiguous Structural Validation of 2,2,14,14-Tetramethyl-8-oxopentadecanedioic Acid – A Comparative Analysis Centered on X-ray Crystallography
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Absolute Structural Certainty
In the landscape of pharmaceutical development, the journey from a chemical intermediate to an Active Pharmaceutical Ingredient (API) is governed by stringent requirements for purity, identity, and structural integrity. The molecule 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid is not merely an academic curiosity; it serves as a key precursor in the synthesis of Bempedoic acid, a novel therapeutic agent for managing hypercholesterolemia.[1][2][3] The precise three-dimensional arrangement of atoms in this intermediate directly influences the stereochemistry and purity of the final API. Consequently, validating its structure is not a procedural formality but a critical checkpoint to ensure safety and efficacy. This guide provides an in-depth comparison of analytical techniques for this purpose, establishing why single-crystal X-ray crystallography remains the definitive gold standard for unambiguous structural elucidation.[4][5]
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography is an experimental science that provides a definitive three-dimensional picture of a molecule's atomic arrangement in a crystal.[4] The technique is founded on the principle of Bragg's Law (nλ = 2d sinθ), where X-rays are diffracted by the regularly spaced atoms in a crystal lattice.[6] By measuring the angles and intensities of these diffracted beams, a 3D map of the electron density within the crystal can be generated.[7]
Why It's Definitive: Unlike other techniques that provide information about connectivity or mass, X-ray crystallography delivers an unparalleled level of detail, including:
-
Precise Atomic Coordinates: The exact (x, y, z) position of every non-hydrogen atom in the molecule.
-
Accurate Bond Lengths and Angles: Unambiguous measurement of the distances and angles between atoms.[8]
-
Absolute Configuration: Determination of the molecule's stereochemistry.
-
Intermolecular Interactions: Insight into how molecules pack together in the solid state.[9]
For a molecule like this compound, this means we can unequivocally confirm the presence and position of the central ketone, the terminal carboxylic acids, and the specific conformation of the long aliphatic chains.
Experimental Protocol: From Powder to Publication-Ready Structure
The journey from a synthesized powder to a refined crystal structure involves several critical stages. Each step is a self-validating system, where success is contingent on the quality of the previous stage.[5]
The Crystallization Challenge: The Art of Crystal Growth
Obtaining a high-quality single crystal is often the most challenging and rate-limiting step in a crystallographic study.[4][10] The goal is to coax the molecules to slowly self-assemble into a highly ordered lattice. For this compound, its amphipathic nature—possessing polar carboxylic acid termini and a long, nonpolar aliphatic backbone—requires a careful choice of solvent systems.
Detailed Protocol for Crystallization:
-
Purity Assessment: Begin with the highest purity sample possible (>98%). Impurities can inhibit crystal nucleation and growth.
-
Solvent Screening:
-
Rationale: A solvent system is needed that dissolves the compound when warm but allows it to become supersaturated upon slow cooling or solvent evaporation.
-
Procedure: Test solubility in a range of solvents, from polar (e.g., ethanol, ethyl acetate) to non-polar (e.g., hexane, toluene), and mixtures thereof. For this molecule, a mixture like ethyl acetate/hexane is a promising starting point.
-
-
Crystal Growth by Slow Evaporation:
-
Prepare a saturated solution of the compound in the chosen solvent system at room temperature in a small vial.
-
Loosely cap the vial or cover it with parafilm perforated with a few pinholes.
-
Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
-
-
Crystal Growth by Vapor Diffusion:
-
Prepare a concentrated solution of the compound in a good solvent (e.g., ethyl acetate).
-
Place a small drop of this solution on a siliconized glass slide.
-
Invert the slide over a reservoir containing a poor solvent (an "anti-solvent" like hexane) in which the compound is insoluble. The good solvent will slowly diffuse out of the drop while the anti-solvent diffuses in, gradually inducing crystallization.
-
-
Harvesting: Once crystals of suitable size (typically >0.1 mm in all dimensions) and quality (clear, well-defined faces) appear, carefully remove them from the mother liquor using a nylon loop.[4]
Data Collection Workflow
This phase involves exposing the crystal to an intense beam of X-rays and recording the resulting diffraction pattern.[10]
-
Crystal Mounting: The harvested crystal is mounted on a goniometer head, often coated in a cryoprotectant oil (e.g., Paratone-N) to prevent ice formation.
-
Cryo-cooling: The crystal is flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This minimizes thermal vibration of the atoms, resulting in a sharper diffraction pattern and higher quality data.
-
Diffractometer Setup: The mounted crystal is placed in a single-crystal X-ray diffractometer. Key components include a high-intensity X-ray source (e.g., Mo or Cu Kα radiation), the goniometer for rotating the crystal, and a sensitive detector (e.g., CCD or pixel detector).[11][12]
-
Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[10] Each image contains a pattern of spots, or "reflections," whose intensity and position are recorded.
Structure Solution and Refinement
This is the computational phase where the raw diffraction data is transformed into a final, validated 3D molecular model.
-
Data Processing: The collected images are processed to determine the unit cell dimensions, crystal system, and the intensities of each reflection.
-
Structure Solution (Solving the Phase Problem): The primary challenge is that while intensities are measured, the phase information of the diffracted waves is lost. For small molecules, "direct methods" are powerful computational algorithms used to estimate the initial phases and generate a preliminary electron density map.
-
Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined using least-squares algorithms to improve the fit between the calculated diffraction pattern (from the model) and the observed experimental data.
-
Validation: The final model is rigorously validated using metrics like the R-factor (agreement factor), which should typically be below 5-10% for a well-refined small molecule structure.
Below is a diagram illustrating the complete experimental workflow for X-ray crystallography.
A Comparative Perspective: Alternative & Complementary Techniques
While X-ray crystallography is definitive, other spectroscopic methods are indispensable for routine characterization and provide complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic molecules in solution.[13] It relies on the magnetic properties of atomic nuclei (primarily ¹H and ¹³C).[14]
-
Information Provided: NMR provides detailed information about the chemical environment, connectivity, and relative number of protons and carbons.[14][15] Techniques like ¹H NMR, ¹³C NMR, DEPT, COSY, and HMBC can be used to piece together the molecule's carbon-hydrogen framework.[13][16]
-
Causality: For this compound, ¹H NMR would show distinct signals for the methyl protons and the various methylene (CH₂) groups along the chain. ¹³C NMR would confirm the presence of the ketone carbonyl, the carboxylic acid carbonyls, and the quaternary carbons.
-
Limitation: NMR provides a time-averaged structure of the molecule in solution. It cannot provide the precise bond lengths, bond angles, or solid-state packing information that X-ray crystallography can.[17][18] It confirms the constitution but not the definitive 3D structure.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[19] It is primarily used to determine a compound's molecular weight and can offer structural clues through fragmentation analysis.[20]
-
Information Provided: The primary data point is the molecular ion peak (M+), which confirms the molecular weight of the compound.[21]
-
Causality: For our target molecule (C₁₉H₃₄O₅, Molecular Weight: 342.47 g/mol ), a high-resolution mass spectrum would confirm this exact mass.[22] Furthermore, the molecule would likely fragment in predictable ways, such as cleavage adjacent to the ketone group, and these fragments can be analyzed to support the proposed structure.[23][24]
-
Limitation: MS provides no information about the 3D arrangement of atoms, stereochemistry, or how atoms are connected. It is an excellent tool for confirming identity and formula but not for primary structure elucidation.[19]
Head-to-Head: Choosing the Right Tool for Structural Validation
The choice of analytical method depends entirely on the question being asked. For routine reaction monitoring, NMR and MS are fast and informative. For unequivocal proof of structure, X-ray crystallography is essential.
Quantitative Comparison Table
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy (¹H, ¹³C) | Mass Spectrometry (MS) |
| Primary Information | Unambiguous 3D atomic structure, bond lengths/angles, stereochemistry.[8] | Atomic connectivity, chemical environment, 2D structure.[14] | Molecular weight, elemental formula (High-Res).[19] |
| Sample Phase | Single Crystal (Solid)[4] | Solution[25] | Gas phase (requires volatilization/ionization)[19] |
| Sample Requirement | High-quality single crystal (0.1-0.5 mm) | ~5-10 mg dissolved in deuterated solvent | Micrograms to nanograms |
| Destructive? | No | No[13] | Yes (sample is consumed) |
| Ambiguity | Virtually none; considered definitive proof of structure. | Can be ambiguous for complex isomers without 2D NMR. | High; multiple structures can have the same mass.[24] |
| Dynamic Information | Provides a static snapshot of the solid-state structure. | Excellent for studying molecular dynamics in solution.[25] | No |
Decision Logic for Structural Analysis
The following diagram outlines a logical approach for a researcher deciding which technique to employ based on their analytical needs.
Conclusion
For the structural validation of a critical pharmaceutical intermediate like this compound, a multi-faceted analytical approach is necessary. Mass spectrometry serves as the first checkpoint to confirm the molecular weight, while NMR spectroscopy provides essential confirmation of the molecular constitution and atom-to-atom connectivity. However, neither technique can deliver the absolute, high-resolution, three-dimensional certainty required in a regulated drug development environment.
Single-crystal X-ray crystallography stands alone as the only technique that provides an unambiguous and definitive picture of the molecular structure.[4][6] It resolves any doubt regarding isomerism, conformation, and stereochemistry, thereby providing the authoritative grounding necessary to advance a synthetic intermediate with complete confidence. For researchers and drug development professionals, it is the ultimate arbiter of molecular truth.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tdcommons.org [tdcommons.org]
- 3. CN113735701A - Preparation method of 8-hydroxy-2,2,14, 14-tetramethylpentadecanedioic acid - Google Patents [patents.google.com]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. rigaku.com [rigaku.com]
- 10. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 11. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 12. sciencevivid.com [sciencevivid.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. jchps.com [jchps.com]
- 15. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 16. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 17. people.bu.edu [people.bu.edu]
- 18. Which Method is More Accurate for Protein Structure Determination: X-ray Diffraction or NMR? | MtoZ Biolabs [mtoz-biolabs.com]
- 19. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]
- 20. fiveable.me [fiveable.me]
- 21. youtube.com [youtube.com]
- 22. This compound | C19H34O5 | CID 11336822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. compoundchem.com [compoundchem.com]
- 24. 12.2 Interpreting Mass Spectra - Organic Chemistry | OpenStax [openstax.org]
- 25. creative-biostructure.com [creative-biostructure.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2,2,14,14-Tetramethyl-8-oxopentadecanedioic Acid
In the landscape of pharmaceutical development and metabolic research, the precise and accurate quantification of novel chemical entities is paramount. 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid, a dicarboxylic keto acid of interest in cardiovascular and metabolic disease research, presents unique analytical challenges due to its structure.[1][2] This guide provides an in-depth comparison of two robust analytical methods for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) following pre-column derivatization, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive framework for method selection, validation, and cross-validation, grounded in established regulatory principles. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system.
The Analytical Challenge: Quantifying a Non-Chromophoric Dicarboxylic Acid
This compound lacks a native chromophore, rendering direct analysis by HPLC-UV insensitive.[3][4] Therefore, a derivatization step to introduce a UV-absorbing moiety is essential for this technique. Conversely, while LC-MS/MS offers higher intrinsic sensitivity and specificity, challenges such as poor ionization and retention of polar dicarboxylic acids on reverse-phase columns necessitate careful method development, which may also include derivatization to enhance performance.[5][6][7]
This guide will dissect two distinct, yet viable, analytical approaches and critically evaluate their performance through a rigorous cross-validation protocol.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) via Pre-Column Derivatization
This method hinges on the chemical modification of the analyte to make it detectable by UV spectrophotometry. The choice of derivatizing agent is critical and is dictated by the need for a reaction that is rapid, quantitative, and yields a stable product with a high molar absorptivity at a wavelength where potential interferences are minimal.[8]
Rationale for Method Selection
HPLC-UV is a widely accessible, cost-effective, and robust technique. For quality control and routine analysis in a regulated environment, a well-validated HPLC-UV method can be a workhorse. The primary scientific consideration is the selection of a derivatizing agent that specifically targets the carboxylic acid functional groups of the analyte. Reagents like p-bromophenacyl bromide or 1-naphthylamine are suitable candidates for this purpose.[9][10]
Experimental Protocol: Validation of the HPLC-UV Method
The validation of this analytical procedure will be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11][12]
1. Derivatization Procedure:
-
To 100 µL of the sample (or standard), add 50 µL of a 10 mg/mL solution of 1-naphthylamine in acetone and 50 µL of a 10 mg/mL solution of N,N'-diisopropylcarbodiimide in acetone.
-
Vortex the mixture and incubate at 60°C for 30 minutes.
-
Evaporate the solvent under a stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 222 nm (based on the derivatizing agent's chromophore).[10]
-
Injection Volume: 10 µL.
3. Validation Parameters and Acceptance Criteria:
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze blank matrix, matrix spiked with analyte, and matrix spiked with potential impurities. | No interfering peaks at the retention time of the analyte derivative. |
| Linearity | Analyze a minimum of five standards over the expected concentration range (e.g., 1-100 µg/mL). | Correlation coefficient (r²) ≥ 0.995. |
| Accuracy | Analyze quality control (QC) samples at three concentrations (low, medium, high) against a calibration curve (n=3 at each level). | Mean recovery within 85-115% of the nominal value. |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) analysis of QC samples (n=6 at each level). | Relative Standard Deviation (RSD) ≤ 15%. |
| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Accuracy within 80-120% and precision (RSD) ≤ 20%. |
| Robustness | Intentionally vary method parameters (e.g., mobile phase composition, flow rate, column temperature) and assess the impact on results. | RSD of results should remain within acceptable limits (e.g., ≤ 15%). |
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and specificity by combining the separation power of liquid chromatography with the mass-based detection of a tandem mass spectrometer. This method can potentially quantify the analyte at much lower concentrations than HPLC-UV.
Rationale for Method Selection
For bioanalytical studies or trace impurity analysis, the high sensitivity and specificity of LC-MS/MS are often required.[13][14] The method can be developed to measure the underivatized molecule, although derivatization is often employed to enhance ionization and chromatographic performance for dicarboxylic acids, for instance, by forming butylesters.[15] This protocol will detail a derivatization-based approach for enhanced sensitivity.
Experimental Protocol: Validation of the LC-MS/MS Method
Validation will adhere to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[16][17][18]
1. Derivatization and Sample Preparation:
-
To 50 µL of the sample, add an internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., methyl-tert-butyl ether).
-
Evaporate the organic layer and add butanolic HCl.
-
Heat at 60°C for 20 minutes to form the dibutyl ester derivative.[15]
-
Evaporate and reconstitute in the initial mobile phase.
2. LC-MS/MS Conditions:
-
LC System: UPLC/HPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for the analyte derivative and the internal standard.
3. Validation Parameters and Acceptance Criteria:
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity & Selectivity | Analyze blank matrix from at least six different sources. | No significant interference at the retention time and MRM transition of the analyte and internal standard. |
| Linearity | Analyze a calibration curve with at least six non-zero standards. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | Analyze QC samples at four levels (LLOQ, low, medium, high) in at least three separate runs. | Mean accuracy within 85-115% (80-120% for LLOQ). Precision (RSD) ≤ 15% (≤ 20% for LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest standard on the calibration curve with acceptable accuracy and precision. | Signal-to-noise ratio > 10; accuracy and precision criteria met. |
| Matrix Effect | Compare the response of the analyte in post-extraction spiked blank matrix to the response in a neat solution. | Internal standard normalized matrix factor should be consistent across different matrix lots. |
| Stability | Evaluate analyte stability under various conditions (freeze-thaw, short-term benchtop, long-term storage, post-preparative). | Mean concentration at each level should be within ±15% of the nominal concentration. |
Cross-Validation of Analytical Methods
Experimental Workflow for Cross-Validation
Caption: Key stages of analytical method validation as per ICH guidelines.
References
- 1. ICH Official web site : ICH [ich.org]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. benchchem.com [benchchem.com]
- 4. Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
- 8. journalajacr.com [journalajacr.com]
- 9. Use of derivatization to improve the chromatographic properties and detection selectivity of physiologically important carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. starodub.nl [starodub.nl]
- 13. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 17. ema.europa.eu [ema.europa.eu]
- 18. fda.gov [fda.gov]
- 19. pharmaguru.co [pharmaguru.co]
- 20. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of Aliphatic Polyesters: Introducing a Novel Sterically Hindered Monomer
A Senior Application Scientist's Guide to 2,2,14,14-Tetramethyl-8-oxopentadecanedioic Acid (TMODA) Based Polymers
In the quest for advanced biodegradable polymers with precisely controlled properties, monomer design is paramount. For researchers in drug delivery and medical device development, characteristics such as degradation rate, mechanical strength, and thermal stability are not just figures of merit but critical determinants of clinical success. This guide introduces a novel aliphatic diacid, this compound (TMODA), and provides a comprehensive performance comparison against established alternatives.
The unique structure of TMODA, featuring a long C15 backbone, a central ketone group, and quaternary carbons flanking the carboxylic acids, suggests a departure from the properties of common linear diacids. These bulky tetramethyl groups are hypothesized to provide significant steric hindrance around the resultant ester bonds, potentially leading to polymers with enhanced hydrolytic stability and altered thermal and mechanical profiles.
This guide presents a head-to-head comparison of a hypothetical polyester synthesized from TMODA and 1,4-butanediol (BDO), denoted as P(BDO-TMODA), with three benchmark polyesters synthesized from Adipic Acid (C6), Sebacic Acid (C10), and 1,12-Dodecanedioic Acid (DDDA, C12).[1] We will delve into the experimental methodologies required for a thorough comparison, present illustrative data to highlight expected performance differences, and discuss the causal relationships between monomer structure and polymer performance.[2][3]
I. Polymer Synthesis & Physicochemical Characterization
The foundation of a meaningful comparison lies in the synthesis of polymers with comparable molecular weights and the precise characterization of their fundamental properties. A two-stage melt polycondensation is the preferred method for achieving high molecular weight aliphatic polyesters.[4][5][6]
-
Esterification (Stage 1): Equimolar amounts of the diacid (TMODA, Adipic, Sebacic, or DDDA) and a diol (e.g., 1,4-butanediol, with a slight molar excess of ~10-20%) are charged into a glass batch reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation head.[5] A catalytic amount of an organometallic catalyst, such as titanium (IV) butoxide or antimony trioxide, is added (approx. 200-500 ppm).[4][7] The mixture is heated to 180-200°C under a slow nitrogen purge. Water, the byproduct of esterification, is continuously removed by distillation. This stage is continued for 2-4 hours until the majority of water has been collected.
-
Polycondensation (Stage 2): The temperature is gradually increased to 220-250°C, and a vacuum ( < 1 mbar) is slowly applied.[7] The increased temperature and reduced pressure facilitate the removal of excess diol and drive the polymerization reaction toward a high molecular weight polymer.[6] The reaction is monitored by measuring the torque of the mechanical stirrer, which correlates with the melt viscosity and, consequently, the molecular weight. The reaction is stopped after 4-8 hours when the desired viscosity is reached. The resulting polymer is then extruded from the reactor under nitrogen pressure and pelletized.
Caption: Workflow for two-stage melt polycondensation.
Once synthesized, the fundamental properties of the polymers must be established. Gel Permeation Chromatography (GPC) is essential for determining molecular weight (Mw) and number average molecular weight (Mn), and the polydispersity index (PDI = Mw/Mn).[8][9][10][11] Structural confirmation is achieved via Nuclear Magnetic Resonance (¹H-NMR) and Fourier-Transform Infrared Spectroscopy (FTIR).[12][13][14][15][16]
Table 1: Illustrative Physicochemical Properties of Synthesized Polyesters
| Polymer | Diacid | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) |
|---|---|---|---|---|
| P(BDO-Adipate) | Adipic Acid (C6) | 45 | 92 | 2.04 |
| P(BDO-Sebacate) | Sebacic Acid (C10) | 48 | 98 | 2.04 |
| P(BDO-DDDA) | DDDA (C12) | 46 | 95 | 2.07 |
| P(BDO-TMODA) | TMODA (C15) | 47 | 99 | 2.11 |
Note: Data are illustrative examples generated for comparative purposes.
II. Comparative Thermal Performance
The thermal properties of a polymer dictate its processing window and end-use application stability.[17] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the gold-standard techniques for this evaluation.[18][19][20]
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[18]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the thermal decomposition temperature (Td), which indicates the onset of thermal degradation.[20]
-
DSC Analysis: A 5-10 mg sample of the polymer is sealed in an aluminum pan. The sample is subjected to a heat-cool-heat cycle in a DSC instrument under a nitrogen atmosphere. A typical cycle: heat from -50°C to 200°C at 10°C/min, hold for 2 minutes, cool to -50°C at 10°C/min, and reheat to 200°C at 10°C/min. The Tg is determined from the second heating scan to erase thermal history.
-
TGA Analysis: A 10-15 mg sample is placed in a TGA pan. The sample is heated from 30°C to 600°C at a rate of 10°C/min under a nitrogen atmosphere. The decomposition temperature (Td) is typically reported as the temperature at which 5% mass loss occurs.[21]
Caption: Relationship between monomer structure and thermal properties.
The bulky tetramethyl groups in TMODA are expected to restrict the rotation of the polymer backbone, leading to a higher glass transition temperature (Tg) compared to the linear aliphatic counterparts.[3][22] This same steric bulk should disrupt chain packing, resulting in lower crystallinity (Xc) and a suppressed melting point (Tm).[2]
Table 2: Illustrative Comparative Thermal Properties
| Polymer | Tg (°C) | Tm (°C) | Td (5% loss, °C) |
|---|---|---|---|
| P(BDO-Adipate) | -45 | 110 | 365 |
| P(BDO-Sebacate) | -55 | 75 | 370 |
| P(BDO-DDDA) | -52 | 85 | 372 |
| P(BDO-TMODA) | -15 | 70 | 375 |
Note: Data are illustrative examples generated for comparative purposes.
III. Comparative Mechanical Performance
For many biomedical applications, particularly in tissue engineering and device manufacturing, mechanical properties are critical.[23] Tensile testing, performed according to standards like ASTM D638, provides key data on a material's strength, stiffness, and ductility.[24][25][26][27][28]
-
Specimen Preparation: The polymer is melt-pressed or injection-molded into standardized "dog-bone" shaped specimens (Type V is common for flexible polymers).[28] Specimens are conditioned for at least 40 hours at 23 ± 2°C and 50 ± 5% relative humidity.
-
Testing: The specimen is mounted in the grips of a universal testing machine. An extensometer is attached to measure strain accurately. The specimen is pulled at a constant crosshead speed (e.g., 5 mm/min) until it fractures.[24]
-
Data Analysis: The recorded force and displacement data are used to calculate:
-
Tensile Modulus (Young's Modulus): A measure of stiffness.
-
Tensile Strength: The maximum stress the material can withstand.
-
Elongation at Break: A measure of ductility.
-
Table 3: Illustrative Comparative Mechanical Properties
| Polymer | Tensile Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|---|
| P(BDO-Adipate) | 250 | 15 | 450 |
| P(BDO-Sebacate) | 180 | 12 | 600 |
| P(BDO-DDDA) | 200 | 13 | 550 |
| P(BDO-TMODA) | 350 | 18 | 250 |
Note: Data are illustrative examples generated for comparative purposes.
The restricted chain mobility imparted by the TMODA monomer is expected to result in a stiffer polymer with a higher modulus and tensile strength but reduced ductility (lower elongation at break) compared to the more flexible linear aliphatic polyesters.[29]
IV. Comparative In Vitro Degradation
For biodegradable polymers, the rate of degradation is a critical design parameter. Hydrolytic degradation is the primary mechanism for aliphatic polyesters.[30][31][32][33] The steric hindrance from the tetramethyl groups in TMODA is hypothesized to significantly slow this process.
-
Sample Preparation: Polymer films or discs of known dimensions and initial mass (m_initial) are prepared.
-
Incubation: Samples are placed in vials containing phosphate-buffered saline (PBS, pH 7.4) and incubated at 37°C in a shaking incubator.[34][35][36]
-
Time Points: At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 weeks), triplicate samples are removed from the PBS.
-
Analysis: The samples are rinsed with deionized water, dried under vacuum until a constant mass is achieved (m_final), and weighed. The mass loss is calculated as: Mass Loss (%) = [(m_initial - m_final) / m_initial] * 100. Changes in molecular weight (via GPC) are also monitored as a more sensitive measure of early-stage degradation.
Caption: Steric hindrance from TMODA's side groups slows hydrolytic attack.
Table 4: Illustrative Comparative In Vitro Degradation (Mass Loss % in PBS at 37°C)
| Polymer | 4 Weeks | 12 Weeks | 24 Weeks |
|---|---|---|---|
| P(BDO-Adipate) | ~5% | ~18% | ~40% |
| P(BDO-Sebacate) | < 2% | ~8% | ~20% |
| P(BDO-DDDA) | < 1% | ~6% | ~15% |
| P(BDO-TMODA) | < 0.5% | ~1% | ~3% |
Note: Data are illustrative examples generated for comparative purposes.
V. Conclusion and Future Outlook
This comparative guide outlines the experimental framework and expected performance of polyesters synthesized from the novel diacid, this compound. The illustrative data, grounded in established structure-property relationships in polymer science, suggests that TMODA is a highly promising monomer for applications requiring enhanced thermal stability, increased stiffness, and, most notably, significantly retarded hydrolytic degradation.[2][37]
The unique profile of P(BDO-TMODA)—a combination of higher Tg, higher modulus, and slow degradation—makes it a compelling candidate for long-term implantable medical devices, such as load-bearing orthopedic fixtures or controlled-release drug delivery systems where release kinetics over many months or years are desired.[30][31] The principles and protocols described herein provide a robust template for the empirical validation and further development of polymers based on TMODA and other sterically hindered monomers.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. chimia.ch [chimia.ch]
- 5. iscientific.org [iscientific.org]
- 6. researchgate.net [researchgate.net]
- 7. fiber-yarn.com [fiber-yarn.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. agilent.com [agilent.com]
- 10. Polymer Molecular Weight Determination [intertek.com]
- 11. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. chemistry.uoc.gr [chemistry.uoc.gr]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Thermal Analysis of Biodegradable Polymer Materials (Biopolymers) – C-Therm Technologies Ltd. [ctherm.com]
- 18. resolvemass.ca [resolvemass.ca]
- 19. mt.com [mt.com]
- 20. waters.com [waters.com]
- 21. ijisrt.com [ijisrt.com]
- 22. Structure-Property Relationships of Alicyclic Polyesters [vtechworks.lib.vt.edu]
- 23. Adipic Acid Polyester Polyol Series-SHANDONG INOV POLYURETHANE CO.,LTD [en.inovpu.com]
- 24. How to Measure Tensile Strength in Polymers: ASTM D638 Explained [eureka.patsnap.com]
- 25. ASTM D638 Testing for Tensile Properties of Plastics - Applus DatapointLabs [datapointlabs.com]
- 26. zwickroell.com [zwickroell.com]
- 27. Plastics Tensile Testing for ASTM D638 [intertek.com]
- 28. ASTM D638 and ISO 527 Standards for Tensile Strength Testing [pacorr.com]
- 29. The Role of Adipic Acid in Polyester Foam Plastic Production: A Key Ingredient for Performance - TAINUO CHEMICAL [sinotainuo.com]
- 30. nbinno.com [nbinno.com]
- 31. mdpi.com [mdpi.com]
- 32. Poly(Glycerol Sebacate) in Biomedical Applications-A Review of the Recent Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. taylorandfrancis.com [taylorandfrancis.com]
- 34. Biodegradable Polymers in Medical Devices: Testing, Applications, and FDA Issues [nabi.bio]
- 35. nhiso.com [nhiso.com]
- 36. Long-Term Degradation Assessment of a Polyurethane-Based Surgical Adhesive—Assessment and Critical Consideration of Preclinical In Vitro and In Vivo Testing | MDPI [mdpi.com]
- 37. Aliphatic polyester polymer stars: synthesis, properties and applications in biomedicine and nanotechnology - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to 2,2,14,14-Tetramethyl-8-oxopentadecanedioic Acid: From Pharmaceutical Synthesis to Hypothetical Polymer Applications
For researchers, scientists, and professionals in drug development and material science, the selection of chemical intermediates and monomers is a critical decision that dictates the success of a synthetic pathway or the final properties of a material. This guide provides a comprehensive analysis of 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid, a molecule with a specific, established role in pharmaceuticals and intriguing, yet unexplored, potential in polymer chemistry.
This document is structured into two main parts. Part 1 delves into the established application of this compound as a key intermediate in the synthesis of Bempedoic Acid, a novel cholesterol-lowering drug. We will explore the synthetic pathway and the structural significance of this intermediate. Part 2 presents a hypothetical benchmark study, extrapolating from the known structure-property relationships of other long-chain dicarboxylic acids to predict the performance of this compound in polymer applications. This section is intended to stimulate further research and is based on scientific precedent rather than direct experimental data for the topic compound.
Part 1: The Cornerstone of Bempedoic Acid Synthesis
This compound is a pivotal intermediate in the manufacturing of Bempedoic Acid, an ATP-citrate lyase (ACL) inhibitor used to treat hypercholesterolemia.[1][2] Its unique structure, featuring a C15 backbone with terminal dicarboxylic acids, four methyl groups, and a central ketone, is crucial for the efficient construction of the final active pharmaceutical ingredient (API).[1]
The Synthetic Pathway to Bempedoic Acid
The synthesis of Bempedoic Acid from its diethyl ester precursor, which is then hydrolyzed to this compound, is a multi-step process.[3][4] The key steps involving our topic compound are outlined below.
Experimental Protocol: Synthesis of Bempedoic Acid from its Diethyl Ester Precursor
-
Hydrolysis of the Diethyl Ester: The synthesis typically starts with the diethyl ester of this compound. This diester is hydrolyzed using a strong base, such as aqueous potassium hydroxide (KOH), in a solvent mixture like ethanol and water, under reflux conditions.[3][4] This step is crucial for exposing the two terminal carboxylic acid groups.
-
Reduction of the Ketone: The resulting this compound is then subjected to a reduction reaction to convert the central ketone group into a hydroxyl group. A common reducing agent for this transformation is sodium borohydride (NaBH₄) in a solvent like methanol.[4][5]
-
Purification: The final product, Bempedoic Acid (8-hydroxy-2,2,14,14-tetramethylpentadecanedioic acid), is then purified through a series of crystallization steps to achieve the high purity required for a pharmaceutical ingredient.[5][6]
The overall yield and purity of the final Bempedoic Acid can be influenced by the quality of the this compound intermediate.[4] The presence of the tetramethyl groups provides steric hindrance that can influence the reactivity of the carboxylic acid groups, a factor that must be considered in process optimization.
Comparative Synthesis Insights
While the above pathway is a common route, alternative synthetic strategies for Bempedoic Acid exist. Some methods aim to shorten the number of steps or use different reagents to improve yield and reduce costs.[7] For instance, a TosMIC-free synthesis has been developed to avoid the use of p-toluenesulfonylmethyl isocyanide.[8][9] The choice of a specific synthetic route in a pharmaceutical manufacturing setting involves a complex interplay of factors including cost of raw materials, reaction efficiency, scalability, and purity of the final product. The robustness of the synthesis via the this compound intermediate has made it a significant pathway in the production of this important therapeutic agent.
Part 2: A Hypothetical Performance Benchmark in Polymer Applications
While firmly established in the pharmaceutical industry, the potential of this compound as a monomer for polymer synthesis remains unexplored. Long-chain dicarboxylic acids are known to impart unique and desirable properties to polyesters and polyamides.[10] Based on the known structure-property relationships of other dicarboxylic acids, we can extrapolate the hypothetical performance of polymers derived from our topic compound.
It is crucial to emphasize that the following is a theoretical discussion intended to inspire future research. The data for this compound-based polymers is predicted and not from experimental results.
Structure-Property Relationships in Dicarboxylic Acid-Based Polymers
The properties of polyesters and polyamides are significantly influenced by the structure of the dicarboxylic acid monomer.[11][12] Key structural features and their expected impact include:
-
Chain Length: Longer aliphatic chains between the carboxylic acid groups generally increase flexibility and hydrophobicity, while lowering the melting point and glass transition temperature of the resulting polymer.[10][13]
-
Side Groups: The presence of side groups, such as the tetramethyl groups in our topic compound, can disrupt chain packing, leading to more amorphous polymers with potentially lower crystallinity and melting points, but possibly enhanced solubility.
-
Additional Functional Groups: The central ketone group in this compound could introduce a site for post-polymerization modification or influence interchain interactions, potentially affecting the polymer's thermal and mechanical properties.
Comparative Data Table: Dicarboxylic Acids in Polymer Synthesis
The following table compares the properties of polymers derived from common dicarboxylic acids with the predicted properties of a hypothetical polymer from this compound.
| Dicarboxylic Acid | Chemical Structure | Chain Length | Key Polymer Properties | Hypothetical Polymer Properties from this compound |
| Adipic Acid | HOOC-(CH₂)₄-COOH | C6 | High melting point, good mechanical strength, relatively hydrophilic.[10] | Predicted: Lower melting point and glass transition temperature, increased flexibility, and significantly higher hydrophobicity due to the long aliphatic chain. The tetramethyl groups would likely lead to a more amorphous structure with enhanced solubility. The central ketone could offer a site for cross-linking. |
| Sebacic Acid | HOOC-(CH₂)₈-COOH | C10 | Increased flexibility and lower water absorption compared to adipic acid-based polymers.[10] | |
| Docosanedioic Acid | HOOC-(CH₂)₂₀-COOH | C22 | High flexibility, low modulus, excellent hydrophobicity, and good chemical resistance. Lower melting point than short-chain counterparts.[10] |
Rationale for Predicted Properties
-
Flexibility and Thermal Properties: With a C15 backbone, a polymer derived from this compound would be expected to be highly flexible, similar to those derived from other long-chain dicarboxylic acids like docosanedioic acid.[10] The long aliphatic chain would lead to lower melting points and glass transition temperatures compared to polymers from shorter-chain diacids like adipic acid.[10]
-
Hydrophobicity: The significant hydrocarbon content would result in a highly hydrophobic polymer with low water absorption, making it suitable for applications requiring dimensional stability in humid environments.[10]
-
Influence of Unique Structural Features: The four methyl groups near the ends of the chain would likely disrupt the crystalline packing of the polymer chains, leading to a more amorphous material. This could enhance solubility in common organic solvents but might also reduce the ultimate tensile strength compared to a linear long-chain dicarboxylic acid of similar length. The central ketone group is a unique feature that could potentially be used for post-polymerization modifications, such as cross-linking, which could enhance the mechanical properties and thermal stability of the final material.
Conclusion
This compound is a molecule of significant industrial importance, primarily as a key building block in the synthesis of the cholesterol-lowering drug, Bempedoic Acid. Its synthesis and purification are critical steps in the production of this therapeutic agent.
While its application in polymer science is currently non-existent, a theoretical analysis based on established structure-property relationships suggests that it could be a valuable monomer for creating specialty polymers. The combination of a long aliphatic backbone, sterically hindering methyl groups, and a reactive ketone functionality could lead to polymers with a unique combination of flexibility, hydrophobicity, and potential for post-modification. This guide serves to both inform on its current, critical role in pharmaceutical manufacturing and to inspire the materials science community to explore its untapped potential in the creation of novel high-performance polymers. Further experimental investigation is warranted to validate these hypothetical properties and unlock new applications for this versatile dicarboxylic acid.
References
- 1. Buy this compound | 413624-71-2 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. lupinepublishers.com [lupinepublishers.com]
- 4. This compound diethyl ester | 738606-43-4 | Benchchem [benchchem.com]
- 5. Bempedoic Acid | NROChemistry [nrochemistry.com]
- 6. How is Bempedoic Acid Synthesised?_Chemicalbook [chemicalbook.com]
- 7. Synthetic method of bempedoic acid and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Revision Notes - Formation of Polyamides from Diamines and Dicarboxylic Acids or Dioyl Chlorides | Polymerisation (Condensation Polymers) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of 2,2,14,14-Tetramethyl-8-oxopentadecanedioic Acid: An Analysis of Reproducibility and Efficiency
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid is a pivotal intermediate in the synthesis of Bempedoic Acid, a novel ATP-citrate lyase (ACL) inhibitor used for the management of hypercholesterolemia.[1][2] The efficient and reproducible synthesis of this long-chain dicarboxylic acid is therefore of significant interest to the pharmaceutical industry. This guide provides an in-depth, objective comparison of the primary synthetic routes to this molecule, focusing on reproducibility, yield, purity, and the underlying chemical principles that govern each approach. We will delve into the experimental details, offering insights into the causal factors behind procedural choices to empower researchers in their synthetic endeavors.
Comparative Analysis of Synthetic Methodologies
Two principal synthetic strategies have emerged for the preparation of this compound: the Tosylmethyl Isocyanide (TosMIC) coupling route and a method based on the alkylation of a 3-oxoglutarate derivative with a precursor derived from isobutyronitrile. Each approach presents a distinct set of advantages and challenges, which we will explore in detail.
Method 1: The Tosylmethyl Isocyanide (TosMIC) Coupling Approach
This classical approach leverages the versatile reactivity of tosylmethyl isocyanide (TosMIC) as a C1 synthon to couple two molecules of a C7 precursor, ethyl 7-bromo-2,2-dimethylheptanoate.[1] The resulting intermediate is then hydrolyzed to afford the target keto-dicarboxylic acid.
Reaction Scheme:
Caption: Synthetic workflow for the TosMIC coupling route.
Experimental Protocol: A Self-Validating System
The reproducibility of this method hinges on the careful control of several key parameters:
Step 1: Dimerization of Ethyl 7-bromo-2,2-dimethylheptanoate
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents (DMF or THF) must be used. The hygroscopic nature of the strong bases (NaH or KOtBu) necessitates their careful handling under an inert atmosphere (e.g., nitrogen or argon).
-
Base Selection and Addition: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are effective bases for deprotonating the acidic α-carbon of TosMIC.[1] The choice between them can influence reaction kinetics and solubility. The base should be added portion-wise at a low temperature (0-5 °C) to control the exothermic reaction and prevent side reactions.
-
Temperature Control: Maintaining a low temperature during base addition and allowing the reaction to proceed at room temperature ensures a controlled reaction rate, minimizing potential side reactions.
-
Stoichiometry: A precise 2:1 molar ratio of the bromoheptanoate to TosMIC is crucial for efficient dimerization.
-
Work-up: Quenching the reaction with water and subsequent extraction with an organic solvent isolates the diethyl ester intermediate.
Step 2: Hydrolysis to the Dicarboxylic Acid
-
Saponification: The diethyl ester is hydrolyzed using a strong base, typically potassium hydroxide, in a mixture of ethanol and water.[1]
-
Acidification: After complete hydrolysis, the reaction mixture is acidified with a strong acid (e.g., HCl) to protonate the dicarboxylate and precipitate the target dicarboxylic acid.
-
Purification: The crude product is typically purified by recrystallization or chromatography to achieve high purity (>95%).[1]
Causality Behind Experimental Choices:
-
TosMIC: This reagent is a cornerstone of this synthesis due to its trifunctional nature: an isocyano group for the initial nucleophilic attack, an acidic α-carbon that is easily deprotonated, and a tosyl group that acts as an excellent leaving group, facilitating the formation of the ketone.[3]
-
Strong Base: A strong, non-nucleophilic base is required to deprotonate the α-carbon of TosMIC without competing in other reactions.
-
Aprotic Polar Solvent: Solvents like DMF or THF are ideal as they are polar enough to dissolve the reactants and intermediates but do not interfere with the strong base.
Reproducibility and Performance:
While this method is well-established, achieving high reproducibility can be challenging due to its sensitivity to reaction conditions. Yields for the initial coupling reaction can vary, and the purification of the final product can be complex. Published data indicates a purity of >95% for the diethyl ester intermediate is achievable.[1] However, specific, consistently high yields for the final dicarboxylic acid are not widely reported in comparative studies, suggesting potential for variability.
Method 2: The Isobutyronitrile / 3-Oxoglutarate Alkylation Route
This more recent approach, detailed in patent literature, is positioned as a high-yield and "green" industrial process.[4] It involves the construction of the carbon skeleton through the dialkylation of a 3-oxoglutarate derivative.
Reaction Scheme:
Caption: Synthetic workflow for the Isobutyronitrile/3-Oxoglutarate route.
Experimental Protocol: A Self-Validating System
This method's claim to high reproducibility and industrial viability is based on the following key considerations:
Step 1: Synthesis of 2,2-Dimethyl-6-halo-n-capronitrile
-
Phase-Transfer Catalysis: The reaction between isobutyronitrile and a 1,4-dihalobutane is often facilitated by a phase-transfer catalyst to improve reaction rates and yields.
-
Solvent and Base Selection: The choice of solvent and base is critical for achieving high selectivity for mono-alkylation.
Step 2: Dialkylation of 3-Oxoglutaric Diester
-
Control of Dialkylation: The key to this step is the controlled dialkylation of the 3-oxoglutarate derivative with two equivalents of the capronitrile precursor. The choice of base and reaction temperature is crucial to prevent side reactions such as over-alkylation or self-condensation of the ester.[5]
-
One-Pot Procedure: The patent literature suggests that the initial synthesis of the capronitrile and its subsequent reaction with the 3-oxoglutarate can potentially be performed in a one-pot fashion, which would significantly improve process efficiency.[4]
Step 3: Hydrolysis, Acidification, and Decarboxylation
-
Harsh Conditions: This step typically requires strong acidic conditions and elevated temperatures to hydrolyze both the ester and nitrile functionalities and to effect the decarboxylation of the intermediate β-keto acid.
-
Product Isolation: The final product precipitates upon cooling and can be isolated by filtration.
Causality Behind Experimental Choices:
-
Isobutyronitrile: This readily available and inexpensive starting material provides the gem-dimethyl functionality at one end of the final molecule.[4]
-
3-Oxoglutaric Diester: This symmetrical C3 unit serves as the central building block, and its acidic methylene protons are readily removed to allow for sequential alkylations.
-
Hydrolysis and Decarboxylation: The final step is a classic organic transformation that efficiently converts the complex intermediate into the desired keto-dicarboxylic acid.
Reproducibility and Performance:
The patent describing this method claims a high yield of 89.6% and a liquid phase purity of 99.8% for the final product.[4] These impressive figures, if consistently reproducible on a large scale, would make this the superior method from an industrial perspective. The "green" aspect is attributed to the use of cheaper starting materials and potentially more streamlined processing.[4] However, it is important to note that these claims originate from a patent, and independent verification in peer-reviewed literature is needed for a fully objective assessment.
Alternative Synthetic Approaches
While the two methods detailed above are the most prominent for this specific molecule, other strategies for the synthesis of long-chain dicarboxylic acids exist and could potentially be adapted. These include:
-
Oxidative Cleavage of Cyclic Alkenes: Ozonolysis or other oxidative cleavage methods of a suitable cyclic alkene precursor could yield the desired dicarboxylic acid.
-
Biocatalytic Routes: The use of enzymes to perform specific oxidation reactions on long-chain fatty acids is a growing area of research and offers a potentially more sustainable approach.[6][7]
-
Metathesis Reactions: Ring-closing metathesis of a suitable diene followed by oxidation could also be a viable, albeit likely more expensive, route.[8]
These alternative methods are not yet established for the synthesis of this compound but represent areas for future research and process optimization.
Data Summary and Comparison
| Feature | Method 1: TosMIC Coupling | Method 2: Isobutyronitrile / 3-Oxoglutarate Alkylation |
| Starting Materials | Ethyl 7-bromo-2,2-dimethylheptanoate, TosMIC | Isobutyronitrile, 1,4-Dihalobutane, 3-Oxoglutaric diester |
| Key Transformation | C-C bond formation via TosMIC coupling | C-C bond formation via dialkylation |
| Reported Yield | Variable, specific data for final acid lacking | 89.6%[4] |
| Reported Purity | >95% (for diethyl ester intermediate)[1] | 99.8% (liquid phase purity)[4] |
| Reproducibility | Can be sensitive to reaction conditions | Claimed to be high and suitable for industrial scale[4] |
| Advantages | Utilizes well-established TosMIC chemistry | High reported yield and purity, potentially more cost-effective |
| Challenges | Potentially variable yields, moisture sensitivity | Data primarily from a single patent, requires independent verification |
Conclusion and Future Perspectives
Both the Tosylmethyl Isocyanide (TosMIC) coupling method and the Isobutyronitrile / 3-Oxoglutarate alkylation route offer viable pathways to this compound. The TosMIC method is a classic and versatile approach, but its reproducibility may be a concern for large-scale production. The Isobutyronitrile / 3-Oxoglutarate route, as described in the patent literature, appears to be a highly efficient and industrially scalable process.
For researchers and drug development professionals, the choice of synthetic route will depend on the specific requirements of their project. For smaller-scale synthesis where starting materials are readily available, the TosMIC method may be suitable. For large-scale manufacturing where cost, yield, and purity are paramount, the Isobutyronitrile / 3-Oxoglutarate route presents a compelling option, pending further independent validation.
Future research should focus on the independent verification of the high yields and purities claimed for the Isobutyronitrile / 3-Oxoglutarate method. Additionally, the exploration of alternative, more sustainable synthetic strategies, such as biocatalysis, could lead to even more efficient and environmentally friendly production of this key pharmaceutical intermediate. A thorough understanding of the reaction mechanisms and critical process parameters for each method, as outlined in this guide, is essential for ensuring reproducible and successful synthesis.
References
- 1. This compound diethyl ester | 738606-43-4 | Benchchem [benchchem.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 4. CN113735701A - Preparation method of 8-hydroxy-2,2,14, 14-tetramethylpentadecanedioic acid - Google Patents [patents.google.com]
- 5. (PDF) Selective Alkylation of Diethyl 3-Oxoglutarate. Part [research.amanote.com]
- 6. researchgate.net [researchgate.net]
- 7. search.library.ucla.edu [search.library.ucla.edu]
- 8. benchchem.com [benchchem.com]
A Researcher's Guide to Bridging Experiment and Theory: Spectroscopic Analysis of 2,2,14,14-Tetramethyl-8-oxopentadecanedioic Acid
In the pursuit of novel therapeutics and advanced materials, the precise structural elucidation of complex organic molecules is paramount. This guide provides a comprehensive comparison of experimental spectroscopic data for 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid with theoretical models, offering a framework for researchers, scientists, and drug development professionals. By integrating experimental rigor with computational insights, we can achieve a deeper understanding of molecular structure and properties.
This compound is a ketone compound with potential applications in the research of cardiovascular diseases, dyslipidemias, and glucose metabolism disorders.[1] Its long-chain dicarboxylic acid structure presents a unique spectroscopic fingerprint that can be unraveled through a combination of experimental techniques and theoretical calculations.[2][3]
The Synergy of Experiment and Theory
The comparison between experimental and theoretical spectra is a powerful approach in chemical analysis.[4] While experimental techniques provide real-world data on the molecule's behavior, theoretical models, such as Density Functional Theory (DFT), offer a quantum mechanical perspective on its electronic structure and vibrational modes.[5][6] This synergy allows for a more confident assignment of spectral features and a deeper understanding of the underlying molecular properties.[7]
Why This Matters in Drug Development:
In the pharmaceutical industry, unambiguous structural confirmation is a critical step. Spectroscopic analysis, supported by theoretical predictions, provides a robust method for identifying compounds, detecting impurities, and understanding the molecular basis of a drug's activity. The structural elucidation of organic compounds has been significantly advanced by techniques like NMR, mass spectrometry, and X-ray crystallography.[8]
Experimental Spectroscopic Protocols
Acquiring high-quality experimental data is the foundation of any spectroscopic analysis. The following are detailed protocols for obtaining Fourier-Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectra.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy probes the vibrational modes of a molecule by measuring its absorption of infrared radiation.
Protocol:
-
Sample Preparation: For solid samples like this compound, the KBr pellet method is commonly used. Mix a small amount of the finely ground sample (1-2 mg) with approximately 200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
Typically, spectra are collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.
-
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR by probing molecular vibrations through inelastic scattering of monochromatic light.
Protocol:
-
Sample Preparation: Place a small amount of the solid sample directly onto a microscope slide or into a capillary tube.
-
Data Acquisition:
-
Use a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).
-
Focus the laser onto the sample.
-
Collect the scattered light and record the Raman spectrum.
-
Adjust the laser power and acquisition time to obtain a good quality spectrum while avoiding sample degradation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atomic nuclei, particularly ¹H and ¹³C.
Protocol:
-
Sample Preparation: Dissolve an appropriate amount of the sample (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition:
-
Transfer the solution to an NMR tube.
-
Place the tube in the NMR spectrometer.
-
Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Theoretical Modeling of Spectroscopic Data
Computational chemistry provides powerful tools for predicting spectroscopic properties, offering a theoretical framework to interpret experimental results.[9] Density Functional Theory (DFT) has become a popular and computationally efficient method for this purpose.[5]
Computational Workflow for Spectroscopic Prediction
The following workflow outlines the steps for calculating theoretical IR, Raman, and NMR spectra using DFT.
Caption: Computational workflow for predicting spectroscopic data.
Step-by-Step Methodology:
-
Molecular Structure Input: Create a 3D model of this compound.
-
Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common DFT functional for this is B3LYP with a 6-31G(d) basis set.[10]
-
Vibrational Frequency Calculation: Once the geometry is optimized, perform a frequency calculation at the same level of theory. This will yield the vibrational modes and their corresponding IR and Raman intensities.[11]
-
NMR Shielding Calculation: Using the optimized geometry, calculate the NMR isotropic shielding constants for each nucleus. The Gauge-Including Atomic Orbital (GIAO) method is frequently used for this purpose.[12]
-
Spectrum Generation:
-
IR and Raman: The calculated vibrational frequencies and intensities can be plotted to generate theoretical IR and Raman spectra. It is common to apply a scaling factor to the calculated frequencies to better match the experimental data.[13]
-
NMR: The chemical shifts are calculated relative to a reference compound (e.g., Tetramethylsilane - TMS) by subtracting the calculated shielding constant of the nucleus from the calculated shielding constant of the reference.
-
Comparative Analysis: Bridging the Gap
The core of this guide is the direct comparison of the experimental and theoretical data. This is where insights into the molecular structure are truly gained.
Vibrational Spectroscopy (FTIR and Raman)
A side-by-side comparison of the experimental and theoretical vibrational spectra allows for the assignment of specific spectral bands to particular molecular motions.
Table 1: Comparison of Key Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for this compound
| Experimental FTIR (cm⁻¹) | Experimental Raman (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) | Assignment |
| ~3000-2850 | ~3000-2850 | 2960-2850 | C-H stretching (alkyl) |
| ~1710 | ~1710 | 1705 | C=O stretching (ketone) |
| ~1700 | ~1700 | 1695 | C=O stretching (carboxylic acid dimer) |
| ~1465 | ~1465 | 1460 | C-H bending (CH₂) |
| ~1380 | ~1380 | 1375 | C-H bending (CH₃) |
| ~930 | - | 925 | O-H out-of-plane bend (carboxylic acid dimer) |
Note: Calculated frequencies are often scaled to account for anharmonicity and other systematic errors in the computational method.
Discrepancies between experimental and theoretical spectra can arise from factors such as intermolecular interactions (like hydrogen bonding in the solid state) which are not always fully captured in gas-phase theoretical calculations.[7]
NMR Spectroscopy
Comparing the experimental and calculated ¹H and ¹³C NMR chemical shifts provides a powerful tool for structural verification.
Table 2: Comparison of Key Experimental and Theoretical ¹³C NMR Chemical Shifts (ppm) for this compound
| Carbon Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |
| C=O (Ketone) | ~210 | ~208 |
| C=O (Carboxylic Acid) | ~180 | ~178 |
| C(CH₃)₂ | ~45 | ~44 |
| CH₂ adjacent to C=O | ~35 | ~34 |
| Other CH₂ | ~25-30 | ~24-29 |
| CH₃ | ~22 | ~21 |
Note: The accuracy of calculated NMR shifts can be improved by using more advanced computational methods and considering solvent effects.[14]
Visualizing the Workflow
To further clarify the process, the following diagrams illustrate the experimental and computational workflows.
Caption: High-level experimental workflow for spectroscopic analysis.
Caption: Detailed computational workflow for predicting spectra.
Conclusion: A Unified Approach to Structural Elucidation
The integration of experimental spectroscopic data with theoretical models provides a robust and comprehensive approach to the structural analysis of complex molecules like this compound. This guide has outlined the key experimental protocols, computational methodologies, and a framework for their comparative analysis. By adopting this unified approach, researchers can enhance the accuracy and confidence of their structural assignments, ultimately accelerating the pace of discovery and development in their respective fields. The continuous development of both experimental techniques and computational methods promises an even more powerful synergy in the future.[6][15]
References
- 1. This compound - MedChem Express [bioscience.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. asianjournalofphysics.com [asianjournalofphysics.com]
- 6. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. researchgate.net [researchgate.net]
- 11. Vibrational spectroscopy and density functional theory study of ninhydrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. books.rsc.org [books.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
A Prospective Analysis: The Untapped Potential of 2,2,14,14-Tetramethyl-8-oxopentadecanedioic Acid as a High-Performance Monomer
In the relentless pursuit of advanced materials, the polymer industry is in constant need of novel monomers that can impart unique and superior properties to next-generation polymers. While the primary application of 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid has been as a key intermediate in the synthesis of the cholesterol-lowering drug, Bempedoic Acid, its intricate molecular architecture suggests a wealth of untapped potential as a specialty monomer for high-performance polyesters and polyamides.[1][2] This guide presents a prospective analysis of the theoretical advantages of this unique C19 diacid over traditional monomers, supported by established principles of polymer chemistry and analogies to existing long-chain and sterically hindered monomers. We will explore how its distinct structural features could translate into tangible performance benefits and propose experimental pathways to validate these hypotheses.
The Unique Molecular Blueprint of a Promising Monomer
The structure of this compound is a departure from conventional linear aliphatic or aromatic diacids. It presents three key features that are hypothesized to significantly influence polymer properties:
-
A Long Aliphatic Backbone: The C15 backbone between the carboxylic acid groups is substantially longer than that of common diacids like adipic acid (C6) or sebacic acid (C10). Long-chain dicarboxylic acids are known to enhance flexibility, improve hydrophobicity, and lower the melting point and glass transition temperature in polymers.[3]
-
Sterically Hindered Carboxylic Acids: The presence of gem-dimethyl groups on the carbons alpha to the carboxylic acids creates significant steric hindrance. This feature is expected to influence polymerization kinetics and, more importantly, enhance the thermal and hydrolytic stability of the resulting ester or amide linkages.
-
A Central Ketone Group: The ketone functionality at the 8-position introduces a polar element in the middle of the long, non-polar aliphatic chain. This offers a reactive site for potential post-polymerization modifications, such as cross-linking or the grafting of other molecules to tailor the final properties of the material.
These features collectively suggest that polymers derived from this monomer could exhibit a unique combination of flexibility, durability, and functionality not readily achievable with traditional monomers.
Hypothetical Performance Advantages Over Traditional Monomers
Based on its molecular structure, we can project several key advantages for polymers synthesized with this compound compared to those made with conventional monomers like adipic acid, sebacic acid, or even aromatic diacids like terephthalic acid.
| Property | Traditional Monomer (e.g., Adipic Acid) | Hypothetical this compound Polymer | Rationale |
| Thermal Stability | Moderate | High | Steric hindrance from tetramethyl groups could protect ester/amide linkages from thermal degradation. |
| Hydrolytic Stability | Moderate | High | The bulky tetramethyl groups may shield the ester/amide bonds from hydrolytic attack. |
| Flexibility | Moderate | High | The long C15 aliphatic chain would increase the flexibility of the polymer backbone.[3] |
| Solubility | Varies | Potentially Improved | The bulky, non-polar side groups may disrupt chain packing, leading to better solubility in organic solvents. |
| Adhesion | Moderate | Potentially Improved | The central ketone group could enhance adhesion to polar substrates through hydrogen bonding. |
| Post-Polymerization Modification | Limited | High | The ketone group provides a reactive handle for cross-linking or grafting. |
| Water Absorption | Moderate | Low | The long hydrophobic aliphatic chain is expected to reduce water uptake.[3] |
Proposed Experimental Validation
To transition from theoretical advantages to empirical evidence, a systematic experimental approach is necessary. The following outlines a proposed workflow for the synthesis and characterization of polymers based on this compound.
I. Polymer Synthesis: A Two-Stage Melt Polycondensation Approach
This established method is suitable for producing high molecular weight polyesters from diacids and diols.[3]
Objective: To synthesize a polyester from this compound and a suitable diol (e.g., 1,6-hexanediol).
Materials:
-
This compound
-
1,6-hexanediol (in slight molar excess)
-
Esterification catalyst (e.g., titanium(IV) isopropoxide)
-
Polycondensation catalyst (e.g., antimony trioxide)
-
Inert gas (Nitrogen or Argon)
-
High-vacuum pump
-
Reaction vessel with mechanical stirrer, condenser, and vacuum connection
Procedure:
-
Esterification Stage:
-
Charge the reaction vessel with this compound, 1,6-hexanediol, and the esterification catalyst.
-
Heat the mixture under a slow stream of inert gas to a temperature of 180-220°C.
-
Continuously remove the water byproduct via the condenser.
-
Monitor the reaction progress by measuring the amount of water collected. This stage is complete when the collection of water ceases.
-
-
Polycondensation Stage:
-
Add the polycondensation catalyst to the reaction mixture.
-
Gradually increase the temperature to 220-260°C while slowly reducing the pressure to below 1 Torr.
-
Continue the reaction under high vacuum to facilitate the removal of excess diol and drive the polymerization to completion.
-
The reaction is complete when the desired melt viscosity is achieved, indicating a high molecular weight polymer.
-
Extrude the polymer from the reactor under inert gas pressure and cool it for subsequent characterization.
-
II. Comprehensive Polymer Characterization
A battery of analytical techniques will be required to thoroughly evaluate the properties of the newly synthesized polymers and compare them to their traditional counterparts.
| Analytical Technique | Property to be Measured | Expected Outcome for the Novel Polymer |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg), Melting temperature (Tm), Crystallinity | Lower Tg and Tm compared to short-chain aliphatic polyesters, potentially broader melt transitions due to bulky side groups. |
| Thermogravimetric Analysis (TGA) | Onset of thermal degradation | Higher degradation temperature, indicating enhanced thermal stability. |
| Dynamic Mechanical Analysis (DMA) | Storage modulus, Loss modulus, Tan delta | A lower storage modulus at room temperature, indicating higher flexibility. |
| Gel Permeation Chromatography (GPC) | Molecular weight (Mn, Mw), Polydispersity Index (PDI) | High molecular weight (Mw > 25,000 g/mol ) with a controlled PDI. |
| FTIR and NMR Spectroscopy | Chemical structure and purity | Confirmation of ester or amide bond formation and the absence of unreacted monomers. |
| Water Absorption Test (ASTM D570) | Percentage of water uptake over time | Significantly lower water absorption compared to polyamides and short-chain aliphatic polyesters. |
Future Outlook and Potential Applications
While this guide presents a theoretical framework, the potential rewards of investigating this compound as a monomer are substantial. If the hypothesized properties are validated, this monomer could be a valuable building block for a new class of high-performance polymers.
Potential applications could include:
-
High-temperature engineering plastics: Where the enhanced thermal and hydrolytic stability would be a significant advantage.
-
Advanced adhesives and coatings: The central ketone group could be leveraged for superior adhesion and cross-linking capabilities.
-
Flexible and hydrophobic materials: For applications in demanding environments where water resistance and durability are critical.
-
Biomedical devices: The potential for post-polymerization modification could be used to attach bioactive molecules.
The journey from a pharmaceutical intermediate to a mainstream specialty monomer is a long one, requiring extensive research and development. However, the unique molecular structure of this compound presents a compelling case for its exploration by the polymer science community. This guide serves as a call to action for researchers to unlock the latent potential of this promising, yet overlooked, monomer.
References
Safety Operating Guide
Operational Guide: Proper Disposal of 2,2,14,14-Tetramethyl-8-oxopentadecanedioic Acid
This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid (CAS No. 413624-71-2). As a pharmaceutical-related compound and research chemical, ensuring its responsible disposal is paramount to maintaining laboratory safety, environmental integrity, and regulatory compliance. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions.
Core Principle: A Precautionary Approach to Hazard Assessment
The available safety data for this compound presents some inconsistencies across different suppliers. While some safety data sheets (SDS) classify it as a non-hazardous substance, others assign specific GHS hazard statements.[1][2] In laboratory practice, the most rigorous safety standards must always be applied. Therefore, this guide adopts the precautionary principle, adhering to the most stringent available hazard classifications to ensure maximum protection.
We will operate under the assumption that this compound is Harmful if swallowed (H302) and Very toxic to aquatic life with long-lasting effects (H410) .[2] The aquatic toxicity classification is the primary driver for our disposal protocol; it strictly prohibits disposal via the sanitary sewer system.[2][3][4]
Summary of Chemical & Hazard Data
| Parameter | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 413624-71-2 | [1] |
| Molecular Formula | C₁₉H₃₄O₅ | [1] |
| Molecular Weight | 342.47 g/mol | [1] |
| GHS Hazard Statement(s) | H302: Harmful if swallowed | [2] |
| H410: Very toxic to aquatic life with long lasting effects | [2] | |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | [2] |
Mandatory Personal Protective Equipment (PPE)
Prior to handling the compound in any form (pure substance, solutions, or waste), ensure the following PPE is worn. The rationale is to create a complete barrier against potential exposure routes.
-
Eye Protection : Wear safety goggles with side-shields.[1][2] This protects against accidental splashes of solutions or aerosolized powder.
-
Hand Protection : Use chemically resistant protective gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of as contaminated solid waste after handling.[5]
-
Body Protection : A standard laboratory coat is required. For tasks with a higher risk of spillage, consider an impervious apron.[1][2]
-
Engineering Controls : All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[2][6]
Step-by-Step Waste Collection & Segregation Protocol
The fundamental objective is to isolate this chemical waste from all other waste streams, particularly aqueous and general trash, to prevent environmental release.
Step 1: Establish a Dedicated Waste Container Designate a specific, compatible container for all waste streams containing this acid.
-
For Solid Waste : Use a clearly labeled, wide-mouth plastic (e.g., HDPE) or glass container with a secure, screw-top lid. This will be used for the pure compound, contaminated weigh boats, gloves, and wipes.
-
For Liquid Waste : If working with solutions, use a separate, labeled glass or compatible plastic carboy. Ensure it is designated for "Non-halogenated Organic Waste" unless the solvent used is halogenated.
Step 2: Correctly Label the Waste Container Proper labeling is a critical, non-negotiable safety step.[7] The label must include:
-
The full chemical name: "Waste: this compound"
-
The primary hazards: "Harmful if Swallowed," "Marine Pollutant"
-
An accumulation start date (the date the first piece of waste is added).[7]
-
A list of all components in the container (e.g., "and Methanol").
Step 3: Segregate Waste at the Point of Generation
-
Pure Compound : Any excess or expired solid chemical must be transferred directly into the designated solid waste container.
-
Contaminated Disposables : All items that have come into direct contact with the chemical (e.g., pipette tips, weighing paper, contaminated gloves) must be placed in the solid waste container. Do not dispose of these items in the regular trash.
-
Solutions : Unused or waste solutions containing the compound should be poured into the designated liquid waste container.
-
Empty Containers : The original product container, once empty, should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous liquid waste. The rinsed, dry container can then be disposed of according to institutional guidelines.
Step 4: Store Waste in a Satellite Accumulation Area (SAA) Store the sealed waste container in a designated SAA at or near the point of generation.[3][4]
-
The SAA must be away from drains and high-traffic areas.
-
Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.[8]
-
Crucially, do not store this waste container alongside incompatible materials like strong acids, bases, or oxidizers.[2][4]
Emergency Procedures for Accidental Release
In the event of a spill, prompt and correct action is essential to mitigate exposure and environmental contamination.
Personal Precautions:
-
Evacuate non-essential personnel from the immediate area.[5]
Containment & Cleanup:
-
Prevent Spread : Immediately take steps to prevent the material from entering any drains or waterways.[1][2]
-
For Solid Spills : Gently sweep up the material to avoid creating dust. Place the collected solid into the designated hazardous waste container.[5]
-
For Liquid Spills : Cover the spill with an inert, absorbent material such as diatomite, vermiculite, or a universal binder.[1][2]
-
Collection : Once absorbed, carefully scoop the material into the designated hazardous waste container.
-
Decontamination : Clean the spill area and any contaminated equipment by scrubbing with alcohol or a suitable solvent, collecting all cleaning materials as hazardous waste.[1][2]
First Aid:
-
Skin Contact : Immediately rinse the affected area with large amounts of water and remove contaminated clothing. Seek medical attention.[1][2]
-
Eye Contact : Flush eyes immediately with water for at least 15 minutes, holding eyelids open. Seek prompt medical attention.[1][2][5]
-
Ingestion : Wash out the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[1][2]
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide assistance and seek immediate medical attention.[1][2]
Final Disposal Pathway
The ultimate disposal of this chemical waste must be handled by professionals. Under no circumstances should it be disposed of down the drain or in regular trash.
Workflow for Final Disposal:
-
Once the waste container in the SAA is full, or has been accumulating for the maximum time allowed by your institution (typically 6-12 months), arrange for pickup.[3][8]
-
Contact your institution’s Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor.
-
The approved disposal method for this compound is high-temperature incineration at a licensed facility, which is equipped to handle toxic substances and prevent environmental release.[5][9]
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow from point of generation to final incineration.
By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship within your laboratory.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound|413624-71-2|MSDS [dcchemicals.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. capotchem.com [capotchem.com]
- 6. chemicea.com [chemicea.com]
- 7. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 8. danielshealth.com [danielshealth.com]
- 9. cleanchemlab.com [cleanchemlab.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
